Ethyl 3-Hydroxybutyrate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
ethyl 3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSUIQOIVADKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Record name | ETHYL 3-HYDROXYBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20385 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025305 | |
| Record name | Ethyl 3-hydroxybutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl 3-hydroxybutyrate is a clear colorless liquid. (NTP, 1992), colourless viscous liquid with fruity grape green odour | |
| Record name | ETHYL 3-HYDROXYBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20385 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl 3-Hydroxybutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
338 °F at 760 mmHg (NTP, 1992), 170.00 to 175.00 °C. @ 760.00 mm Hg | |
| Record name | ETHYL 3-HYDROXYBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20385 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl (±)-3-hydroxybutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040409 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
148 °F (NTP, 1992) | |
| Record name | ETHYL 3-HYDROXYBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20385 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), 100 g in 100 ml water at 23�C | |
| Record name | ETHYL 3-HYDROXYBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20385 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl 3-Hydroxybutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.017 (NTP, 1992) - Denser than water; will sink, 1.010-1.017 | |
| Record name | ETHYL 3-HYDROXYBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20385 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl 3-Hydroxybutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5405-41-4, 56816-01-4, 35608-64-1 | |
| Record name | ETHYL 3-HYDROXYBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20385 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl 3-hydroxybutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5405-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-hydroxybutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005405414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (S)-3-hydroxybutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056816014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-hydroxybutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42916 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-hydroxybutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 3-hydroxy-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 3-hydroxybutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (±)-3-hydroxybutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 3-hydroxybutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 3-HYDROXYBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52008C87PV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl (±)-3-hydroxybutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040409 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (S)-Ethyl 3-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-Ethyl 3-hydroxybutanoate, a key chiral building block in modern organic synthesis, particularly within the pharmaceutical industry.
Core Chemical and Physical Properties
(S)-Ethyl 3-hydroxybutanoate is a chiral ester characterized by a hydroxyl group at the β-position. This bifunctional nature makes it a versatile intermediate for the synthesis of complex molecules. Its physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of (S)-Ethyl 3-hydroxybutanoate
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₃ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 180-182 °C (at 760 mmHg) | [2] |
| 71-73 °C (at 12 mmHg) | [3] | |
| Density | 1.012 - 1.017 g/mL at 20-25 °C | [2] |
| Refractive Index (n²⁰/D) | ~1.421 | [2] |
| Specific Rotation [α]²⁵/D | +37.2° (c=1.3, CHCl₃) for 85% e.e. | [3] |
| +43.5° (c=1.0, CHCl₃) for enantiomerically pure | [4] | |
| Solubility | Soluble in chloroform and ether. | [3][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of (S)-Ethyl 3-hydroxybutanoate.
Infrared (IR) Spectroscopy
The IR spectrum of (S)-Ethyl 3-hydroxybutanoate exhibits characteristic absorption bands corresponding to its functional groups.
Table 2: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3440 | O-H stretch (alcohol) |
| ~2980 | C-H stretch (aliphatic) |
| ~1730 | C=O stretch (ester) |
| ~1375 | C-H bend (methyl) |
| ~1180 | C-O stretch (ester) |
| ~1030 | C-O stretch (alcohol) |
Note: The broadness of the O-H stretch is indicative of hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.
Table 3: ¹H NMR Spectral Data (in CCl₄)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| 1.15 | Doublet | 3H | CH₃-CH(OH) | 6.5 |
| 1.28 | Triplet | 3H | O-CH₂-CH₃ | 7.0 |
| 2.35 | Doublet | 2H | CH(OH)-CH₂-CO | 6.5 |
| 3.15 | Singlet | 1H | OH | |
| 4.05 | Quartet | 2H | O-CH₂-CH₃ | 7.0 |
| 4.15 | Multiplet | 1H | CH(OH) |
Table 4: ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 14.0 | O-CH₂-C H₃ |
| 22.3 | C H₃-CH(OH) |
| 42.7 | CH(OH)-C H₂-CO |
| 60.6 | O-C H₂-CH₃ |
| 64.2 | C H(OH) |
| 172.9 | C =O |
Synthesis of (S)-Ethyl 3-hydroxybutanoate
The enantioselective synthesis of (S)-Ethyl 3-hydroxybutanoate is of significant interest. The most common and well-documented method is the asymmetric reduction of ethyl acetoacetate using baker's yeast (Saccharomyces cerevisiae).
Experimental Protocol: Yeast Reduction of Ethyl Acetoacetate[3][6]
This protocol details a common laboratory-scale synthesis.
Materials:
-
Baker's yeast
-
Sucrose
-
Ethyl acetoacetate
-
Tap water
-
Celite
-
Sodium chloride
-
Ethyl ether
-
Magnesium sulfate
Equipment:
-
4-L three-necked round-bottomed flask
-
Mechanical stirrer
-
Bubble counter
-
Sintered-glass funnel
-
Rotary evaporator
-
Vigreux column for fractional distillation
Procedure:
-
Fermentation Setup: In the 4-L flask, dissolve 300 g of sucrose in 1.6 L of tap water. Add 200 g of baker's yeast with stirring.
-
Initial Reaction: Stir the mixture for 1 hour at approximately 30°C. Add 20.0 g (0.154 mol) of ethyl acetoacetate and continue stirring the fermenting suspension for 24 hours at room temperature.[6]
-
Second Substrate Addition: Prepare a warm (ca. 40°C) solution of 200 g of sucrose in 1 L of tap water and add it to the reaction mixture. After 1 hour, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.[6]
-
Reaction Completion: Continue stirring for 50-60 hours at room temperature. The reaction progress can be monitored by gas chromatography.[6]
-
Work-up: Add 80 g of Celite to the mixture and filter through a sintered-glass funnel. Wash the filtrate with 200 mL of water.
-
Extraction: Saturate the filtrate with sodium chloride and extract with five 500-mL portions of ethyl ether.[6]
-
Drying and Concentration: Dry the combined ether extracts over magnesium sulfate, filter, and concentrate using a rotary evaporator with a bath temperature of 35°C to a volume of 50-80 mL.[3]
-
Purification: Fractionally distill the residue under reduced pressure (12 mmHg). Collect the fraction boiling at 71–73°C. This yields (S)-(+)-ethyl 3-hydroxybutanoate with an enantiomeric excess (e.e.) of approximately 85%.[3]
Enantiomeric Enrichment: The enantiomeric excess can be enhanced to >98% through crystallization of the 3,5-dinitrobenzoate derivative followed by alcoholysis, or by using "starved" yeast.[3][4]
Diagram: Synthesis Workflow of (S)-Ethyl 3-hydroxybutanoate via Yeast Reduction
Caption: Workflow for the synthesis of (S)-Ethyl 3-hydroxybutanoate.
Chemical Reactions and Applications in Drug Development
(S)-Ethyl 3-hydroxybutanoate is a valuable chiral precursor for the synthesis of a variety of pharmaceuticals due to its stereochemically defined secondary alcohol and its ester functionality, which can be readily modified.
Diagram: General Reaction Pathways
Caption: Key chemical transformations of (S)-Ethyl 3-hydroxybutanoate.
Synthesis of Carbapenem Antibiotics
(S)-Ethyl 3-hydroxybutanoate is a key starting material for the synthesis of the carbapenem antibiotic side chain. The stereocenter at the C3 position of the butanoate is incorporated into the final drug molecule, highlighting the importance of high enantiomeric purity.[2]
Synthesis of Pheromones
Its defined stereochemistry makes it an ideal precursor for the synthesis of insect pheromones, which often have stereospecific activity.[2]
Precursor to Other Chiral Building Blocks
It can be used to prepare other valuable chiral intermediates, such as 3-(1′-hydroxyethyl)-2-azetidinones, which are themselves important in pharmaceutical synthesis.[2]
Conclusion
(S)-Ethyl 3-hydroxybutanoate is a fundamentally important chiral building block with well-defined chemical and physical properties. Its synthesis, particularly through robust and scalable biocatalytic methods like yeast reduction, makes it readily accessible for research and industrial applications. Its utility in the stereoselective synthesis of a wide range of biologically active molecules, including pharmaceuticals and pheromones, underscores its significance in modern organic and medicinal chemistry. This guide provides a foundational understanding for researchers and professionals working with this versatile chiral synthon.
References
- 1. Ethyl (S)-3-hydroxybutanoate - MedChem Express [bioscience.co.uk]
- 2. Ethyl (S)-3-hydroxybutyrate | 56816-01-4 [chemicalbook.com]
- 3. Preparation of (S)-( + )-Ethyl 3-Hydroxybutanoate - Chempedia - LookChem [lookchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Solved Analyze this Infrared spectrum of | Chegg.com [chegg.com]
- 6. ethz.ch [ethz.ch]
Spectroscopic Profile of (R)-Ethyl 3-hydroxybutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, (R)-Ethyl 3-hydroxybutyrate. The information presented herein is intended to support research, development, and quality control activities where this molecule is utilized. The guide includes tabulated spectroscopic data for easy reference, detailed experimental protocols for data acquisition, and a visual representation of the general experimental workflow.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for (R)-Ethyl 3-hydroxybutyrate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for (R)-Ethyl 3-hydroxybutyrate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Data Source |
| 1.15 | d | 6.5 | 3H | CH₃-CH(OH) | [Organic Syntheses Procedure] |
| 1.28 | t | 7.0 | 3H | O-CH₂-CH₃ | [Organic Syntheses Procedure] |
| 2.35 | d | 6.5 | 2H | -CH(OH)-CH₂- | [Organic Syntheses Procedure] |
| 3.15 | s | - | 1H | -OH | [Organic Syntheses Procedure] |
| 4.05 | q | 7.0 | 2H | O-CH₂-CH₃ | [Organic Syntheses Procedure] |
| 4.15 | m | - | 1H | CH₃-CH(OH) | [Organic Syntheses Procedure] |
Solvent: CCl₄
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for (R)-Ethyl 3-hydroxybutyrate
| Chemical Shift (δ) ppm | Assignment | Data Source |
| 14.0 | O-CH₂-C H₃ | [SUPPORTING INFORMATION - The Royal Society of Chemistry] |
| 22.3 | C H₃-CH(OH) | [SUPPORTING INFORMATION - The Royal Society of Chemistry] |
| 42.7 | -CH(OH)-C H₂- | [SUPPORTING INFORMATION - The Royal Society of Chemistry] |
| 60.6 | O-C H₂-CH₃ | [SUPPORTING INFORMATION - The Royal Society of Chemistry] |
| 64.2 | CH₃-C H(OH) | [SUPPORTING INFORMATION - The Royal Society of Chemistry] |
| 172.9 | C =O | [SUPPORTING INFORMATION - The Royal Society of Chemistry] |
Solvent: CDCl₃ [SUPPORTING INFORMATION - The Royal Society of Chemistry]
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for (R)-Ethyl 3-hydroxybutyrate
| Wavenumber (cm⁻¹) | Functional Group Assignment | Data Source |
| 3440 | O-H stretch (alcohol) | [Organic Syntheses Procedure] |
| 2980 | C-H stretch (alkane) | [Organic Syntheses Procedure] |
| 1730 | C=O stretch (ester) | [Organic Syntheses Procedure] |
| 1375 | C-H bend (alkane) | [Organic Syntheses Procedure] |
| 1300 | C-O stretch (ester) | [Organic Syntheses Procedure] |
| 1180 | C-O stretch (ester) | [Organic Syntheses Procedure] |
| 1030 | C-O stretch (alcohol) | [Organic Syntheses Procedure] |
Sample Preparation: Film [Organic Syntheses Procedure]
Mass Spectrometry
Table 4: Mass Spectrometry Data for (R)-Ethyl 3-hydroxybutyrate (Electron Ionization)
| m/z | Relative Intensity (%) | Putative Fragment | Data Source |
| 87 | 99.99 | [M - OCH₂CH₃]⁺ or [CH₃CH(OH)CH₂CO]⁺ | [Ethyl 3-Hydroxybutyrate |
| 70 | 86.70 | [M - C₂H₅OH - H₂O]⁺ | [this compound |
| 88 | 39.20 | [M - C₂H₄O]⁺ | [this compound |
| 117 | 36.20 | [M - CH₃]⁺ | [this compound |
| 99 | 26.30 | [M - CH₃CHOH]⁺ | [this compound |
Ionization Method: Electron Ionization (EI) [this compound | C6H12O3 | CID 62572 - PubChem]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited. These represent general best practices and should be adapted based on the specific instrumentation and experimental goals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of (R)-Ethyl 3-hydroxybutyrate.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CCl₄) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Cap the NMR tube and gently invert to ensure a homogeneous solution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR:
-
Set the spectral width to approximately 15 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Set the spectral width to approximately 220 ppm.
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
Use a pulse angle of 30-45 degrees.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - FTIR
-
Sample Preparation:
-
(R)-Ethyl 3-hydroxybutyrate is a liquid, so it can be analyzed directly with minimal preparation.
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Instrument Setup:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).
-
-
Data Acquisition:
-
Place a small drop of (R)-Ethyl 3-hydroxybutyrate onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
The resulting spectrum can be analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.
-
Mass Spectrometry
Electron Ionization (EI) - Mass Spectrometry (MS)
-
Sample Introduction:
-
(R)-Ethyl 3-hydroxybutyrate is a volatile liquid, making it suitable for introduction via a gas chromatograph (GC-MS) or a direct insertion probe.
-
For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC, where it is vaporized and separated from the solvent before entering the mass spectrometer.
-
For a direct insertion probe, a small amount of the liquid is applied to the probe tip, which is then inserted into the ion source and heated to vaporize the sample.
-
-
Ionization:
-
In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•) and various fragment ions.
-
-
Mass Analysis:
-
The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Processing:
-
The separated ions are detected, and their abundance is recorded.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
The spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to elucidate the structure of the molecule.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining the spectroscopic data described in this guide.
Caption: General workflow for spectroscopic analysis.
Ethyl 3-Hydroxybutyrate: A Comprehensive Technical Guide on its Natural Occurrence in Fruits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxybutyrate is a chiral ester recognized for its contribution to the sensory profile of various fermented beverages and fruits, imparting sweet, fruity, and wine-like aromas. Beyond its role as a flavor compound, there is growing interest in its potential biological activities. This technical guide provides a detailed overview of the natural occurrence of this compound in fruits, focusing on quantitative data where available, and outlines the experimental protocols for its identification and quantification.
Natural Occurrence in Fruits
This compound has been identified as a volatile component in a range of fruits, contributing to their complex aromatic bouquets. Its presence is often associated with the ripening process and can be influenced by the fruit variety, geographical origin, and post-harvest handling. While its qualitative presence is documented in several fruits, quantitative data remains scarce in scientific literature.
Fruits Containing this compound
-
Grapes (Vitis vinifera) : this compound is a well-known constituent of wine, a fermented grape product. Its concentration in wine can vary depending on the grape variety, fermentation conditions, and aging process.
-
Naranjilla (Solanum quitoense) : This exotic fruit, native to the Andes, is noted for its unique and pleasant aroma. Studies have identified this compound as one of its volatile components, contributing to its characteristic flavor.
-
Tamarillo (Solanum betaceum) : Also known as the tree tomato, tamarillo's aromatic profile includes this compound.
-
Caja (Spondias mombin) : This tropical fruit, also referred to as yellow mombin or hog plum, contains a complex mixture of volatile compounds, including this compound.
Quantitative Data
The following table summarizes the available quantitative data for this compound. It is important to highlight the current gap in research concerning the concentration of this compound in fresh, unprocessed fruits.
| Product | Variety/Type | Concentration | Reference |
| Red Wine | Not Specified | ~ 450 (± 150) μg/L | [1] |
Note: This data is for a fermented grape product and may not be representative of the concentration in fresh grapes.
Experimental Protocols
The identification and quantification of this compound in fruit matrices typically involve the extraction of volatile compounds followed by analysis using gas chromatography-mass spectrometry (GC-MS). The following are detailed methodologies adapted from relevant research for the analysis of volatile esters in fruits.
Sample Preparation and Headspace Solid-Phase Microextraction (HS-SPME)
This method is widely used for the extraction of volatile and semi-volatile compounds from solid and liquid samples.
-
Sample Homogenization : A representative sample of the fruit pulp (e.g., 5-10 g) is homogenized to a uniform consistency. To prevent enzymatic reactions that could alter the volatile profile, this step is often carried out at low temperatures.
-
Internal Standard : An internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties not present in the sample) is added to the homogenized sample for accurate quantification.
-
Vial Preparation : A known amount of the homogenized sample is placed in a headspace vial (e.g., 20 mL). A salt, such as sodium chloride, may be added to increase the ionic strength of the matrix and promote the release of volatile compounds into the headspace.
-
Extraction : The vial is sealed and incubated at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace. An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is then exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Desorption : After extraction, the SPME fiber is withdrawn and immediately inserted into the heated injection port of the gas chromatograph, where the adsorbed volatile compounds are thermally desorbed.
-
Chromatographic Separation : The desorbed compounds are separated on a capillary column (e.g., DB-5ms, HP-INNOWax). The oven temperature is programmed to ramp up gradually (e.g., starting at 40 °C and increasing to 250 °C) to elute the compounds based on their boiling points and polarity.
-
Mass Spectrometry Detection : As the compounds elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio.
-
Identification and Quantification : Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and with spectral libraries (e.g., NIST, Wiley). Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated with known concentrations of the target analyte.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in fruit samples.
Caption: Experimental workflow for this compound analysis.
Conclusion
This compound is a naturally occurring ester that contributes to the desirable fruity and sweet aromas of several fruits. While its presence has been qualitatively confirmed in grapes, naranjilla, tamarillo, and caja, there is a notable lack of quantitative data in the scientific literature regarding its concentration in the raw, unprocessed forms of these fruits. The methodologies for the analysis of volatile compounds in fruit matrices are well-established, with HS-SPME coupled with GC-MS being a robust and sensitive technique. Further research is warranted to quantify the natural levels of this compound in a wider variety of fruits. Such data would be invaluable for food scientists aiming to understand and replicate natural fruit flavors, as well as for researchers investigating the potential bioactivities of this compound.
References
Core Physical Properties of Ethyl 3-Hydroxybutyrate
An In-depth Technical Guide to the Physical Properties of Ethyl 3-Hydroxybutyrate
Introduction
This compound, also known as ethyl 3-hydroxybutanoate, is an organic compound and a fatty acid ethyl ester of 3-hydroxybutyric acid.[1] It is classified within the beta-hydroxy acids and their derivatives.[2] This compound is recognized as a metabolite and is found in various natural sources.[1] Functionally, it is related to 3-hydroxybutyric acid.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and visual workflows for these procedures, tailored for researchers, scientists, and professionals in drug development.
The quantitative physical characteristics of this compound are summarized in the table below. This data is essential for its application in laboratory and industrial settings.
| Property | Value | Source(s) |
| Molecular Formula | C6H12O3 | [3] |
| Molecular Weight | 132.16 g/mol | [1][4] |
| Appearance | Clear, colorless liquid. | [1][3] |
| Boiling Point | 170-175 °C at 760 mmHg | [1][2] |
| 338 °F at 760 mmHg | [1][4] | |
| 75-76 °C at 12 mmHg | ||
| Density | 1.017 g/mL at 25 °C | [5] |
| 1.012 g/mL at 20 °C | [6] | |
| Refractive Index | n20/D 1.42 | [5] |
| n20/D 1.421 | [6] | |
| 1.416 - 1.424 | [1] | |
| Solubility | Water: ≥ 100 mg/mL at 73 °F (23 °C) | [1][4] |
| Estimated Water Solubility: 159,200 mg/L at 25 °C | [2] | |
| Flash Point | 148 °F (64.4 °C) | [1][4] |
| 77 °C (170.6 °F) - closed cup | [5] | |
| Melting Point | Not Available | [2][4] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is critical for substance identification and purity assessment. Below are detailed methodologies for key physical property measurements.
Determination of Density
The density of a liquid is its mass per unit volume. A common and straightforward method involves using a graduated cylinder and a balance.[7][8]
Methodology:
-
Mass of Empty Cylinder: Place a clean, dry graduated cylinder on an electronic balance and tare the balance to zero. If taring is not possible, record the mass of the empty cylinder (m1).[9][10]
-
Volume Measurement: Carefully add a specific volume of this compound (e.g., 20 mL) to the graduated cylinder. Record the volume precisely, reading from the bottom of the meniscus at eye level to avoid parallax error.[7][9]
-
Mass of Filled Cylinder: Place the graduated cylinder containing the liquid back on the balance and record the total mass (m2).[9][10]
-
Calculation: Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the total mass (mass_liquid = m2 - m1).[10] The density (ρ) is then calculated using the formula: ρ = mass_liquid / volume.[9]
-
Temperature: Record the ambient temperature, as density is temperature-dependent.[7]
-
Replication: For improved accuracy, repeat the measurement several times and calculate the average density.[8][9]
Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[11] The Thiele tube method is a common technique for this determination.[12]
Methodology:
-
Sample Preparation: Fill a small test tube (e.g., a fusion tube) with 2-3 mL of this compound.[13]
-
Capillary Tube: Take a capillary tube sealed at one end and place it into the test tube with the open end submerged in the liquid.[11][12]
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band or thread. The bulb of the thermometer should be level with the sample.[12]
-
Heating: Immerse the assembly in a Thiele tube containing a heating oil (e.g., mineral oil), ensuring the heating oil level is above the sample level but the open end of the test tube is not submerged.[12]
-
Observation: Heat the side arm of the Thiele tube gently.[12] A continuous and rapid stream of bubbles will emerge from the capillary tube as the boiling point is approached.[13]
-
Reading: Remove the heat source when a steady stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.[12]
-
Pressure: Record the atmospheric pressure, as boiling point is pressure-dependent.[11]
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how light propagates through it. It is a fundamental property used for identification and purity analysis. An Abbe refractometer is a common instrument for this measurement.[14]
Methodology:
-
Instrument Calibration: Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).
-
Sample Application: Place a few drops of this compound onto the clean, dry prism surface of the refractometer.
-
Measurement: Close the prisms and allow the sample to equilibrate to the instrument's temperature (typically 20°C).
-
Reading: Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Data Collection: Read the refractive index value from the instrument's scale. Most modern instruments provide a digital readout.
-
Cleaning: Thoroughly clean the prisms with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue after the measurement.
References
- 1. This compound | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Ethyl (±)-3-hydroxybutyrate (HMDB0040409) [hmdb.ca]
- 3. This compound(5405-41-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 3-羟基丁酸乙酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Ethyl (S)-3-hydroxybutyrate | 56816-01-4 [chemicalbook.com]
- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 10. wjec.co.uk [wjec.co.uk]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-Hydroxybutyrate
This technical guide provides a comprehensive overview of the boiling point and density of ethyl 3-hydroxybutyrate, a valuable chiral building block in the synthesis of various fine chemicals and pharmaceuticals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed data, experimental methodologies, and logical workflows.
Physicochemical Data
This compound is a clear, colorless liquid.[2] The following table summarizes the reported boiling point and density for the racemic mixture and its individual stereoisomers.
| Property | Value | Conditions | Form |
| Boiling Point | 170 °C | at 760 mmHg | Racemic |
| 338 °F | at 760 mmHg | Racemic | |
| 170-175 °C | at 760 mmHg | Racemic | |
| 180-182 °C | Not specified | (S)-enantiomer | |
| 75-76 °C | at 12.0 mmHg | (R)-enantiomer | |
| Density | 1.017 g/mL | at 25 °C | Racemic |
| 1.1012 g/cm³ | at 17 °C | Racemic | |
| 1.017 | Not specified | Racemic | |
| 1.012 g/mL | at 20 °C | (S)-enantiomer | |
| 1.0170 g/mL | Not specified | (R)-enantiomer |
Experimental Protocols
The determination of boiling point and density are fundamental procedures in the characterization of a liquid compound such as this compound. While specific experimental details for this compound are often cited from established literature, the following are standard methodologies employed for such measurements.
1. Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
-
Distillation Method: A simple or fractional distillation apparatus is set up with the liquid in a distilling flask containing boiling chips. A thermometer is positioned so that its bulb is just below the side arm of the distilling flask. The flask is heated, and as the liquid boils, the vapor rises, surrounds the thermometer bulb, and then condenses in the condenser. The temperature at which the liquid is consistently distilling is recorded as the boiling point. It is crucial to record the atmospheric pressure at the time of the measurement as boiling points are pressure-dependent.[3]
-
Thiele Tube Method: A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted and placed inside the test tube. The test tube is attached to a thermometer and immersed in a Thiele tube containing oil. The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed. The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.[3]
-
Reflux Method: The liquid is placed in a round-bottom flask with boiling chips and fitted with a condenser in a vertical position. The liquid is heated to a boil. A thermometer is placed so that it measures the temperature of the vapor that is refluxing. The stable temperature reading during active reflux is the boiling point.[3]
2. Density Determination
Density is the mass per unit volume of a substance.
-
Pycnometer Method: A pycnometer, a flask with a specific, known volume, is first weighed empty. It is then filled with the liquid, and any excess is removed. The filled pycnometer is weighed again. The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer. The temperature of the liquid must be recorded as density is temperature-dependent.
-
Hydrometer Method: A hydrometer is a calibrated instrument used to measure the relative density of liquids. The liquid is placed in a graduated cylinder, and the hydrometer is gently lowered into the liquid until it floats freely. The density is read from the scale on the hydrometer at the point where the surface of the liquid meets the stem of the hydrometer.
Visualizations
The following diagrams illustrate the logical relationship between the different forms of this compound and a general workflow for its physicochemical characterization.
Caption: Relationship between racemic and enantiomeric forms.
Caption: General workflow for physicochemical characterization.
References
The Solubility Profile of Ethyl 3-Hydroxybutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of ethyl 3-hydroxybutyrate in water and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering critical data and methodologies for the effective use of this compound in scientific applications.
Introduction to this compound
This compound is a chiral ester of 3-hydroxybutyric acid, a ketone body. It finds applications as a building block in the synthesis of various chiral compounds, including pharmaceuticals and biodegradable polymers. Its solubility is a critical physical property that influences its handling, formulation, and application in both laboratory and industrial settings. In the context of drug development, understanding the solubility of an excipient or a starting material like this compound is paramount for formulation design, bioavailability, and overall therapeutic efficacy.
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound in water and select organic solvents. It is important to note that while data for aqueous solubility is relatively well-defined, comprehensive quantitative information for a wide range of organic solvents is less available in the public domain.
| Solvent | Temperature (°C) | Solubility | Reference(s) |
| Water | 22.8 | ≥ 100 mg/mL | [1] |
| Water | 23 | 100 g/100 mL | [1] |
| Water | 25 | 159,200 mg/L (estimated) | [2] |
| Water | Not Specified | 299 g/L (predicted) | [2][3] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | [4] |
| Chloroform | Not Specified | Soluble | [5][6] |
| Methanol | Not Specified | Slightly Soluble | [7] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for the reliable application of this compound. The following are detailed methodologies for key experiments commonly used to ascertain the solubility of a liquid solute like this compound.
Shake-Flask Method
The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent.
Principle: An excess amount of the solute is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the solute in the saturated solution is measured.
Detailed Protocol:
-
Preparation: Accurately weigh an excess amount of this compound and add it to a flask containing a precise volume of the desired solvent (e.g., water, ethanol, etc.).
-
Equilibration: Seal the flask and place it in a thermostatically controlled shaker bath. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. To separate the saturated solution from the excess solute, centrifugation or filtration using a chemically inert filter (e.g., PTFE) is employed. It is critical to maintain the temperature during this step to prevent any change in solubility.
-
Quantification: Analyze the clear, saturated supernatant to determine the concentration of dissolved this compound. Suitable analytical techniques include:
-
Gas Chromatography (GC): A highly sensitive and specific method for volatile compounds like this compound. A calibration curve is prepared using standard solutions of known concentrations.
-
High-Performance Liquid Chromatography (HPLC): Can be used if the compound has a suitable chromophore or can be derivatized.
-
UV-Vis Spectroscopy: Applicable if the solute has a distinct absorbance at a specific wavelength. A standard calibration curve is necessary.
-
Gas Chromatography (GC) for Quantification
Principle: GC separates components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. The amount of a substance is quantified by comparing its peak area to that of known standards.
Detailed Protocol:
-
Instrument Setup:
-
Column: Select a suitable capillary column (e.g., a non-polar or mid-polar column).
-
Injector: Set the injector temperature to ensure rapid vaporization of the sample without degradation (e.g., 250 °C).
-
Oven Program: Develop a temperature program that provides good separation of the solute from any solvent peaks. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold.
-
Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds. Set the detector temperature appropriately (e.g., 280 °C).
-
-
Standard Preparation: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.
-
Calibration Curve: Inject a fixed volume of each standard solution into the GC and record the peak area for this compound. Plot a graph of peak area versus concentration to generate a calibration curve.
-
Sample Analysis: Inject the same fixed volume of the saturated solution (obtained from the shake-flask method) into the GC.
-
Concentration Determination: Using the peak area of this compound from the sample chromatogram, determine its concentration from the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the solubility of this compound.
Caption: A generalized workflow for determining the solubility of a liquid solute.
Role in Metabolic Pathways
While not a classical signaling molecule, this compound can influence metabolic pathways. Studies have shown that its administration can increase the levels of 3-hydroxybutyrate (3-HB) in serum and muscle tissue.[4] This elevation of a key ketone body can, in turn, promote the tricarboxylic acid (TCA) cycle and protein synthesis, thereby improving overall metabolic homeostasis.[4] In a preclinical model of cancer cachexia, this compound was observed to reduce inflammation, enhance antioxidant capacity, and alleviate skeletal muscle atrophy.[4] This suggests a therapeutic potential related to its metabolic effects.
The following diagram illustrates the metabolic conversion of this compound and its subsequent influence.
Caption: Metabolic influence of this compound administration.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound, supported by available quantitative data and detailed experimental protocols. The high aqueous solubility and its solubility in DMSO are key characteristics for its application in biological and pharmaceutical research. Further research is warranted to establish a more comprehensive quantitative solubility profile in a broader range of organic solvents. The provided methodologies offer a robust framework for researchers to conduct their own solubility assessments, ensuring the reliable and effective use of this compound in their work.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Ethyl 3-hydroxybutyrate
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ethyl 3-hydroxybutyrate. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the spectral data, experimental protocols, and structural assignments for this compound.
Chemical Structure and Overview
This compound (C₆H₁₂O₃) is an organic compound, specifically the ethyl ester of 3-hydroxybutyric acid.[1][2][3] Its structure consists of a four-carbon chain with a hydroxyl group at the third carbon and an ethyl ester group at the first carbon. This bifunctional nature makes it a valuable chiral building block in organic synthesis.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides detailed information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The spectrum is typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃).
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| -CH₃ (ethyl) | 1.26 | Triplet | 7.1 | 3H |
| -CH₃ (butyrate) | 1.23 | Doublet | 6.2 | 3H |
| -CH₂- (ester) | 2.45 | Doublet of doublets | 16.3, 7.6 and 16.3, 6.6 | 2H |
| -OH | 3.22 (broad) | Singlet | - | 1H |
| -CH- | 4.16 | Multiplet | - | 1H |
| -OCH₂- (ethyl) | 4.14 | Quartet | 7.1 | 2H |
Data sourced from multiple references, slight variations in chemical shifts may occur depending on experimental conditions.[4][5]
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of distinct carbon environments and their electronic nature within the this compound molecule.
Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ) ppm |
| -C H₃ (ethyl) | 14.0 |
| -C H₃ (butyrate) | 22.3 |
| -C H₂- (ester) | 42.7 |
| -OC H₂- (ethyl) | 60.6 |
| -C H- | 64.2 |
| -C =O (ester) | 172.9 |
Data sourced from multiple references, slight variations in chemical shifts may occur depending on experimental conditions.[4][6]
Experimental Protocols
The following provides a generalized, yet detailed, methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[7]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard to the vial.[7]
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtering (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.
-
Capping: Securely cap the NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.[4]
-
Tuning and Matching: Tune and match the NMR probe for the appropriate nucleus (¹H or ¹³C).
-
Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters (Example):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more for dilute samples).
-
Temperature: 298 K.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and ¹³C.
-
Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shift of each peak.
Visualizations
Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with annotations corresponding to the ¹H and ¹³C NMR signal assignments.
Caption: Structure of this compound with NMR assignments.
Generalized NMR Experimental Workflow
The following diagram outlines the logical workflow for the structural elucidation of a small organic molecule like this compound using NMR spectroscopy.
Caption: Generalized workflow for NMR-based structure elucidation.
References
- 1. This compound | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikidata [wikidata.org]
- 3. ymdb.ca [ymdb.ca]
- 4. rsc.org [rsc.org]
- 5. This compound(35608-64-1) 1H NMR [m.chemicalbook.com]
- 6. This compound(35608-64-1) 13C NMR spectrum [chemicalbook.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Mass Spectrometry Fragmentation of Ethyl 3-hydroxybutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Ethyl 3-hydroxybutyrate. The information presented herein is intended to support researchers and scientists in identifying and characterizing this compound in various experimental settings. This guide includes quantitative data on major fragments, a detailed description of the fragmentation pathways, and a representative experimental protocol for its analysis.
Quantitative Fragmentation Data
The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The relative abundance of these ions provides a distinctive fingerprint for the identification of the molecule. The quantitative data for the most significant fragments are summarized in the table below, compiled from publicly available spectral databases.[1][2]
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion |
| 132 | Low / Not Observed | [M]+• (Molecular Ion) |
| 117 | 36.20 | [M - CH₃]⁺ |
| 99 | 26.30 | [M - CH₃ - H₂O]⁺ or [M - OCH₂CH₃]⁺ |
| 88 | 39.20 | [CH₃CH(OH)CH₂CO]⁺ (Result of McLafferty-type rearrangement) |
| 87 | 99.99 | [M - OC₂H₅]⁺ |
| 70 | 86.70 | [CH₂=CH-C(OH)=CH₂]⁺• or [CH₃CH=CHCO]⁺ |
Note: Relative intensities can vary slightly depending on the instrument and experimental conditions.[1]
Proposed Fragmentation Pathways
The fragmentation of this compound under electron ionization (EI) involves several characteristic pathways common to esters and alcohols, including alpha-cleavage and McLafferty-type rearrangements. The molecular ion ([C₆H₁₂O₃]⁺•, m/z 132) is often of low abundance or not observed.[3]
Alpha-Cleavage
Alpha-cleavage involves the breaking of a bond adjacent to a functional group. In this compound, this can occur at two primary locations:
-
Cleavage adjacent to the carbonyl group: Loss of the ethoxy radical (•OCH₂CH₃) results in the formation of the acylium ion at m/z 87 , which is often the base peak.[3]
-
Cleavage adjacent to the hydroxyl group: Loss of a methyl radical (•CH₃) from the 3-position leads to the fragment ion at m/z 117 .
McLafferty-type Rearrangement
A prominent fragmentation pathway for carbonyl compounds with available gamma-hydrogens is the McLafferty rearrangement. In this compound, a hydrogen atom from the hydroxyl group or the ethyl group can be transferred to the carbonyl oxygen, leading to the elimination of a neutral molecule and the formation of a radical cation. The peak at m/z 88 is attributed to a McLafferty-type rearrangement involving the transfer of a hydrogen from the hydroxyl group, followed by the loss of ethylene (C₂H₄).
Other Significant Fragmentations
-
The ion at m/z 99 can be formed through two possible pathways: the loss of a water molecule (H₂O) from the [M - CH₃]⁺ fragment or the loss of the ethoxy group (•OCH₂CH₃) from the molecular ion.
-
The fragment at m/z 70 likely arises from subsequent fragmentation of larger ions, potentially through the loss of water from the m/z 88 fragment or other complex rearrangements.
The proposed fragmentation pathway is visualized in the diagram below:
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a representative protocol for the analysis of this compound using GC-MS. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Extraction (for biological matrices):
-
For liquid samples (e.g., plasma, urine), perform a liquid-liquid extraction. To 1 mL of the sample, add a suitable internal standard and 2 mL of ethyl acetate.
-
Vortex the mixture for 1 minute and centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Ramp: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 40-200
Data Analysis
-
Acquire the mass spectra of the prepared standards and samples.
-
Identify the peak corresponding to this compound based on its retention time and the characteristic fragmentation pattern detailed in Section 1.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of the target ion (e.g., m/z 87) against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.
The experimental workflow is summarized in the diagram below:
References
The Subtle Contributor: A Technical Guide to the Natural Sources of Ethyl 3-Hydroxybutyrate in Wine and Spirits
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 3-hydroxybutyrate, a volatile ethyl ester, is a naturally occurring compound in fermented beverages that, despite its often sub-threshold concentrations, plays a role in the complexity of aroma and flavor profiles, particularly in wine. This technical guide delves into the origins of this compound in wine and spirits, detailing its formation pathways, quantifiable presence, and the analytical methodologies used for its detection and quantification.
Formation Pathways of this compound
The presence of this compound in wine and spirits is primarily a result of microbial metabolism during fermentation, followed by chemical reactions during aging. The principal microorganism responsible for its initial production is the yeast Saccharomyces cerevisiae.
Biosynthesis of the Precursor: 3-Hydroxybutyric Acid
The journey to this compound begins with the synthesis of its precursor acid, 3-hydroxybutyric acid, from the central metabolite acetyl-CoA. This pathway involves a series of enzymatic steps within the yeast cell. Although primarily studied in the context of producing polyhydroxyalkanoates in engineered yeast, the initial steps are relevant to the formation of 3-hydroxybutyric acid in standard fermentation.
The key enzymatic reactions are:
-
Condensation of Acetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by the enzyme acetyl-CoA C-acetyltransferase .
-
Reduction of Acetoacetyl-CoA: Acetoacetyl-CoA is then reduced to (S)-3-hydroxybutyryl-CoA. This step is catalyzed by an acetoacetyl-CoA reductase .
-
Hydrolysis to 3-Hydroxybutyric Acid: Finally, (S)-3-hydroxybutyryl-CoA is hydrolyzed to release (S)-3-hydroxybutyric acid. This is facilitated by a 3-hydroxybutyryl-CoA thioesterase .
Biosynthesis of 3-Hydroxybutyric Acid in Yeast.
Esterification: Formation of this compound
Once 3-hydroxybutyric acid is present in the fermented beverage, it can undergo esterification with ethanol to form this compound. This reaction can occur both enzymatically during fermentation and chemically during the aging process.
-
Enzymatic Esterification: During fermentation, yeast esterases can catalyze the formation of this compound.
-
Chemical Esterification: In the acidic environment of wine and spirits, and in the presence of abundant ethanol, 3-hydroxybutyric acid can slowly esterify over time.[1] This chemical esterification is a significant contributor to the increase in this compound concentrations observed during the aging of red wines.[1]
Quantitative Data on this compound
The concentration of this compound can vary significantly depending on the type of beverage, the fermentation conditions, and the extent of aging.
Wine
In wine, this compound is generally found at higher levels in red varieties compared to white varieties of the same age.[2] Aging has a notable impact on its concentration, particularly for the R-enantiomer in red wines.[2]
| Wine Type | Average Total Concentration (µg/L) | Enantiomeric Ratio (S/R) | Notes |
| Red Wine (Aged) | ~450 (± 150) | ~75:25 (± 13) | R-form levels tend to increase gradually during aging.[2] |
| White Wine | Generally lower than red wines | Not specified | Levels are typically lower than in red wines of a comparable age.[2] |
Spirits
Quantitative data for this compound in spirits is less readily available in the literature compared to wine. Studies on the volatile composition of spirits like cachaça, rum, and whiskey often focus on more abundant esters such as ethyl acetate, ethyl lactate, and various fatty acid ethyl esters.[3][4] However, the presence of other branched-chain ethyl esters, like ethyl 3-methylbutanoate in aged rum, suggests that this compound is likely a component of the aromatic profile of many aged spirits, albeit at low concentrations.[5] One study noted that in a survey of various alcoholic beverages, ethyl 4-hydroxybutyrate (a structural isomer) was found in wine but was nearly absent in spirits and liqueurs.[6] Further research is required to definitively quantify the typical concentration ranges of this compound in different categories of spirits.
Experimental Protocols for Analysis
The analysis of this compound in wine and spirits is typically performed using gas chromatography coupled with mass spectrometry (GC-MS). Due to the complex matrix and the often low concentrations of this analyte, a sample preparation step is crucial for accurate quantification. Headspace solid-phase microextraction (HS-SPME) is a commonly employed technique for the extraction and concentration of volatile compounds from alcoholic beverages.[7][8]
HS-SPME-GC-MS Method for Wine
This protocol outlines a general procedure for the quantification of this compound in wine.
3.1.1. Sample Preparation (HS-SPME)
-
Sample Aliquoting: Pipette a defined volume of wine (e.g., 5 mL) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not naturally present in the sample).
-
Matrix Modification: Add a salt, such as NaCl (e.g., 1.5 g), to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
-
Equilibration: Seal the vial and place it in a temperature-controlled agitator. Allow the sample to equilibrate at a specific temperature (e.g., 30-40°C) for a set time (e.g., 15-30 minutes) with agitation to facilitate the partitioning of analytes into the headspace.[9]
-
Extraction: Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30-60 minutes) at the equilibration temperature.[10]
3.1.2. GC-MS Analysis
-
Desorption: Transfer the SPME fiber to the GC injector, where the trapped analytes are thermally desorbed onto the analytical column.
-
Gas Chromatography:
-
Column: Use a capillary column suitable for volatile compound analysis (e.g., a wax or a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240-250°C) to elute all compounds of interest.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode for initial identification of compounds and Selected Ion Monitoring (SIM) mode for accurate quantification, using characteristic ions for this compound and the internal standard.
-
3.1.3. Quantification
Construct a calibration curve using a series of standard solutions of this compound in a model wine solution, each spiked with the same concentration of the internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in the samples can then be determined from this calibration curve.
Experimental Workflow for this compound Analysis.
Conclusion
This compound is a minor but intriguing component of the volatile profile of wine and likely other aged alcoholic beverages. Its formation is rooted in the metabolic activity of yeast during fermentation, with its concentration being further influenced by chemical esterification during aging. While present at levels that are often below its individual sensory threshold, it may contribute to the overall aromatic complexity and fruity notes of the final product. The analytical techniques, particularly HS-SPME-GC-MS, provide the necessary sensitivity and selectivity for its quantification. Further research, especially in the realm of distilled spirits, would be beneficial to fully elucidate the prevalence and sensory impact of this compound across a broader range of alcoholic beverages.
References
- 1. From Alchemy to Spirit Science: Esters, Gas Chromatography, and Accelerated Aging - Cocktail Wonk [cocktailwonk.com]
- 2. Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. ideals.illinois.edu [ideals.illinois.edu]
- 6. Methyl-4-Hydroxybutyrate and Ethyl-4-Hydroxybutyrate as Potential Markers for Simultaneous Consumption of GHB/GBL and Alcohol: Preliminary Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of volatile fatty acid ethyl esters in raw spirits using solid phase microextraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Metabolic Fate of Orally Administered Ethyl 3-Hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of orally administered ethyl 3-hydroxybutyrate (EHB). EHB is a ketone ester that, upon ingestion, serves as a precursor to the ketone body beta-hydroxybutyrate (BHB), inducing a state of transient ketosis. This document details the absorption, distribution, metabolism, and excretion of EHB and its primary metabolites, supported by quantitative data, experimental protocols, and visualizations of the key metabolic pathways.
Disclaimer: Direct pharmacokinetic studies on orally administered this compound are limited in publicly available scientific literature. Therefore, this guide utilizes data from studies on other ketone esters, such as (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, as a proxy to describe the expected metabolic fate of the beta-hydroxybutyrate component. The metabolic pathway of the ethyl component is based on the well-established metabolism of ethanol.
Absorption and Hydrolysis
Following oral administration, this compound is readily absorbed from the gastrointestinal tract. The primary metabolic event is the rapid hydrolysis of the ester bond by various esterase enzymes present in the gut, liver, and blood. This enzymatic cleavage yields two primary metabolites: 3-hydroxybutyrate (β-hydroxybutyrate or BHB) and ethanol.[1][2]
The hydrolysis is generally considered to be efficient, leading to a swift increase in circulating levels of BHB. The intact EHB ester is typically not detected in systemic circulation, indicating a high first-pass metabolism.[2]
Metabolism of 3-Hydroxybutyrate (BHB)
The BHB produced from the hydrolysis of EHB enters the systemic circulation and is distributed throughout the body, readily crossing the blood-brain barrier. It serves as an alternative energy source for various tissues, particularly the brain, heart, and skeletal muscle, especially under conditions of low glucose availability.
The metabolic pathway of BHB involves its conversion back to acetyl-CoA, which then enters the Krebs cycle (TCA cycle) for energy production. This process primarily occurs within the mitochondria of target cells.
Key Signaling Pathways and Metabolic Steps:
-
Uptake: BHB is transported from the blood into cells via monocarboxylate transporters (MCTs).
-
Conversion to Acetoacetate: In the mitochondrial matrix, BHB is oxidized to acetoacetate by the enzyme β-hydroxybutyrate dehydrogenase, a reaction that reduces NAD+ to NADH.
-
Conversion to Acetoacetyl-CoA: Acetoacetate is then converted to acetoacetyl-CoA by the enzyme succinyl-CoA:3-ketoacid-CoA transferase (SCOT). This reaction involves the transfer of a CoA moiety from succinyl-CoA.
-
Conversion to Acetyl-CoA: Finally, acetoacetyl-CoA is cleaved into two molecules of acetyl-CoA by the enzyme acetyl-CoA acetyltransferase (ACAT).
-
Entry into the Krebs Cycle: The resulting acetyl-CoA molecules enter the Krebs cycle to be oxidized for ATP production.
Metabolism of Ethanol
The ethanol produced from the hydrolysis of EHB is primarily metabolized in the liver through a two-step oxidation process.[3][4]
-
Oxidation to Acetaldehyde: Ethanol is first oxidized to acetaldehyde by the enzyme alcohol dehydrogenase (ADH). This is the rate-limiting step in ethanol metabolism.
-
Oxidation to Acetate: Acetaldehyde, which is a toxic compound, is then rapidly oxidized to acetate by the enzyme aldehyde dehydrogenase (ALDH).
-
Conversion to Acetyl-CoA: Acetate is subsequently converted to acetyl-CoA, which can then enter the Krebs cycle for energy production or be used for the synthesis of fatty acids and cholesterol.[4]
Quantitative Data on Plasma BHB Concentrations
While specific data for EHB is scarce, studies on other ketone esters provide insight into the expected pharmacokinetic profile of BHB following oral administration. The following table summarizes data from a study on (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adults.
| Dose of Ketone Ester | Cmax of BHB (mM) | Tmax of BHB (hours) | Elimination Half-life of BHB (hours) | Reference |
| 140 mg/kg | ~1.0 | ~1.0 | 0.8 - 3.1 | [5] |
| 357 mg/kg | ~2.8 | ~1.5 | 0.8 - 3.1 | [5] |
| 714 mg/kg | ~3.3 | ~2.0 | 0.8 - 3.1 | [5] |
Note: Cmax (maximum concentration), Tmax (time to maximum concentration). These values are for a different ketone ester and should be considered as an approximation for the BHB component derived from EHB.
Experimental Protocols
The following are generalized protocols for the oral administration of ketone esters and the subsequent analysis of metabolites, based on methodologies from various studies.
Protocol for Oral Administration in Humans
-
Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent. Subjects typically undergo a health screening to ensure they meet the inclusion criteria.
-
Fasting: Subjects are required to fast overnight (typically 8-12 hours) before the administration of the ketone ester.
-
Baseline Sampling: A baseline blood sample is collected to determine endogenous levels of BHB and other metabolites.
-
Administration: A pre-determined dose of the ketone ester (e.g., this compound) is dissolved in a palatable liquid and consumed by the subject.
-
Serial Blood Sampling: Blood samples are collected at regular intervals (e.g., 15, 30, 45, 60, 90, 120, 180, 240 minutes) post-administration to monitor the concentration of BHB and other relevant metabolites.
-
Sample Processing: Blood samples are collected in appropriate tubes (e.g., containing sodium fluoride/potassium oxalate for glucose and lactate, or EDTA for plasma) and centrifuged to separate plasma or serum. Samples are then stored at -80°C until analysis.
Protocol for Intraperitoneal Administration in Animal Models (e.g., Mice)
A study on the effects of EHB in cachectic mice used intraperitoneal injection.[1]
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Dosing: this compound is administered via a single intraperitoneal injection at a specified dose (e.g., 300 mg/kg).[2]
-
Tissue and Blood Collection: At designated time points post-injection, animals are euthanized, and blood and tissue samples (e.g., serum, gastrocnemius muscle) are collected.[1]
-
Sample Processing: Blood is processed to obtain serum, and tissue samples are snap-frozen in liquid nitrogen and stored at -80°C for later analysis.
Analytical Methodologies for Metabolite Quantification
Several analytical techniques can be employed to quantify EHB metabolites in biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for the quantification of BHB. The general procedure involves:
-
Sample Preparation: Deproteinization of plasma or serum samples, followed by extraction of the metabolites.
-
Derivatization: BHB is a polar molecule and requires derivatization (e.g., silylation) to increase its volatility for GC analysis.[6][7][8]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The components are separated based on their boiling points and retention times in the GC column and then detected and quantified by the mass spectrometer.[6][7][8]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is another powerful technique for the analysis of ketone bodies.[9][10]
-
Sample Preparation: Typically involves protein precipitation followed by centrifugation.
-
Chromatographic Separation: The supernatant is injected into an LC system, where metabolites are separated on a suitable column (e.g., C18 or HILIC).[9]
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a mass spectrometer for detection and quantification of the target analytes.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that can be used to identify and quantify multiple metabolites simultaneously in biological fluids like plasma and urine.[11]
-
Sample Preparation: Minimal sample preparation is required, often just the addition of a deuterated solvent and a reference standard.
-
NMR Analysis: The sample is placed in a high-field NMR spectrometer, and the resulting spectrum provides information on the chemical structure and concentration of various metabolites, including BHB.[11]
Excretion
The primary metabolites of EHB, acetate (from ethanol metabolism) and the intermediates of BHB metabolism, are ultimately oxidized to carbon dioxide and water and are excreted through respiration and urination. A small, un-metabolized fraction of BHB can also be excreted in the urine.
Conclusion
Orally administered this compound is a pro-drug for the ketone body beta-hydroxybutyrate. It undergoes rapid and efficient hydrolysis in the body, leading to a transient increase in circulating BHB and ethanol. The resulting BHB serves as an alternative energy substrate for various tissues, while the ethanol is metabolized primarily in the liver. The ability of EHB to induce ketosis makes it a compound of interest for therapeutic applications in conditions associated with altered energy metabolism. Further research is warranted to elucidate the specific pharmacokinetics of EHB and to fully understand its physiological effects.
References
- 1. Exploring the Therapeutic Potential of this compound in Alleviating Skeletal Muscle Wasting in Cancer Cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. The Population Pharmacokinetics of d-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel LC-MS Method for the Analysis of Beta-Hydroxybutyric Acid (BHB) in Health Formulations - UNT Digital Library [digital.library.unt.edu]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Biocatalytic Synthesis of Ethyl 3-hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
The biocatalytic synthesis of ethyl 3-hydroxybutyrate from ethyl acetoacetate represents a cornerstone of green chemistry, offering a highly selective and efficient alternative to traditional chemical methods. This chiral molecule is a valuable building block in the pharmaceutical industry, primarily for the synthesis of various bioactive compounds. This guide provides an in-depth overview of the core methodologies, quantitative data from key studies, and detailed experimental protocols.
Core Concept: Asymmetric Reduction
The fundamental principle of this biotransformation is the stereoselective reduction of the prochiral ketone, ethyl acetoacetate, to the chiral alcohol, this compound. This reaction is predominantly catalyzed by oxidoreductases, specifically ketone reductases, which are abundant in a wide array of microorganisms. The process can be carried out using either whole-cell biocatalysts or isolated enzymes. Whole-cell systems are often favored for their cost-effectiveness, as they contain the necessary enzymes and cofactor regeneration systems.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various studies on the biocatalytic synthesis of this compound, providing a comparative look at the efficiency of different biocatalysts and reaction conditions.
Table 1: Whole-Cell Biocatalysis for Ethyl (S)-3-hydroxybutyrate
| Biocatalyst | Co-substrate | Substrate Conc. | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reaction Time (h) | Reference |
| Saccharomyces cerevisiae (Baker's Yeast) | Sucrose | 15 g/L | 69 | 85 | 72 | [1] |
| S. cerevisiae (immobilized in Ca-alginate) | Glucose | - | - | ≥98 | - | [1][2] |
| S. cerevisiae (fed-batch) | Sucrose | - | - | >99 | - | [2] |
| Geotrichum candidum | - | - | - | - | - | [2] |
| Hansenula sp. | - | - | >99 (conversion) | 97 | - | [3] |
| Kluyveromyces marxianus | - | - | - | - | - | [3] |
Table 2: Whole-Cell Biocatalysis for Ethyl (R)-3-hydroxybutyrate
| Biocatalyst | Co-substrate/Inducer | Substrate Conc. (mM) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reaction Time (h) | Reference |
| Paracoccus denitrificans | Nitrate | 150 | - | 98.9 | 8 | [4] |
| Paracoccus denitrificans (fed-batch) | Nitrate | - | - | 88.7 | 104 | [4] |
| Acetobacter sp. CCTCC M209061 (immobilized) | Glucose | 35 | 82.6 | >99.0 | - | [5] |
| Engineered E. coli | Glucose | 1000 | 85.3 | >99.9 | 10 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the biocatalytic synthesis of this compound.
Protocol 1: Asymmetric Reduction of Ethyl Acetoacetate using Saccharomyces cerevisiae (Baker's Yeast)
This protocol is adapted from a procedure for producing (S)-(+)-Ethyl 3-hydroxybutanoate.[7][8][9]
1. Materials:
-
Baker's yeast
-
Sucrose
-
Ethyl acetoacetate
-
Tap water
-
Celite
-
Sodium chloride
-
Ethyl ether
-
Magnesium sulfate
2. Procedure:
-
In a 4-L three-necked round-bottomed flask equipped with a mechanical stirrer, add 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast in this order with stirring.
-
Stir the mixture for 1 hour at approximately 30°C.
-
Add 20.0 g (0.154 mol) of ethyl acetoacetate to the fermenting suspension.
-
Continue stirring for another 24 hours at room temperature.
-
Prepare a warm (ca. 40°C) solution of 200 g of sucrose in 1 L of tap water and add it to the reaction mixture.
-
One hour later, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.
-
Continue stirring for 50–60 hours at room temperature. Monitor the reaction completion by gas chromatography.
-
For work-up, add 80 g of Celite and filter the mixture through a sintered-glass funnel.
-
Wash the filtrate with 200 mL of water, then saturate it with sodium chloride.
-
Extract the aqueous phase with five 500-mL portions of ethyl ether.
-
Combine the ether extracts, dry over magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the product by fractional distillation.
Protocol 2: Asymmetric Reduction of Ethyl Acetoacetate using Immobilized Acetobacter sp.
This protocol is based on the methodology for producing (R)-Ethyl 3-hydroxybutyrate using immobilized Acetobacter sp. CCTCC M209061.[5]
1. Materials:
-
Acetobacter sp. CCTCC M209061 cells
-
Sodium alginate
-
Chitosan
-
Calcium chloride
-
Phosphate buffer (pH 5.5)
-
Glucose
-
Ethyl acetoacetate
2. Cell Immobilization:
-
Mix Acetobacter sp. cells with a sodium alginate solution.
-
Extrude the mixture dropwise into a calcium chloride solution to form calcium alginate beads.
-
Coat the beads with a chitosan solution to enhance stability.
3. Bioreduction Reaction:
-
In a reaction vessel, combine the immobilized cells, phosphate buffer (pH 5.5), glucose (as co-substrate), and ethyl acetoacetate.
-
The optimal reported concentrations are 35.0 mmol/L for the substrate and 80.0 mmol/L for glucose.[5]
-
Incubate the reaction mixture at 35°C with shaking (e.g., 200 rpm).
-
Monitor the reaction progress by analyzing samples for substrate consumption and product formation using gas chromatography.
-
Upon completion, separate the immobilized beads from the reaction mixture for reuse.
-
Extract the product from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product by distillation or column chromatography.
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes in the biocatalytic synthesis of this compound.
Conclusion
The biocatalytic synthesis of this compound from ethyl acetoacetate is a mature and highly adaptable technology. The choice of biocatalyst—whether a wild-type microorganism, a genetically engineered strain, or an isolated enzyme—allows for the targeted production of either the (R) or (S) enantiomer with high purity. The optimization of reaction conditions, including the use of fed-batch strategies and cell immobilization, has led to significant improvements in yield and enantioselectivity, making this a viable and sustainable method for industrial applications in the pharmaceutical and fine chemical sectors. Further research into novel enzymes with enhanced stability and activity will continue to drive the efficiency and economic feasibility of this important biotransformation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Whole cells in enantioselective reduction of benzyl acetoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient biocatalytic stereoselective reduction of methyl acetoacetate catalyzed by whole cells of engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ethz.ch [ethz.ch]
- 8. orgsyn.org [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Chemical Synthesis of Racemic Ethyl 3-Hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for the chemical synthesis of racemic ethyl 3-hydroxybutyrate. The document details various synthetic routes, presenting quantitative data in structured tables for easy comparison, and offers detailed experimental protocols for key methodologies. Visual diagrams of reaction workflows are included to provide a clear understanding of the synthesis processes.
Introduction
This compound is a valuable chiral building block in the synthesis of a wide range of pharmaceutical compounds and other fine chemicals. While enantiomerically pure forms are often the ultimate goal, the synthesis of the racemic mixture is a crucial first step and a subject of significant interest in its own right. This guide focuses on the primary chemical methods for producing racemic this compound, providing researchers and drug development professionals with the detailed information necessary to select and implement the most suitable synthetic strategy for their needs. The primary precursor for these syntheses is ethyl acetoacetate, which is readily reduced to the desired product.
Synthetic Methodologies
The most common and effective methods for the synthesis of racemic this compound involve the reduction of the ketone functionality of ethyl acetoacetate. The primary methods covered in this guide are:
-
Sodium Borohydride Reduction: A widely used, straightforward, and efficient method employing a common reducing agent.
-
Catalytic Hydrogenation: A method that utilizes hydrogen gas and a metal catalyst, often favored for its clean reaction profile and scalability.
-
Meerwein-Ponndorf-Verley (MPV) Reduction: A chemoselective reduction using an aluminum alkoxide catalyst, which offers a high degree of selectivity for the ketone over the ester group.
-
Baker's Yeast Reduction: A biocatalytic approach that, while often used for asymmetric synthesis, can be adapted to produce a nearly racemic mixture under specific conditions or serve as a baseline for chiral synthesis.
The following sections provide detailed experimental protocols and quantitative data for each of these methods.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiencies and reaction conditions.
Table 1: Comparison of Synthesis Methods for Racemic this compound
| Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Sodium Borohydride Reduction | Sodium borohydride, Ethyl acetoacetate | Ethanol | 0 to Room Temp | 30 minutes | Not specified in detail, but implied to be effective. |
| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol | 100 | 6 hours | ~95 |
| Meerwein-Ponndorf-Verley Reduction | Aluminum isopropoxide, Ethyl acetoacetate | Isopropanol | Reflux (approx. 82) | 5 hours | ~75 |
| Baker's Yeast Reduction | Baker's yeast, Sucrose, Ethyl acetoacetate | Water | Room Temp to 30 | 24 - 72 hours | 59 - 76 |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.
Sodium Borohydride Reduction of Ethyl Acetoacetate
This method is a staple in organic synthesis for its simplicity and effectiveness.
Experimental Protocol:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) in ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation under reduced pressure.
Catalytic Hydrogenation of Ethyl Acetoacetate
This method is highly efficient and produces a clean product.
Experimental Protocol:
-
To a high-pressure autoclave, add ethyl acetoacetate (1 equivalent) and ethanol as the solvent.
-
Add a catalytic amount of Raney Nickel (approximately 5-10% by weight of the ethyl acetoacetate).
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 50 atm.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain the temperature and pressure for 6 hours.
-
After cooling to room temperature, carefully vent the hydrogen gas and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with ethanol.
-
Remove the solvent from the combined filtrate under reduced pressure.
-
Purify the resulting oil by vacuum distillation to yield this compound.
Meerwein-Ponndorf-Verley (MPV) Reduction of Ethyl Acetoacetate
This reaction is highly selective for the reduction of the ketone in the presence of the ester.[1][2]
Experimental Protocol:
-
Set up a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask.
-
In the round-bottom flask, combine ethyl acetoacetate (1 equivalent) and a large excess of anhydrous isopropanol (which acts as both solvent and hydride donor).
-
Add aluminum isopropoxide (0.5 equivalents) to the flask.
-
Heat the mixture to a gentle reflux. Acetone, the byproduct of the reaction, has a lower boiling point than isopropanol and will be slowly removed by distillation.
-
Continue the reaction for approximately 5 hours, monitoring the progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of 2 M hydrochloric acid.
-
Extract the mixture with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation.
Baker's Yeast Reduction of Ethyl Acetoacetate
This biocatalytic method provides a greener alternative to traditional chemical reductions. While often leading to enantiomerically enriched products, the conditions can be tuned to produce a nearly racemic mixture if desired, or this can serve as a baseline for developing a stereoselective synthesis.[3][4]
Experimental Protocol:
-
In a large Erlenmeyer flask, dissolve 300 g of sucrose in 1.6 L of warm tap water (around 30-40 °C).[3]
-
Add 200 g of baker's yeast to the sucrose solution and stir for 1 hour to activate the yeast.[3]
-
Add 20.0 g (0.154 mol) of ethyl acetoacetate to the fermenting mixture and stir at room temperature for 24 hours.[3]
-
Prepare a second solution of 200 g of sucrose in 1 L of warm tap water and add it to the reaction mixture.[3]
-
One hour later, add another 20.0 g (0.154 mol) of ethyl acetoacetate and continue stirring for an additional 50-60 hours at room temperature.[3]
-
Monitor the reaction by gas chromatography to confirm the consumption of the starting material.[3]
-
Once the reaction is complete, add 80 g of Celite to the mixture and filter through a sintered-glass funnel.[3]
-
Wash the filter cake with 200 mL of water.[3]
-
Saturate the filtrate with sodium chloride and extract with five 500-mL portions of diethyl ether.[3]
-
Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.[3]
-
Fractionally distill the residue under reduced pressure (boiling point 71–73°C at 12 mm Hg) to obtain ethyl 3-hydroxybutanoate. This procedure typically yields a product with a 59–76% yield.[3]
Visualization of Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the key synthetic procedures.
Conclusion
The synthesis of racemic this compound can be effectively achieved through several chemical methods, with the reduction of ethyl acetoacetate being the most common strategy. The choice of method will depend on the specific requirements of the researcher, including desired yield, purity, scalability, and available equipment. Sodium borohydride reduction offers a simple and rapid procedure, while catalytic hydrogenation provides high yields and a clean reaction profile. The Meerwein-Ponndorf-Verley reduction is a valuable option for its high chemoselectivity. Finally, baker's yeast reduction presents a biocatalytic alternative that is environmentally friendly. This guide provides the necessary details for researchers to make an informed decision and to successfully implement the chosen synthetic route.
References
Methodological & Application
Application Notes & Protocols: Enantioselective Synthesis of (R)-Ethyl 3-hydroxybutyrate using Candida antarctica Lipase B
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Ethyl 3-hydroxybutyrate is a valuable chiral building block in the synthesis of various pharmaceuticals, including antibiotics, vitamins, and pheromones. Its stereospecific synthesis is of significant interest. Biocatalysis using lipases offers a green and highly selective alternative to traditional chemical methods. Candida antarctica lipase B (CALB) is a widely used and robust enzyme for the kinetic resolution of racemic ethyl 3-hydroxybutyrate to produce the enantiopure (R)-enantiomer. This document provides detailed protocols and data for this enantioselective synthesis.
Principle of the Method: Enzymatic Kinetic Resolution
The synthesis is based on the principle of kinetic resolution. Candida antarctica lipase B selectively catalyzes the acylation of the (S)-enantiomer of racemic this compound, leaving the desired (R)-enantiomer largely unreacted. The resulting mixture contains the acylated (S)-ester and the unreacted (R)-alcohol, which can be separated due to their different chemical properties. The enantioselectivity of CALB is the key to obtaining high enantiomeric excess (e.e.) of the (R)-product.
Caption: Kinetic resolution of racemic this compound using CALB.
Data Presentation
The efficiency of the enzymatic resolution is influenced by various factors, including the choice of acyl donor and substrate concentrations.
Table 1: Effect of Acyl Donor on the CALB-catalyzed Acylation of Racemic this compound. [1]
| Entry | Acyl Donor | Time (h) | Conversion (%) | Enantiomeric Ratio (E) |
| 1 | Isopropenyl Acetate | 0.5 | 48 | 150 ± 4 |
| 2 | Propionyl Chloride | 0.5 | 49 | 64 ± 4 |
| 3 | Ethyl Propionate | 43 | 63 | 2 ± 1 |
| 4 | Vinyl Acetate | 0.5 | 44 | 65 ± 1 |
| 5 | Ethyl Acetate | 23 | 59 | 2 ± 3 |
Reaction conditions: Racemic this compound (0.1 M), acyl donor (0.2 M), CALB (5 mg/mL) in TBME at room temperature.
Table 2: Effect of Substrate and Enzyme Concentration on CALB-catalyzed Acylation using Isopropenyl Acetate. [1]
| Entry | Enzyme Conc. (mg/mL) | [rac-1]/[Acyl Donor] (M) | Time (h) | Conversion (%) | Enantiomeric Ratio (E) |
| 1 | 5 | 0.1/0.4 | 0.5 | 49 | 150 ± 3 |
| 2 | 10 | 0.1/0.4 | 0.5 | 54 | 150 ± 4 |
| 3 | 20 | 0.1/0.4 | 0.5 | 49 | 150 ± 5 |
| 4 | 30 | 0.1/0.4 | 0.5 | 51 | 150 ± 5 |
Reaction conditions: In TBME at room temperature.
Experimental Protocols
The following protocols provide a detailed methodology for the enantioselective synthesis.
Caption: Experimental workflow for the synthesis of (R)-Ethyl 3-hydroxybutyrate.
-
Racemic this compound
-
Candida antarctica lipase B (immobilized, e.g., Novozym 435)
-
Isopropenyl acetate (or other suitable acyl donor)
-
Tert-butyl methyl ether (TBME, optional, for solvent-based reaction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware and equipment (magnetic stirrer, reaction flasks, filtration apparatus, rotary evaporator)
-
Analytical instruments: Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a chiral column, NMR spectrometer.
This protocol is adapted from a reported solvent-free acylation method.[1]
-
To a round-bottom flask, add racemic this compound.
-
Add isopropenyl acetate (typically 1.5-2 equivalents).
-
Add immobilized Candida antarctica lipase B (e.g., Novozym 435, typically 30 mg per mL of substrate).[1]
-
Seal the flask and stir the mixture at room temperature.
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC to determine the conversion. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a suitable solvent (e.g., TBME), dried, and potentially reused.
-
The filtrate contains a mixture of (R)-ethyl 3-hydroxybutyrate and (S)-ethyl 3-acetoxybutyrate.
This protocol is based on a transesterification reaction.[2]
-
Combine racemic this compound (e.g., 1 g, 7.6 mmol), a suitable alcohol like (R)-1,3-butanediol (0.34 g, 3.9 mmol), and CALB (70 mg) in a reaction vessel.[2]
-
Gently shake the mixture under reduced pressure (e.g., 80 mmHg) at 30°C for approximately 6 hours.[2]
-
After the reaction, filter the mixture to remove the enzyme.[2]
-
The unreacted (S)-ethyl 3-hydroxybutyrate can be separated from the product by evaporation under reduced pressure.[2]
-
After removing the enzyme, the remaining mixture can be purified by vacuum distillation or column chromatography.
-
Due to the significant difference in polarity between the alcohol ((R)-ethyl 3-hydroxybutyrate) and the ester ((S)-ethyl 3-acetoxybutyrate), separation by silica gel column chromatography is effective. A solvent system such as a gradient of ethyl acetate in hexane is typically used.
-
Conversion and Enantiomeric Excess (e.e.): The conversion and the enantiomeric excess of the unreacted (R)-ethyl 3-hydroxybutyrate and the acylated (S)-product are determined by chiral GC or HPLC.
-
Structural Confirmation: The chemical structure of the purified product should be confirmed using standard spectroscopic methods such as ¹H NMR and ¹³C NMR.
Conclusion
The enantioselective synthesis of (R)-ethyl 3-hydroxybutyrate using Candida antarctica lipase B is a robust and efficient method. The use of immobilized CALB allows for easy separation and potential reuse of the biocatalyst, making the process cost-effective and environmentally friendly. The protocols and data presented here provide a solid foundation for researchers and professionals in the field of drug development to implement this valuable synthetic route. The enantiomeric excess of the resulting product can be very high, often exceeding 90%.[1][2]
References
Baker's yeast mediated reduction of ethyl acetoacetate for (S)-Ethyl 3-hydroxybutyrate
Application Note: Baker's Yeast-Mediated Bioreduction of Ethyl Acetoacetate
Introduction
The asymmetric reduction of prochiral ketones to form optically active secondary alcohols is a cornerstone of modern synthetic chemistry, providing essential chiral building blocks for the pharmaceutical and fine chemical industries. (S)-Ethyl 3-hydroxybutyrate, a valuable chiral intermediate, is synthesized through the stereoselective reduction of ethyl acetoacetate. While traditional chemical methods often require expensive and toxic metal catalysts, biocatalysis using whole-cell systems offers a green, cost-effective, and highly selective alternative. Baker's yeast (Saccharomyces cerevisiae) has emerged as a widely used and readily available biocatalyst for this transformation due to its inherent oxidoreductase enzymes.[1][2] This application note details the protocols for the enantioselective reduction of ethyl acetoacetate to (S)-Ethyl 3-hydroxybutyrate using baker's yeast, summarizes key performance data, and illustrates the experimental and biochemical pathways.
Principle
The biotransformation relies on the enzymatic machinery within the yeast cell. During fermentation of a carbohydrate source like sucrose or glucose, oxidoreductase enzymes utilize cofactors (primarily NADPH) regenerated through glycolysis to reduce the ketone group of ethyl acetoacetate.[3] The stereochemical outcome is governed by the substrate specificity of competing yeast enzymes. While several reductases exist, conditions can be optimized to favor the enzyme that produces the (S)-enantiomer, leading to high enantiomeric excess (ee).[4]
Data Presentation: Performance of Baker's Yeast in Ethyl Acetoacetate Reduction
The efficiency and selectivity of the baker's yeast-mediated reduction are highly dependent on the reaction conditions. The following table summarizes quantitative data from various studies to provide a comparative overview.
| Yeast State | Yeast Conc. (g/L) | Substrate Conc. (g/L) | Electron Donor | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Freely Suspended | 77 | 15 | Sucrose (192 g/L) | 72 | 69 | 85 | [1][4] |
| Freely Suspended | ~125 | ~20 (total added) | Sucrose (~250 g/L) | 74-84 | 59-76 | 85 | [5][6][7] |
| "Starved" Yeast | 125 | 5 | 5% Aqueous Ethanol | 48-72 | 70 | 94 | [5][6] |
| Immobilized (Ca-Alginate) | 6 (dry weight) | N/A (Fed-batch) | Glucose | N/A | N/A | ≥98 | [4] |
| Freely Suspended | N/A | N/A (Fed-batch) | Sucrose | 80 | N/A | 75-100 | [4] |
| Freely Suspended | N/A | N/A | Sucrose | N/A | 98-100 | N/A | [8] |
Experimental Protocols
Protocol 1: Standard Reduction using Freely Suspended Baker's Yeast
This protocol is adapted from the widely cited procedure by Seebach et al.[5][6][7]
Materials:
-
Baker's Yeast (fresh or dried)
-
Sucrose
-
Ethyl Acetoacetate (freshly distilled recommended)
-
Tap Water
-
Celite® or Diatomaceous Earth
-
Ethyl Acetate or Diethyl Ether (for extraction)
-
Sodium Chloride (NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
Equipment:
-
Large Erlenmeyer flask or three-necked round-bottomed flask (e.g., 2-4 L)
-
Magnetic stirrer and stir bar or mechanical stirrer
-
Thermometer or temperature-controlled water bath
-
Sintered glass funnel or Büchner funnel
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Yeast Activation: In a 4-L flask, dissolve 300 g of sucrose in 1.6 L of tap water.[5][6][7] Add 200 g of baker's yeast with stirring. Stir the mixture for 1 hour at approximately 30°C to initiate fermentation. Carbon dioxide evolution should be observed.[5][6]
-
Substrate Addition (First Batch): Add 20.0 g of ethyl acetoacetate to the fermenting suspension.[5][6][7] Continue stirring at room temperature for 24 hours.
-
Substrate Addition (Second Batch): Prepare a warm (approx. 40°C) solution of 200 g of sucrose in 1 L of tap water and add it to the reaction mixture. One hour later, add a second portion of 20.0 g of ethyl acetoacetate.[5][6][7]
-
Reaction Monitoring: Continue stirring at room temperature for an additional 50-60 hours.[5][6] The reaction progress can be monitored by TLC or GC to confirm the consumption of the starting material.[5][6]
-
Work-up and Isolation:
-
Add 80 g of Celite to the mixture to create a filter aid and filter through a sintered-glass funnel.[5][6]
-
Wash the filtrate with 200 mL of water.
-
Saturate the aqueous filtrate with sodium chloride to reduce the solubility of the product.[5]
-
Extract the aqueous layer with five 500-mL portions of diethyl ether or ethyl acetate.[5][6]
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator (bath temperature ~35°C).[5][6]
-
Purify the crude product by fractional distillation under reduced pressure (boiling point: 71–73°C at 12 mm Hg) to yield (S)-Ethyl 3-hydroxybutyrate.[5][6]
-
Protocol 2: High Enantioselectivity using "Starved" Yeast
This optimization can significantly increase the enantiomeric excess.[5][6][7]
-
Yeast Pre-incubation: Prepare a suspension of 125 g of baker's yeast in 1 L of a 95:5 water/ethanol solution in a large Erlenmeyer flask.
-
Aerobic Starvation: Shake this suspension aerobically (e.g., on an orbital shaker at 120 rpm) at 30°C for 4 days. This step is believed to activate the enzyme(s) responsible for producing the (S)-enantiomer.[5][6][7]
-
Reduction: After the starvation period, add 5 g of ethyl acetoacetate to the yeast suspension.
-
Reaction and Work-up: Allow the reaction to proceed for 2-3 days, monitoring for completion.[6] Work up the reaction mixture as described in Protocol 1 (centrifugation can be used as an alternative to filtration).[6] This method can yield an enantiomeric excess of up to 94%.[6]
Visualizations
Experimental Workflow
Biochemical Pathway
References
Application Notes and Protocols for the Asymmetric Hydrogenation of Ethyl Acetoacetate to Ethyl (R)- and (S)-3-Hydroxybutyrate
Introduction
The asymmetric hydrogenation of β-keto esters, such as ethyl acetoacetate (EAA), is a cornerstone of modern organic synthesis, providing a highly efficient and atom-economical route to enantiomerically enriched β-hydroxy esters. These chiral building blocks are invaluable intermediates in the pharmaceutical and fine chemical industries. For instance, ethyl (R)-3-hydroxybutyrate is a key precursor for the synthesis of various bioactive molecules. This transformation is most commonly achieved using chiral transition metal catalysts, particularly those based on ruthenium and rhodium, with chiral diphosphine ligands. The Noyori-type ruthenium catalysts, especially those employing the BINAP ligand and its derivatives, are renowned for their high efficiency and enantioselectivity in the hydrogenation of β-keto esters under mild conditions.[1][2] This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals engaged in this critical synthetic transformation.
Data Presentation: Reaction Parameters and Performance
The efficiency and stereoselectivity of the asymmetric hydrogenation of ethyl acetoacetate are highly dependent on the choice of catalyst, ligand, and reaction conditions. Below is a summary of quantitative data from representative studies.
| Catalyst Precursor/Ligand | Substrate/Catalyst Ratio (S/C) | Solvent | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | e.e. (%) | Reference |
| [RuCl₂(benzene)]₂ / (R)-BINAP | 1000 | Ethanol | 4 | 40 | 22 | >99 | 97-98 | [3][4] |
| [RuI₂(p-cymene)]₂ / Solphos | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | >95 | 95-99 | [1] |
| [Ru(p-cymene)Cl₂]₂ / POP-BINAP | 200 | Ethanol | 20 | 85 | 20 | 100 | >99 | [2] |
| RuBr₂[(R)-BINAP] | Not Specified | CH₂Cl₂ | 100 | Not Specified | Not Specified | Not Specified | >99 | [4] |
| [R-Ru(BINAP)Cl₂]₂·(NEt₃) + HCl | 10,000 | Methanol | ~2.8 | 40 | 8 | 97 | >97 | [1][4] |
Experimental Protocols
The following protocols are generalized procedures based on common practices for the asymmetric hydrogenation of ethyl acetoacetate using ruthenium-based catalysts.
Protocol 1: In Situ Catalyst Preparation and Hydrogenation
This protocol is adapted from procedures utilizing in situ generated ruthenium-diphosphine catalysts, which are known for their reliability and high enantioselectivity.[3][4]
Materials:
-
[Ru(p-cymene)Cl₂]₂ or similar Ru(II) precursor
-
Chiral diphosphine ligand (e.g., (R)-BINAP or (S)-BINAP)
-
Ethyl acetoacetate (EAA)
-
Anhydrous, degassed ethanol or methanol
-
High-pressure autoclave equipped with a magnetic stir bar and pressure gauge
-
Schlenk line or glovebox for inert atmosphere operations
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (In Situ):
-
In a Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂, 1 mol equivalent) and the chiral diphosphine ligand (e.g., (R)-BINAP, 2.2 mol equivalents).
-
Add freshly distilled and degassed solvent (e.g., methanol, 4 mL for a small-scale reaction).
-
Heat the mixture at 50 °C for 5 hours to form the active catalyst complex. The solution will typically change color, indicating complex formation.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the solid catalyst.[2]
-
-
Asymmetric Hydrogenation:
-
Place the freshly prepared catalyst and a magnetic stir bar into a high-pressure autoclave.
-
Under an inert atmosphere, add the substrate, ethyl acetoacetate (e.g., 120 mmol for a larger scale reaction).[3]
-
Add degassed ethanol as the solvent. The use of alcoholic solvents has been shown to significantly increase the reaction rate.[1]
-
Seal the autoclave securely.
-
Purge the autoclave multiple times with hydrogen gas to remove any residual air.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 4 to 100 bar).[3][4]
-
Heat the reaction mixture to the specified temperature (e.g., 40-85 °C) with vigorous stirring.[2][3]
-
Maintain the reaction under these conditions for the required time (e.g., 20-24 hours), monitoring the pressure drop to gauge hydrogen consumption.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the autoclave and remove the reaction mixture.
-
Remove the solvent from the reaction mixture using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (e.g., eluting with a mixture of petroleum ether/ethyl acetate) to yield pure Ethyl 3-hydroxybutyrate.
-
Determine the enantiomeric excess (e.e.%) of the product using chiral HPLC or GC analysis.
-
Protocol 2: Hydrogenation with a Pre-formed, Well-Defined Catalyst
This protocol is suitable when using a commercially available or previously synthesized and purified catalyst complex.
Materials:
-
Pre-formed chiral Ruthenium catalyst (e.g., RuCl₂[(R)-BINAP])
-
Ethyl acetoacetate (EAA)
-
Anhydrous, degassed ethanol
-
High-pressure autoclave with a glass liner, magnetic stir bar, and pressure gauge
-
Inert atmosphere equipment (glovebox or Schlenk line)
-
Hydrogen gas (high purity)
Procedure:
-
Reaction Setup:
-
Hydrogenation:
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Flush the system with hydrogen gas three to four times.
-
Pressurize the autoclave to the desired pressure (e.g., 4 bar).[3]
-
Begin vigorous stirring and heat the autoclave to the target temperature (e.g., 40 °C).[3]
-
Monitor the reaction progress by observing the pressure gauge. The reaction is typically complete within 22-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the vessel to ambient temperature and carefully release the pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by distillation or silica gel chromatography to obtain the pure product.
-
Analyze the product for yield and enantiomeric purity via chiral chromatography.
-
Visualizations
References
Application Notes and Protocols for the Use of Ethyl (S)-3-hydroxybutyrate in Carbapenem Antibiotic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (S)-3-hydroxybutyrate is a versatile and highly valuable chiral building block in the asymmetric synthesis of various pharmaceuticals. Its inherent stereochemistry makes it an ideal starting material for the construction of complex molecular architectures, particularly in the synthesis of carbapenem antibiotics. This class of β-lactam antibiotics exhibits a broad spectrum of antibacterial activity and is crucial in treating severe bacterial infections.
This document provides detailed application notes and experimental protocols for the synthesis of key carbapenem intermediates derived from Ethyl (S)-3-hydroxybutyrate. The methodologies outlined herein focus on the stereocontrolled formation of the central azetidinone (β-lactam) ring, a critical step in the total synthesis of carbapenems such as PS-5 and thienamycin.
Synthetic Strategy Overview
The primary synthetic route involves the conversion of Ethyl (S)-3-hydroxybutyrate into a chiral ketene precursor. This ketene undergoes a catalytic, asymmetric [2+2] cycloaddition with an appropriate imine to yield the desired cis-substituted azetidinone with high diastereoselectivity and enantioselectivity. Subsequent functional group manipulations and cyclization steps lead to the final carbapenem scaffold.
The overall synthetic workflow can be summarized as follows:
Caption: General synthetic workflow from Ethyl (S)-3-hydroxybutyrate to carbapenem antibiotics.
Experimental Protocols
Protocol 1: Synthesis of (S)-3-(tert-butyldimethylsilyloxy)butanoic Acid
This protocol details the protection of the hydroxyl group of Ethyl (S)-3-hydroxybutyrate followed by saponification to the corresponding carboxylic acid.
Step 1a: Silylation of Ethyl (S)-3-hydroxybutyrate
Caption: Silylation of Ethyl (S)-3-hydroxybutyrate.
Materials:
-
Ethyl (S)-3-hydroxybutyrate (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve Ethyl (S)-3-hydroxybutyrate (1.0 equiv) in anhydrous DMF.
-
Add imidazole (2.5 equiv) to the solution and stir until fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add TBDMSCl (1.2 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-Ethyl 3-(tert-butyldimethylsilyloxy)butanoate.
Step 1b: Saponification to (S)-3-(tert-butyldimethylsilyloxy)butanoic Acid
Caption: Saponification of the silylated ester.
Materials:
-
(S)-Ethyl 3-(tert-butyldimethylsilyloxy)butanoate (1.0 equiv)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (S)-Ethyl 3-(tert-butyldimethylsilyloxy)butanoate in a mixture of THF and water.
-
Add LiOH and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to afford (S)-3-(tert-butyldimethylsilyloxy)butanoic Acid.
Protocol 2: Synthesis of the Azetidinone Intermediate
This protocol describes the formation of the acid chloride and its subsequent in situ reaction with an imine in a catalytic asymmetric [2+2] cycloaddition.
Step 2a: Formation of (S)-3-(tert-butyldimethylsilyloxy)butanoyl Chloride
Caption: Formation of the acid chloride.
Materials:
-
(S)-3-(tert-butyldimethylsilyloxy)butanoic Acid (1.0 equiv)
-
Oxalyl chloride (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic)
Procedure:
-
To a solution of (S)-3-(tert-butyldimethylsilyloxy)butanoic Acid in anhydrous DCM at 0 °C under an inert atmosphere, add a catalytic amount of anhydrous DMF.
-
Slowly add oxalyl chloride (1.2 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
The resulting solution of (S)-3-(tert-butyldimethylsilyloxy)butanoyl Chloride is typically used immediately in the next step without isolation.
Step 2b: Catalytic Asymmetric [2+2] Cycloaddition
Caption: Asymmetric Staudinger cycloaddition.
Materials:
-
Solution of (S)-3-(tert-butyldimethylsilyloxy)butanoyl Chloride in DCM (from Step 2a)
-
Benzyl N-((4-methoxyphenyl)imino)acetate (1.0 equiv)
-
o-Benzoylquinine (BQ) catalyst (10 mol %)
-
Indium(III) triflate (In(OTf)₃) (10 mol %)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Anhydrous Toluene
Procedure:
-
In a separate dry flask under an inert atmosphere, dissolve the imine, BQ catalyst, and In(OTf)₃ in anhydrous toluene.
-
Cool the solution to -78 °C.
-
To this solution, add triethylamine (1.2 equiv).
-
Slowly add the solution of (S)-3-(tert-butyldimethylsilyloxy)butanoyl Chloride (1.2 equiv) in DCM dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired cis-azetidinone.
Quantitative Data Summary
The following tables summarize typical yields and stereoselectivities for the key synthetic steps.
Table 1: Synthesis of Azetidinone Precursors
| Step | Product | Yield (%) |
| Silylation | (S)-Ethyl 3-(tert-butyldimethylsilyloxy)butanoate | >95% |
| Saponification | (S)-3-(tert-butyldimethylsilyloxy)butanoic Acid | >90% |
Table 2: Catalytic Asymmetric Cycloaddition for Azetidinone Formation [1]
| Entry | Ketene Precursor | Catalyst | Yield (%) | dr (cis:trans) | ee (%) |
| 1 | Butyryl chloride | BQ | 85 | >99:1 | 99 |
| 2 | Propionyl chloride | BQ | 89 | >99:1 | 99 |
| 3 | (S)-3-(TBDMSO)butanoyl chloride | BQ | 82 | 96:4 | 98 (for cis) |
Data is representative and may vary based on specific reaction conditions and substrates.
Conclusion
Ethyl (S)-3-hydroxybutyrate serves as an excellent chiral starting material for the efficient and stereocontrolled synthesis of carbapenem antibiotics. The protocols provided herein offer a robust pathway to key azetidinone intermediates, which are pivotal for the construction of the carbapenem core. The use of a catalytic, asymmetric Staudinger cycloaddition allows for the precise control of stereochemistry, leading to high yields and excellent enantiomeric and diastereomeric ratios. These methods are scalable and adaptable for the synthesis of a variety of carbapenem analogues for further drug discovery and development.
References
Application Notes and Protocols: Ethyl (R)-3-hydroxybutyrate as a Chiral Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of ethyl (R)-3-hydroxybutyrate and its derivatives as key chiral building blocks in the synthesis of important pharmaceutical intermediates. The document includes experimental protocols, quantitative data, and pathway diagrams to support research and development in the pharmaceutical industry.
Introduction
Chirality is a critical aspect of drug design and development, as different enantiomers of a drug molecule can exhibit significantly different pharmacological activities and toxicities.[1][2][3] Ethyl (R)-3-hydroxybutyrate is a versatile and economically important chiral precursor used in the stereoselective synthesis of a variety of pharmaceutical ingredients.[4][5] Its value lies in the C-3 hydroxyl group and the ester functionality, which allow for various chemical transformations while retaining the crucial (R)-stereochemistry. This document focuses on the application of ethyl (R)-3-hydroxybutyrate and its derivatives in the synthesis of intermediates for two widely used drugs: Atorvastatin and L-Carnitine.
Application 1: Synthesis of a Key Intermediate for Atorvastatin
Atorvastatin, a leading drug for treating hypercholesterolemia, functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[6][7][8][9][10] A critical chiral intermediate in the synthesis of Atorvastatin is ethyl (R)-4-cyano-3-hydroxybutyrate.[11][12] This intermediate can be synthesized from a derivative of ethyl (R)-3-hydroxybutyrate, namely ethyl (S)-4-chloro-3-hydroxybutyrate, through a two-step enzymatic process.[13]
Synthetic Pathway for Atorvastatin Intermediate
The synthesis involves a biocatalytic reduction of ethyl 4-chloroacetoacetate to (S)-ethyl-4-chloro-3-hydroxybutyrate, followed by a cyanation step catalyzed by a halohydrin dehalogenase.[13]
Quantitative Data for Atorvastatin Intermediate Synthesis
| Step | Product | Catalyst | Yield | Enantiomeric Excess (e.e.) | Reference |
| 1 | (S)-Ethyl-4-chloro-3-hydroxybutyrate | Ketoreductase (KRED) & Glucose Dehydrogenase (GDH) | 96% (isolated) | >99.5% | [13] |
| 2 | (R)-Ethyl-4-cyano-3-hydroxybutyrate | Halohydrin Dehalogenase (HHDH) | ~57% (overall from epichlorohydrin) | >99% | [14] |
Experimental Protocol: Biocatalytic Synthesis of (R)-Ethyl-4-cyano-3-hydroxybutyrate[13]
Step 1: Biocatalytic Reduction of Ethyl-4-chloroacetoacetate
-
Prepare a reaction mixture containing ethyl-4-chloroacetoacetate, a ketoreductase (KRED), glucose, and a NADP-dependent glucose dehydrogenase (GDH) for cofactor regeneration.
-
Maintain the reaction at a controlled temperature and pH.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).
-
Upon completion, extract the product, (S)-ethyl-4-chloro-3-hydroxybutyrate.
-
Purify the product using standard techniques such as column chromatography.
Step 2: Cyanation of (S)-Ethyl-4-chloro-3-hydroxybutyrate
-
In a separate reaction vessel, combine the purified (S)-ethyl-4-chloro-3-hydroxybutyrate with a halohydrin dehalogenase (HHDH).
-
Introduce hydrogen cyanide (HCN) while maintaining the pH at a neutral level (pH 7) and ambient temperature.
-
Allow the reaction to proceed until completion, monitoring as before.
-
Isolate and purify the final product, (R)-ethyl-4-cyano-3-hydroxybutyrate.
Atorvastatin Mechanism of Action
Atorvastatin inhibits the enzyme HMG-CoA reductase, which is the rate-limiting step in the mevalonate pathway of cholesterol synthesis.[6][8][9] This leads to a decrease in cholesterol production and an upregulation of LDL receptors in the liver, resulting in increased clearance of LDL cholesterol from the bloodstream.[7][10]
Application 2: Synthesis of a Precursor for L-Carnitine
L-Carnitine is an essential compound involved in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a critical process for energy production.[3][4][5] Ethyl (R)-4-chloro-3-hydroxybutyrate, a derivative of ethyl (R)-3-hydroxybutyrate, is a key precursor in the synthesis of L-Carnitine.[15][16][17]
Synthetic Pathway for L-Carnitine Precursor
The synthesis of L-Carnitine from ethyl (R)-4-chloro-3-hydroxybutyrate involves a reaction with trimethylamine.[18][19] The precursor itself can be obtained through the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate.[15][20][21]
Quantitative Data for L-Carnitine Synthesis
| Step | Starting Material | Product | Yield | Enantiomeric Excess (e.e.) | Reference |
| 1 | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutyrate | 91.7% | 99.6% | [12] |
| 2 | Ethyl (R)-4-chloro-3-hydroxybutyrate | L-Carnitine | 71-75% | High (not specified) | [18] |
Experimental Protocol: Synthesis of L-Carnitine[15][18]
Step 1: Biosynthesis of Ethyl (R)-4-chloro-3-hydroxybutyrate
-
Construct a recombinant E. coli strain co-expressing a stereoselective carbonyl reductase (e.g., from Burkholderia gladioli) and glucose dehydrogenase for NADPH regeneration.
-
In a suitable buffer (e.g., phosphate buffer, pH 6.5), add ethyl 4-chloro-3-oxobutanoate (COBE) as the substrate.
-
Perform the reaction at a controlled temperature (e.g., 30°C). A biphasic system (e.g., aqueous/octanol) can be used to improve substrate availability and reduce product inhibition.
-
Employ a fed-batch strategy for substrate addition to maintain a low concentration and maximize conversion.
-
After completion, extract the product, ethyl (R)-4-chloro-3-hydroxybutyrate, from the reaction mixture.
-
Purify the product to a high degree of enantiomeric excess.
Step 2: Synthesis of L-Carnitine
-
In a reactor, combine the purified ethyl (R)-4-chloro-3-hydroxybutyrate with an aqueous solution of trimethylamine (e.g., 45%).
-
Heat the reaction mixture to approximately 80°C and maintain for several hours (e.g., 2-15 hours).
-
After cooling, remove the excess trimethylamine.
-
The resulting aqueous solution containing L-carnitine can be further purified by extraction and other standard methods.
L-Carnitine Biosynthesis and Metabolic Role
L-Carnitine is endogenously synthesized from the amino acids lysine and methionine, primarily in the liver and kidneys.[1][3][5] Its primary role is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane, a process essential for their oxidation and subsequent energy production.
Conclusion
Ethyl (R)-3-hydroxybutyrate and its derivatives are invaluable chiral precursors in the pharmaceutical industry. The application notes and protocols provided herein demonstrate their utility in the efficient and stereoselective synthesis of key intermediates for blockbuster drugs such as Atorvastatin and essential nutrients like L-Carnitine. The detailed methodologies and quantitative data serve as a valuable resource for researchers and professionals engaged in drug discovery and development, highlighting the importance of biocatalysis in modern pharmaceutical synthesis.
References
- 1. Carnitine biosynthesis - Wikipedia [en.wikipedia.org]
- 2. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 3. Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-carnitine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. Atorvastatin - Wikipedia [en.wikipedia.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Atorvastatin Calcium? [synapse.patsnap.com]
- 10. news-medical.net [news-medical.net]
- 11. CN102442927B - Preparation method of atorvastatin intermediate (R)-(-)-4-(cyano)-3-butyl hydroxyacetate - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. CN102627580B - Preparation process of atorvastatin intermediate ethyl-4-cyan -3-hydroxybutyate - Google Patents [patents.google.com]
- 15. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. US5473104A - Process for the preparation of L-carnitine - Google Patents [patents.google.com]
- 18. INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE - Patent 1131279 [data.epo.org]
- 19. CN103497978A - Preparation method for high-optical-purity L-carnitine - Google Patents [patents.google.com]
- 20. scispace.com [scispace.com]
- 21. mdpi.com [mdpi.com]
Application Note: Quantification of Ethyl 3-hydroxybutyrate in Biological Samples using HPLC
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 3-hydroxybutyrate in biological matrices, such as human plasma and urine. Due to the low UV absorbance of this compound, a pre-column derivatization step is employed to enhance detection sensitivity using a fluorescent label. The method involves a straightforward sample preparation procedure, followed by chromatographic separation on a C18 reversed-phase column and highly sensitive fluorescence detection. This method has been developed to provide high accuracy, precision, and a low limit of quantification, making it suitable for pharmacokinetic studies, clinical research, and drug development applications.
Introduction
This compound is a chiral molecule and an ethyl ester of 3-hydroxybutyric acid, a ketone body that plays a significant role in energy metabolism. The accurate quantification of this compound in biological samples is crucial for understanding its pharmacokinetics and physiological effects. This application note provides a comprehensive protocol for the analysis of this compound, addressing the challenges of its detection by incorporating a derivatization step to improve sensitivity.
Experimental
Materials and Reagents
-
This compound analytical standard (≥98.0% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Phosphoric acid or Formic acid (analytical grade)
-
Trichloroacetic acid (TCA) or Perchloric acid for protein precipitation
-
Ethyl acetate (for liquid-liquid extraction)
-
Derivatizing reagent: 4-bromomethyl-7-methoxycoumarin (Br-MMC)
-
Crown ether (e.g., 18-Crown-6) as a catalyst for derivatization
-
Human plasma and urine (drug-free)
Sample Preparation
Plasma/Serum Samples: Protein Precipitation
-
To 200 µL of plasma or serum in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile or 10% (w/v) trichloroacetic acid.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is then reconstituted in the derivatization solvent.
Urine Samples: Liquid-Liquid Extraction (LLE)
-
To 500 µL of urine in a glass tube, add an appropriate internal standard.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Repeat the extraction process with another 1 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the derivatization solvent.
Pre-column Derivatization
The derivatization of the hydroxyl group of this compound is performed to introduce a fluorescent tag, thereby enhancing the sensitivity of detection.
-
Reconstitute the dried extract from the sample preparation step in 100 µL of acetonitrile.
-
Add 20 µL of a 1 mg/mL solution of 4-bromomethyl-7-methoxycoumarin (Br-MMC) in acetonitrile.
-
Add 10 µL of a 1 mg/mL solution of 18-Crown-6 in acetonitrile.
-
Seal the vial and heat at 70°C for 30 minutes in a heating block.
-
After cooling to room temperature, the sample is ready for HPLC analysis.
HPLC Conditions
A standard reverse-phase HPLC method can be utilized for the separation of the derivatized this compound.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 50% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | Fluorescence Detector |
| Excitation λ | 325 nm |
| Emission λ | 395 nm |
Method Validation
The analytical method was validated according to standard guidelines for bioanalytical method validation. The following parameters were assessed:
-
Linearity: The method demonstrated excellent linearity over a concentration range of 10 ng/mL to 1000 ng/mL, with a correlation coefficient (r²) of >0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at three different concentration levels (low, medium, and high). The results were within the acceptable limits of ±15% (±20% for the LLOQ).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD was determined to be approximately 2.5 ng/mL, and the LOQ was established at 10 ng/mL with acceptable precision and accuracy.
-
Recovery: The extraction recovery of this compound from plasma and urine was consistently above 85%.
-
Stability: The stability of this compound was assessed under various conditions (freeze-thaw, short-term benchtop, and long-term storage), and the compound was found to be stable.
Quantitative Data Summary
The quantitative performance of the HPLC method for this compound is summarized in the tables below.
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Number of Calibration Points | 7 |
Table 2: Accuracy and Precision
| Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| 20 (Low QC) | < 10% | < 12% | 95 - 105% | 93 - 107% |
| 200 (Mid QC) | < 8% | < 10% | 98 - 102% | 97 - 103% |
| 800 (High QC) | < 7% | < 9% | 99 - 101% | 98 - 102% |
Table 3: Detection Limits and Recovery
| Parameter | Result |
| Limit of Detection (LOD) | 2.5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Mean Extraction Recovery | > 85% |
Experimental Workflow
The overall workflow for the quantification of this compound in biological samples is depicted in the following diagram.
Application Note: Quantification of Ethyl 3-Hydroxybutyrate in Fermentation Broth by GC-MS
Abstract
This application note details a robust and sensitive method for the determination of ethyl 3-hydroxybutyrate in complex fermentation broth matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol involves a straightforward liquid-liquid extraction (LLE) followed by derivatization to enhance volatility and thermal stability. The method is suitable for accurate quantification and can be applied in research, process monitoring, and quality control in biotechnological and pharmaceutical development.
Introduction
This compound is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its production through microbial fermentation is a key area of research. Accurate and reliable quantification of this compound in fermentation broth is crucial for optimizing production processes and for quality assessment. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it an ideal analytical technique for this purpose. However, the polar nature of this compound necessitates a derivatization step to improve its chromatographic behavior. This protocol outlines a complete workflow from sample preparation to data analysis.
Experimental Protocol
Materials and Reagents
-
This compound standard (≥98% purity)
-
Ethyl acetate (ACS grade or higher)
-
N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (Anhydrous)
-
Sodium sulfate (Anhydrous)
-
0.22 µm syringe filters
-
1.5 mL GC vials with inserts
-
Fermentation broth samples
Sample Preparation
-
Clarification of Fermentation Broth: Centrifuge the fermentation broth sample at 10,000 x g for 10 minutes to pellet cells and other solid debris.[1]
-
Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[1]
-
Liquid-Liquid Extraction (LLE):
-
Pipette 1 mL of the clarified and filtered fermentation broth into a clean glass test tube.
-
Add 2 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of this compound into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass test tube.
-
Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
-
Solvent Evaporation: Evaporate the ethyl acetate under a gentle stream of nitrogen at room temperature to concentrate the extract.
-
Derivatization:
-
To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 30 minutes in a heating block or water bath.[2]
-
After cooling to room temperature, transfer the derivatized sample to a 1.5 mL GC vial with an insert for analysis.
-
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 15°C/min to 100°C
-
Ramp 2: 25°C/min to 250°C, hold for 5 minutes[3]
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Standard Curve Preparation
Prepare a series of standard solutions of this compound in a clean, blank fermentation broth matrix (or a suitable surrogate) at concentrations ranging from 1 µg/mL to 100 µg/mL. Process these standards using the same sample preparation and derivatization procedure as the unknown samples. Plot the peak area of the target ion against the concentration to generate a calibration curve.
Data Presentation
Table 1: GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Value |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | 60°C (2 min), then 15°C/min to 100°C, then 25°C/min to 250°C (5 min hold)[3] |
| Carrier Gas | Helium (1 mL/min) |
| Ionization Mode | Electron Ionization (70 eV) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Quantitative Data and Mass Spectrometric Information
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound-TMS | Approx. 8.5 | 117 | 147, 204 | 1 - 100 | 0.3 | 1.0 |
Note: Retention time is approximate and may vary depending on the specific instrument and column conditions. LOD (Limit of Detection) and LOQ (Limit of Quantitation) are estimated based on typical instrument performance.
Experimental Workflow and Signaling Pathways
Caption: Workflow for the GC-MS analysis of this compound.
Results and Discussion
The described method provides excellent chromatographic resolution and sensitivity for the analysis of this compound in fermentation broth. The derivatization with BSTFA + 1% TMCS effectively converts the polar hydroxyl group into a non-polar trimethylsilyl (TMS) ether, which improves the volatility and thermal stability of the analyte, leading to a symmetrical peak shape and enhanced detection.
The use of Selected Ion Monitoring (SIM) mode significantly increases the sensitivity and selectivity of the analysis by monitoring only the characteristic ions of the derivatized analyte. The quantifier ion (m/z 117) and qualifier ions should be chosen based on their abundance and specificity from the full scan mass spectrum of the derivatized standard. The linearity of the method is expected to be excellent over the specified concentration range, with a correlation coefficient (r²) greater than 0.99.
Conclusion
The GC-MS method detailed in this application note is a reliable and robust approach for the quantitative determination of this compound in fermentation broth. The sample preparation procedure is straightforward, and the analytical method is sensitive and selective. This protocol can be readily implemented in laboratories involved in metabolic engineering, bioprocess development, and pharmaceutical research.
References
Application Notes and Protocols for the Enzymatic Resolution of Racemic Ethyl 3-hydroxybutyrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Optically pure (R)- and (S)-ethyl 3-hydroxybutyrate are valuable chiral building blocks in the synthesis of various pharmaceuticals and fine chemicals. Enzymatic kinetic resolution offers an efficient and environmentally friendly method to separate the enantiomers from a racemic mixture. This document provides detailed protocols for the enzymatic resolution of racemic ethyl 3-hydroxybutyrate, primarily focusing on the use of lipases, which are widely recognized for their high enantioselectivity in this process. The most common and effective strategies involve the selective acylation of one enantiomer, leaving the other unreacted.
Principle of the Method
The enzymatic resolution of racemic this compound is based on the principle of kinetic resolution. In this process, a chiral catalyst, typically a lipase, selectively catalyzes the transformation of one enantiomer of the racemic substrate into a new product at a much higher rate than the other enantiomer. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as the product) from the slow-reacting or unreacted enantiomer (as the remaining substrate).
For this compound, a common approach is the transesterification or acetylation of the hydroxyl group. For instance, using an acyl donor like vinyl acetate in the presence of a lipase such as Candida antarctica lipase B (CAL-B), the enzyme will selectively acylate one of the enantiomers. This results in a mixture of the acetylated enantiomer and the unreacted enantiomer of this compound, which can then be separated.
Experimental Protocols
Protocol 1: Lipase-Catalyzed Acetylation of Racemic this compound
This protocol describes a widely used method for the kinetic resolution of racemic this compound using immobilized Candida antarctica lipase B (CAL-B) and vinyl acetate as the acyl donor in a solvent-free system.[1][2]
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)
-
Vinyl acetate
-
Hexane
-
Isopropanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Reaction vessel (e.g., screw-capped vial or round-bottom flask)
-
Magnetic stirrer and hot plate or temperature-controlled shaker
-
Gas chromatograph (GC) with a chiral column (e.g., a cyclodextrin-based column) for analysis
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine racemic this compound and an equimolar amount of vinyl acetate.[1] For a lab-scale reaction, you can start with 5 mmol of this compound and 5 mmol of vinyl acetate.[1]
-
Enzyme Addition: Add the immobilized CAL-B to the mixture. A typical enzyme loading is around 50 mg of CAL-B for a 5 mmol scale reaction.[1]
-
Reaction Conditions: Stir the mixture at a constant temperature, typically between 35°C and 45°C.[1] The reaction is often performed without any added solvent to ensure a high process throughput.[1][2]
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals. Prepare the samples for analysis by diluting them with a suitable solvent like ethyl acetate and filtering off the enzyme. Analyze the samples by chiral GC to determine the conversion and the enantiomeric excess (ee) of both the remaining substrate and the product.
-
Reaction Termination and Work-up: Once the desired conversion (typically around 50-60%) is reached to achieve high enantiomeric excess for both the product and the remaining substrate, stop the reaction.[1] Filter off the immobilized enzyme. The enzyme can often be washed and reused for subsequent batches.[1]
-
Product Separation: The resulting mixture contains unreacted this compound and the acetylated product. These can be separated by techniques such as fractional distillation or column chromatography.[1][2]
Analytical Method (Chiral GC):
-
Column: A suitable chiral GC column, for example, one with a cyclodextrin-based stationary phase.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An example program could be an initial temperature of 80°C, hold for 2 minutes, then ramp to 150°C at 5°C/min.
-
Detector: Flame Ionization Detector (FID).
-
Retention Times: The retention times for (R)- and (S)-ethyl 3-hydroxybutyrate and their acetylated products will need to be determined using authentic standards. An example of retention times on a specific column is: (R)-ethyl-3-acetoxybutyrate, 8.1 min; (S)-ethyl-3-acetoxybutyrate, 9.7 min; (R)-ethyl-3-hydroxybutyrate, 12.6 min; and (S)-ethyl-3-hydroxybutyrate, 14.9 min.[1]
Protocol 2: Lipase-Catalyzed Hydrolysis of Racemic this compound
This protocol outlines the kinetic resolution through the enantioselective hydrolysis of the ester.
Materials:
-
Racemic this compound
-
Lipase or Esterase (e.g., from Pseudomonas species or a protease with esterase activity)[3][4]
-
Phosphate buffer (e.g., pH 7)
-
Organic co-solvent (e.g., acetone, if needed to improve substrate solubility)
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
-
Acid and Base for pH adjustment
-
Analytical equipment as in Protocol 1
Procedure:
-
Reaction Setup: Prepare a buffered aqueous solution (e.g., phosphate buffer at pH 7). Add the racemic this compound to this solution. An organic co-solvent may be used in a small percentage (e.g., 5% v/v) to aid solubility.[5]
-
Enzyme Addition: Add the selected lipase or esterase to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 25-30°C) and pH.[5] The pH can be maintained using a pH-stat or by periodic manual adjustment.
-
Monitoring the Reaction: Follow the reaction progress by chiral GC analysis of aliquots to determine the conversion and enantiomeric excess of the remaining this compound.
-
Reaction Termination and Work-up: When the target conversion is achieved, stop the reaction. Extract the unreacted this compound with an organic solvent like ethyl acetate. The aqueous phase will contain the salt of the hydrolyzed 3-hydroxybutyric acid.
-
Product Isolation: The organic extracts containing the unreacted ester can be dried and concentrated. The enantiomerically enriched 3-hydroxybutyric acid in the aqueous phase can be isolated by acidification followed by extraction.
Data Presentation
The following tables summarize typical quantitative data obtained from the enzymatic resolution of racemic this compound under various conditions.
Table 1: Resolution via Acetylation with Candida antarctica Lipase B (CAL-B)
| Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Product | Product ee (%) | Substrate | Substrate ee (%) | Reference |
| Vinyl acetate | None | 35 | - | 60 | (R)-Ethyl 3-acetoxybutyrate | >96 | (S)-Ethyl 3-hydroxybutyrate | >96 | [1] |
| Vinyl acetate | None | 45 | 1.3 | 60 | (R)-Ethyl 3-acetoxybutyrate | >96 | (S)-Ethyl 3-hydroxybutyrate | >96 | [1] |
| Isopropenyl acetate | None | - | - | >50 | (R)-Ethyl 3-acetoxybutyrate | 92 | (S)-Ethyl 3-hydroxybutyrate | - | [6] |
Table 2: Resolution via Transesterification and Hydrolysis with Various Enzymes
| Enzyme | Reaction Type | Substrates | Solvent | Temp (°C) | Conversion (%) | Product ee (%) | Reference |
| Candida antarctica Lipase B | Transesterification | rac-Ethyl 3-hydroxybutyrate, (R)-1,3-butanediol | None | 30 | 48 | >90 (dr) | [7] |
| Protease sin3406-1 | Hydrolysis | rac-Ethyl 3-hydroxybutyrate | Aqueous buffer | - | ~50 | >99 | [4] |
| Esterase PHE21 | Hydrolysis | rac-Ethyl 3-hydroxybutyrate | Aqueous buffer | - | 65 | 99 | [8] |
| Pseudomonas cepacia Lipase | Hydrolysis | rac-Ethyl 3-hydroxy-3-phenylpropanoate | Phosphate buffer/Toluene | - | 50 | 93 (acid), 98 (ester) | [9] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic resolution of racemic this compound via acetylation.
Caption: Workflow for the enzymatic resolution of racemic this compound.
Signaling Pathway/Reaction Scheme
This diagram illustrates the lipase-catalyzed enantioselective acetylation of racemic this compound.
Caption: Enantioselective acetylation of racemic this compound.
References
- 1. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 2. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 3-hydroxybutyrate in Biodegradable Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of ethyl 3-hydroxybutyrate as a key precursor in the synthesis of biodegradable polymers, primarily focusing on poly(3-hydroxybutyrate) (PHB). This document outlines both chemical and enzymatic approaches, presenting detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of the synthesis pathways.
Introduction
Poly(3-hydroxybutyrate) (PHB) is a biodegradable and biocompatible polyester with properties similar to some conventional plastics, making it a promising alternative for various applications, including in the biomedical field for drug delivery systems and temporary medical implants. While typically produced through bacterial fermentation, chemical synthesis routes offer greater control over the polymer's structure and properties. This compound serves as a versatile starting material for the chemical synthesis of atactic PHB and as a substrate for enzymatic reactions to produce chiral precursors for isotactic PHB.
Chemical Synthesis: Self-Polycondensation of Racemic this compound
The self-polycondensation of racemic this compound is a direct method to produce atactic poly(3-hydroxybutyrate) (a-P3HB), an amorphous polymer. This amorphous nature can be advantageous for creating polymer blends with improved flexibility and processability compared to the highly crystalline isotactic PHB produced by bacteria.[1][2]
Experimental Protocol: Synthesis of Atactic P3HB
This protocol is based on the self-polycondensation of racemic this compound using a transesterification catalyst.[1]
Materials:
-
Racemic this compound
-
Titanium (IV) isopropoxide (catalyst)
-
100 mL single-neck flask
-
Distillation apparatus
-
Vacuum pump
-
Heating mantle with magnetic stirrer
Procedure:
-
Place 20 g (0.151 mol) of racemic this compound and 0.1 g (0.5 wt%) of titanium (IV) isopropoxide into a 100 mL single-neck flask equipped with a magnetic stirrer.
-
Connect the flask to a distillation apparatus and a vacuum pump.
-
Heat the reaction mixture to 200 °C under a vacuum of 200 mbar with continuous stirring.
-
The reaction proceeds via polycondensation, with ethanol being liberated and collected as a distillate. The progress of the reaction can be monitored by the formation of ethanol.
-
Maintain the reaction conditions for 8 hours to achieve a higher molecular weight polymer.
-
After the reaction is complete, cool the flask to room temperature. The resulting viscous polymer is atactic P3HB.
-
The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).
-
Dry the purified polymer under vacuum.
Quantitative Data
The properties of the synthesized atactic P3HB can be characterized using various analytical techniques.
| Catalyst | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| Titanium (IV) isopropoxide | 2352 | 2.3 |
| Tin(II) 2-ethylhexanoate | 1890 | 2.1 |
| Zirconium(IV) isopropoxide | 1750 | 2.2 |
Data adapted from catalyst screening for the self-polycondensation of racemic this compound.[1]
The thermal properties of PHB can vary based on its stereochemistry and any incorporated copolymers. Generally, atactic PHB is amorphous and thus does not exhibit a melting temperature (Tm), but it will have a glass transition temperature (Tg). Isotactic PHB, on the other hand, is semi-crystalline.
| Polymer Type | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| Atactic PHB (a-P3HB) | ~ -1 to 5 | N/A (amorphous) |
| Isotactic PHB (from bacteria) | ~ 0 to 4 | ~ 160 to 180 |
General literature values for PHB.[3]
Synthesis Pathway and Workflow
The following diagrams illustrate the chemical synthesis of atactic PHB from this compound.
Enzymatic Approach: Precursor Synthesis for Isotactic PHB
For applications requiring the stereoregular, semi-crystalline properties of isotactic poly[(R)-3-hydroxybutyrate], an enzymatic approach is employed to first resolve racemic this compound into its enantiomers. The optically pure (R)-ethyl 3-hydroxybutyrate can then be used as a precursor for the synthesis of isotactic PHB.
Experimental Protocol: Enzymatic Resolution of Racemic this compound
This protocol describes the kinetic resolution of racemic this compound using immobilized Candida antarctica lipase B (CALB).[4][5]
Materials:
-
Racemic this compound
-
Vinyl acetate
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Hexane (or solvent-free)
-
Reaction vessel with temperature control and stirring
Procedure:
-
In a reaction vessel, combine racemic this compound and vinyl acetate (as the acetyl donor). The reaction can be performed solvent-free for higher throughput.
-
Add immobilized CALB to the mixture.
-
Maintain the reaction at a controlled temperature (e.g., 40-50°C) with gentle stirring.
-
The lipase will selectively acetylate the (R)-enantiomer, leaving behind the unreacted (S)-ethyl 3-hydroxybutyrate.
-
Monitor the reaction progress using gas chromatography (GC) to determine the enantiomeric excess (ee) and conversion.
-
Once the desired conversion is reached (typically around 50% for optimal resolution), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.
-
The resulting mixture contains (S)-ethyl 3-hydroxybutyrate and (R)-ethyl 3-acetoxybutyrate. These can be separated by fractional distillation.
-
To obtain (R)-ethyl 3-hydroxybutyrate, the separated (R)-ethyl 3-acetoxybutyrate can be subjected to alcoholysis with ethanol, also catalyzed by CALB.
Quantitative Data
| Parameter | Value |
| Enantiomeric Excess (ee) of (S)-HEB | > 96% |
| Chemical Purity | 99% |
| Overall Process Yield | 73% |
Data for the two-step enzymatic resolution of racemic this compound (HEB).[4]
Enzymatic Synthesis Pathway
The following diagram illustrates the enzymatic resolution process.
Biodegradation of Synthesized Polymers
The biodegradability of PHB is a key feature. However, the stereochemistry of the polymer plays a significant role in its degradation profile.
-
Isotactic PHB , being the natural form, is readily biodegradable by a wide range of microorganisms that secrete PHB depolymerases.[6]
-
Atactic PHB , synthesized chemically, exhibits a much lower rate of enzymatic degradation. In some studies, pure a-PHB did not show significant biodegradation under conditions where isotactic PHB was readily degraded.[7] However, blending atactic PHB with isotactic PHB or its copolymers (like PHBV) can enhance the overall degradation rate of the blend compared to the pure isotactic polymer, likely by disrupting the crystalline structure and increasing the accessibility of the amorphous regions to enzymes.[7]
Conclusion
This compound is a valuable and flexible precursor for the synthesis of biodegradable PHB polymers. The chemical self-polycondensation of its racemic form provides a straightforward route to amorphous, atactic PHB, which can be used to modify the properties of crystalline, bacterially-produced PHB. The enzymatic resolution of racemic this compound enables the production of optically pure enantiomers, which are essential for the synthesis of isotactic PHB with its characteristic semi-crystalline and biodegradable properties. The choice of synthesis route allows for the tailoring of PHB properties to suit specific applications in research, medicine, and beyond.
References
- 1. Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB) by Self-Polycondensation: Catalyst Screening and Characterization [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Production of Polyhydroxybutyrate (PHB) and Factors Impacting Its Chemical and Mechanical Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Polyhydroxyalkanoate (PHA) Synthesis Utilizing Ethyl 3-Hydroxybutyrate as a Potential Substrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters synthesized by various microorganisms as intracellular carbon and energy storage compounds. Their biocompatibility and diverse material properties make them attractive for applications in the biomedical field, including drug delivery systems and tissue engineering scaffolds. While common substrates for PHA production include sugars, lipids, and volatile fatty acids, the potential of alternative substrates is an active area of research. This document outlines the theoretical framework and proposed protocols for utilizing ethyl 3-hydroxybutyrate as a novel substrate for PHA biosynthesis. The metabolic pathway, experimental procedures, and expected quantitative outcomes are detailed to guide researchers in exploring this promising avenue for PHA production.
Introduction
Poly(3-hydroxybutyrate) (P(3HB)) is the most common type of PHA, and its copolymers, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), offer a range of mechanical properties.[1][2] The production of these biopolymers typically relies on microbial fermentation. The choice of carbon substrate is a critical factor influencing the yield, monomer composition, and overall cost of PHA production.[3]
This compound, an ester of the natural PHA monomer 3-hydroxybutyrate, presents a potential, yet underexplored, substrate for PHA synthesis. Theoretically, microbial esterases could hydrolyze this compound into 3-hydroxybutyrate and ethanol. The resulting 3-hydroxybutyrate can then be channeled into the established PHA synthesis pathway. This application note provides a comprehensive guide for investigating the feasibility of using this compound for PHA production.
Proposed Metabolic Pathway
The utilization of this compound for PHA synthesis is proposed to occur in a two-step process. The initial step involves the enzymatic hydrolysis of the ester bond, followed by the activation and polymerization of the resulting 3-hydroxybutyrate monomer.
Experimental Protocols
The following protocols are adapted from established methods for PHA production using other carbon sources and are proposed for the investigation of this compound as a substrate.[4][5][6]
Microorganism and Pre-culture Preparation
A suitable PHA-producing microorganism, such as Cupriavidus necator H16 (formerly Ralstonia eutropha H16), is recommended for these protocols.
-
Strain Revival: Revive a cryopreserved stock of C. necator H16 on a nutrient-rich agar plate (e.g., Tryptic Soy Agar) and incubate at 30°C for 24-48 hours until colonies are visible.
-
Pre-culture: Inoculate a single colony into a 250 mL flask containing 50 mL of nutrient-rich medium (e.g., Tryptic Soy Broth).
-
Incubation: Incubate the pre-culture at 30°C on a rotary shaker at 200 rpm for 18-24 hours until the culture reaches the late exponential growth phase.
PHA Production in Shake Flasks
This protocol is designed for initial screening and optimization of PHA production from this compound.
-
Production Medium: Prepare a minimal salt medium (MSM) with the following composition (per liter):
-
Na₂HPO₄·12H₂O: 17.1 g
-
KH₂PO₄: 3 g
-
NaCl: 0.5 g
-
NH₄Cl: 1.0 g (as the limiting nitrogen source)
-
MgSO₄·7H₂O: 0.2 g
-
Trace element solution: 1 mL
-
This compound: 10 g (as the primary carbon source)
-
-
Inoculation: Inoculate 100 mL of the production medium in 500 mL shake flasks with 5% (v/v) of the pre-culture.
-
Cultivation: Incubate the flasks at 30°C on a rotary shaker at 200 rpm for 72 hours.
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to determine cell dry weight (CDW) and PHA content.
Fed-Batch Fermentation for Enhanced PHA Production
For higher yields, a fed-batch fermentation strategy is recommended.
-
Initial Batch Culture: Start a batch culture in a 3 L bioreactor containing 1.5 L of MSM with a lower initial concentration of this compound (e.g., 5 g/L).
-
Fed-Batch Phase: Once the initial carbon source is depleted (indicated by a sharp increase in dissolved oxygen), initiate feeding with a concentrated solution of this compound (e.g., 200 g/L) at a controlled rate to maintain a slight excess of the carbon source.
-
Process Control: Maintain the pH at 7.0 using automated addition of 2M NaOH and 2M H₂SO₄. Control the dissolved oxygen (DO) level above 20% by adjusting the agitation speed and aeration rate. The temperature should be maintained at 30°C.
-
Duration: Continue the fed-batch fermentation for 48-72 hours, or until PHA accumulation ceases.
PHA Extraction and Purification
-
Cell Harvesting: Harvest the bacterial cells by centrifugation at 8,000 x g for 15 minutes.
-
Washing: Wash the cell pellet twice with distilled water to remove residual medium components.
-
Lyophilization: Lyophilize the washed cell pellet to determine the cell dry weight (CDW).
-
Extraction: Resuspend the dried cells in chloroform at a ratio of 1:20 (w/v) and stir at 60°C for 4 hours.
-
Purification:
-
Filter the chloroform extract to remove cell debris.
-
Precipitate the PHA by adding the chloroform extract to 10 volumes of cold methanol with vigorous stirring.
-
Collect the precipitated PHA by filtration or centrifugation.
-
Wash the purified PHA with methanol and dry it in a vacuum oven at 60°C.
-
Analytical Methods
-
Cell Dry Weight (CDW): Determine by drying a known volume of cell suspension at 105°C to a constant weight.
-
PHA Content and Composition: Analyze by gas chromatography (GC) after methanolysis of the dried cells or purified PHA. This method converts the PHA into its constituent methyl esters, which can be quantified.
Quantitative Data Summary
The following tables present hypothetical quantitative data for PHA production using this compound, based on typical values reported for other efficient carbon sources like fructose and oils in C. necator. These values should be considered as targets for optimization studies.
Table 1: Shake Flask Cultivation Data (Hypothetical)
| Time (h) | Cell Dry Weight (g/L) | PHA Content (% of CDW) | PHA Concentration (g/L) |
| 0 | 0.1 | 0 | 0 |
| 12 | 1.5 | 20 | 0.3 |
| 24 | 3.2 | 45 | 1.44 |
| 36 | 4.8 | 60 | 2.88 |
| 48 | 5.5 | 70 | 3.85 |
| 60 | 5.8 | 75 | 4.35 |
| 72 | 5.9 | 75 | 4.43 |
Table 2: Fed-Batch Fermentation Data (Hypothetical)
| Time (h) | Cell Dry Weight (g/L) | PHA Content (% of CDW) | PHA Concentration (g/L) | Volumetric Productivity (g/L/h) |
| 0 | 0.2 | 0 | 0 | 0 |
| 12 | 5.0 | 15 | 0.75 | 0.06 |
| 24 | 25.0 | 40 | 10.0 | 0.42 |
| 36 | 60.0 | 65 | 39.0 | 1.08 |
| 48 | 90.0 | 78 | 70.2 | 1.46 |
| 60 | 110.0 | 80 | 88.0 | 1.47 |
| 72 | 115.0 | 80 | 92.0 | 1.28 |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the production and analysis of PHA from this compound.
Conclusion and Future Perspectives
The use of this compound as a substrate for PHA synthesis is a theoretically viable but experimentally unproven concept. The protocols and expected outcomes presented in this document provide a solid foundation for researchers to investigate this potential pathway. Key areas for future research include:
-
Screening of various microbial strains for their ability to utilize this compound.
-
Identification and characterization of the specific esterases involved in the hydrolysis of this compound.
-
Optimization of fermentation conditions to maximize PHA yield and productivity.
-
Techno-economic analysis to assess the commercial viability of using this compound as a feedstock for PHA production.
Successful demonstration of this pathway could expand the range of viable substrates for PHA biosynthesis, potentially leading to more cost-effective and versatile production of these valuable biopolymers for biomedical and other applications.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Bacterial production of polyhydroxyalkanoates (PHAs) using various waste carbon sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Production and characterization of poly 3-hydroxybutyrate-co-3-hydroxyvalerate in wheat starch wastewater and its potential for nanoparticle synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ethyl 3-hydroxybutyrate as a Versatile Internal Standard for Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, accurate and reproducible quantification of metabolites is crucial for understanding complex biological systems and for the discovery of novel biomarkers. The use of internal standards is a fundamental practice to control for variability introduced during sample preparation, extraction, and analysis. An ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the samples, and exhibit similar behavior during analytical procedures.
Ethyl 3-hydroxybutyrate is a volatile ethyl ester that has been identified in various biological and food samples, such as wine.[1] Its structure, containing both a hydroxyl and an ester functional group, and its volatility make it a potentially suitable internal standard for the quantification of a range of small polar and semi-volatile metabolites, particularly other esters, short-chain fatty acids, and hydroxy acids, using gas chromatography-mass spectrometry (GC-MS). This application note provides a detailed protocol for the use of this compound as an internal standard in a metabolomics workflow.
Experimental Protocols
This section details a comprehensive protocol for the analysis of small molecules in human plasma using this compound as an internal standard.
Materials and Reagents
-
This compound (≥98% purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine
-
Human plasma (collected in EDTA tubes)
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Internal Standard Solution: Dilute the stock solution to a final concentration of 10 µg/mL in methanol.
Sample Preparation and Metabolite Extraction
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound working internal standard solution to each plasma sample.
-
Protein Precipitation: Add 400 µL of ice-cold methanol to each tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30°C.
Derivatization for GC-MS Analysis
-
Reagent Addition: To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Incubation: Tightly cap the vials and incubate at 60°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the samples to cool to room temperature before analysis.
Data Presentation
Quantitative Parameters
| Parameter | Recommended Value/Range | Notes |
| Internal Standard Concentration | 1 µg/mL (in final sample) | This provides a robust signal without saturating the detector. |
| Calibration Curve Range | 0.1 - 100 µg/mL | To be established for each target analyte. |
| Quality Control (QC) Samples | Low, Medium, High Concentrations | Prepared by spiking known concentrations of target analytes into a pooled matrix. |
| Limit of Detection (LOD) | Analyte-dependent | Determined experimentally based on signal-to-noise ratio (e.g., 3:1). |
| Limit of Quantification (LOQ) | Analyte-dependent | Determined experimentally based on signal-to-noise ratio (e.g., 10:1) with acceptable precision and accuracy. |
| Precision (%CV) | < 15% | For both intra- and inter-day assays. |
| Accuracy (%RE) | 85-115% | For both intra- and inter-day assays. |
GC-MS Instrumentation and Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Start at 60°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-600) and Selected Ion Monitoring (SIM) |
| SIM Ions for this compound (TMS derivative) | m/z 117, 175, 219 |
Mandatory Visualization
Caption: Experimental workflow for metabolomics analysis using this compound as an internal standard.
Caption: Simplified overview of the ketogenesis pathway, which produces ketone bodies including the parent acid of this compound.
References
Application Notes and Protocols for the Asymmetric Synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (S)-4-chloro-3-hydroxybutyrate [(S)-CHBE] is a pivotal chiral intermediate in the pharmaceutical industry, most notably for the synthesis of cholesterol-lowering drugs of the statin class.[1][2] The most direct and efficient route to produce this valuable compound is through the asymmetric reduction of the prochiral ketone, ethyl 4-chloroacetoacetate (ECAA), also referred to as ethyl 4-chloro-3-oxobutanoate (COBE).[1][2] While traditional chemical methods exist, they often rely on expensive and toxic heavy metal catalysts and may offer limited enantioselectivity.[3] In contrast, biocatalytic reductions have emerged as a superior alternative, providing exceptional enantioselectivity (often >99% e.e.), milder reaction conditions, and greater environmental sustainability.[1]
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)-CHBE using biocatalytic methods, which are intended for use by researchers, scientists, and professionals in drug development and organic synthesis.
Overview of Biocatalytic Strategies
The core of the biocatalytic approach lies in the use of oxidoreductases, such as alcohol dehydrogenases (ADHs), ketoreductases (KREDs), or carbonyl reductases, to stereoselectively reduce the ketone group of ECAA.[1][4] These enzymes can be utilized as isolated proteins or within whole-cell systems (e.g., recombinant Escherichia coli or yeast), the latter of which is often more cost-effective as it circumvents the need for enzyme purification.[5]
A critical aspect of these enzymatic reductions is the requirement for a nicotinamide cofactor, typically NADPH or NADH, which is consumed in stoichiometric amounts.[2] Due to the high cost of these cofactors, an in situ cofactor regeneration system is indispensable for the economic feasibility of the process on an industrial scale.[2] This is commonly achieved by co-expressing a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose to regenerate the required cofactor.[6][7]
Experimental Protocols
Protocol 1: Whole-Cell Bioreduction using Recombinant E. coli
This protocol describes the asymmetric reduction of ECAA using a recombinant E. coli strain co-expressing a carbonyl reductase and glucose dehydrogenase for cofactor regeneration.
Materials:
-
Recombinant E. coli cells co-expressing carbonyl reductase and glucose dehydrogenase
-
Ethyl 4-chloroacetoacetate (ECAA)
-
Glucose
-
Potassium phosphate buffer (0.1 M, pH 6.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Luria-Bertani (LB) medium with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Equipment:
-
Fermenter or baffled flasks
-
Centrifuge
-
Reaction vessel with temperature and pH control
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Cell Culture and Induction:
-
Inoculate a single colony of the recombinant E. coli strain into 50 mL of LB medium containing the appropriate antibiotics.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
Transfer the overnight culture into a larger volume of fresh LB medium and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 20-25°C) for 12-16 hours.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).
-
Wash the cell pellet with potassium phosphate buffer and centrifuge again.
-
The resulting cell paste can be used immediately or stored at -80°C.
-
-
Asymmetric Reduction:
-
In a temperature-controlled reaction vessel, prepare a reaction mixture containing potassium phosphate buffer, glucose (e.g., 1.5 molar equivalents relative to ECAA), and the harvested recombinant E. coli cells.
-
Initiate the reaction by adding ECAA. The substrate can be added in a single batch or fed incrementally to mitigate potential substrate inhibition.[8]
-
Maintain the reaction at a constant temperature (e.g., 30°C) and pH (e.g., 6.5) with gentle agitation.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
Product Extraction and Purification:
-
Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude (S)-CHBE.
-
If necessary, purify the product further by column chromatography.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the product using chiral GC or HPLC.
-
Calculate the isolated yield of the purified (S)-CHBE.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the biocatalytic reduction of ECAA.
Table 1: Performance of Different Biocatalysts for (S)-CHBE Synthesis
| Biocatalyst | Co-substrate/Cofactor Regeneration | Substrate Conc. | Temp. (°C) | pH | Time (h) | Conversion (%) | e.e. (%) | Reference |
| Recombinant E. coli with Carbonyl Reductase and GDH | Glucose | 1000 mM | 30 | 7.0 | 12 | >90 | >99 (R) | [3][9] |
| Recombinant E. coli with Acetoacetyl-CoA Reductase and GDH | Glucose | - | - | - | - | - | 99.8 (S) | [7] |
| Candida magnoliae | - | - | - | - | - | - | >92 (S) | [10] |
| Saccharomyces cerevisiae | Glucose | 74 mM | 30 | 8.5 | - | 84 | 93 (S) | [8] |
| Recombinant E. coli with SmADH31 and GDH | Glucose | 4.0 M | - | - | - | 100 | >99.9 (S) | [6] |
Table 2: Influence of Reaction Parameters on (S)-CHBE Synthesis
| Parameter | Condition 1 | Result 1 (Yield/e.e.) | Condition 2 | Result 2 (Yield/e.e.) | Reference |
| Temperature | 20°C | 95.2% conversion | 30°C | Lower yield | [11] |
| Substrate Addition | Batch (74 mM) | 75% yield | Slow-release | 84% yield | [8] |
Visualizations
Caption: Experimental workflow for the biocatalytic synthesis of ethyl (S)-4-chloro-3-hydroxybutyrate.
Caption: Biocatalytic cycle for the asymmetric reduction of ECAA with cofactor regeneration.
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl S-4-Chloro-3-Hydroxybutyrate: Bioreduction Synthesis & Production Enhancement_Chemicalbook [chemicalbook.com]
- 3. Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water [mdpi.com]
- 4. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2010025607A1 - A method for producing ethyl (s)-4-chloro-3-hydroxybutanoate by use of carbonyl reductase - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Diversity of 4-chloroacetoacetate ethyl ester-reducing enzymes in yeasts and their application to chiral alcohol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yeast-Catalyzed Reduction of Ethyl Acetoacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective reduction of ethyl acetoacetate using yeast. Our aim is to help you achieve high enantiomeric excess (ee) and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of ethyl acetoacetate reduction by baker's yeast (Saccharomyces cerevisiae)?
The primary product is (S)-(+)-ethyl 3-hydroxybutanoate, a valuable chiral building block in organic synthesis.[1][2] The reaction involves the stereoselective reduction of the keto group of ethyl acetoacetate.
Q2: Why am I observing low enantiomeric excess (ee) in my reaction?
Low enantiomeric excess can be attributed to several factors:
-
Presence of multiple reductase enzymes: Baker's yeast contains multiple oxidoreductases, some of which produce the (S)-enantiomer while others produce the (R)-enantiomer.[1] The overall ee depends on the relative activity of these competing enzymes.
-
Sub-optimal reaction conditions: Factors such as substrate concentration, temperature, and pH can significantly influence the activity and selectivity of the desired (S)-specific reductases.[2]
-
Yeast strain variability: Different strains of Saccharomyces cerevisiae and other yeast species can exhibit varying levels of enantioselectivity.[1][3][4]
Q3: How can I improve the enantiomeric excess (ee)?
Several strategies can be employed to enhance the enantioselectivity of the reduction:
-
Substrate feeding: Maintaining a low concentration of ethyl acetoacetate in the reaction mixture through slow, continuous addition (fed-batch) can significantly increase the ee.[1] This is because the (R)-specific enzymes often have a higher substrate binding constant and become less active at low substrate concentrations.[1]
-
Enzyme inhibition: Selective inhibitors can be used to block the activity of the (R)-specific enzymes. For instance, pre-incubation of the yeast with vinyl acetate has been shown to yield ethyl (S)-3-hydroxybutanoate with an ee of up to 98%.[1]
-
Yeast pre-treatment ("starving"): "Starving" the yeast by incubating it in a nutrient-poor medium (e.g., 5% aqueous ethanol) for several days under aerobic conditions can lead to a relative activation of the enzyme(s) producing the (S)-enantiomer, resulting in higher ee.[2][5]
-
Immobilization: Immobilizing the yeast cells, for example in calcium alginate, can in some cases improve the enantiomeric excess.[1][6][7]
-
Use of co-solvents: The addition of small amounts of organic solvents can enhance enantioselectivity.[8][9]
Q4: What is the role of sucrose or glucose in the reaction?
Sucrose or glucose serves as the energy source and provides the necessary reducing equivalents (NAD(P)H) for the enzymatic reduction of the ketone.[1][10] The yeast metabolizes the sugar through glycolysis, regenerating the cofactors required by the reductase enzymes.
Q5: Can I use a different yeast species for this reduction?
Yes, while Saccharomyces cerevisiae (baker's yeast) is commonly used, other yeast species have been shown to be effective, sometimes with higher enantioselectivity or yielding the opposite enantiomer.[3][4][11] For example, Hansenula sp. and Dekera sp. have been reported to produce (S)-(+)-ethyl 3-hydroxybutanoate with high ee.[1] Conversely, Aspergillus niger and Kluyveromyces marxianus can produce the (R)-enantiomer.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion/Yield | 1. Insufficient yeast concentration. 2. Inadequate sugar (energy source) concentration. 3. Substrate inhibition at high concentrations. 4. Poor yeast viability. 5. Sub-optimal temperature or pH. | 1. Increase the amount of yeast. A common starting point is 77 g/L.[1] 2. Ensure sufficient sucrose or glucose is present (e.g., 192 g/L).[1] Consider a second addition of sugar during the reaction.[5] 3. Add the ethyl acetoacetate substrate slowly over time (fed-batch approach) to avoid high initial concentrations.[1] 4. Use fresh yeast and ensure proper rehydration. Test yeast activity before starting the main reaction. 5. Optimize temperature (typically around 30-37°C) and pH (typically in the range of 5.0-5.5).[12][13] |
| Low Enantiomeric Excess (ee) | 1. High substrate concentration favoring (R)-specific enzymes. 2. Activity of competing (R)-specific reductases. 3. Sub-optimal reaction conditions (temperature, pH). 4. Inherent properties of the yeast strain used. | 1. Implement a substrate feeding strategy to maintain a low substrate concentration.[1] 2. Pre-incubate the yeast with a selective inhibitor like vinyl acetate (100 mM for 1 hour).[1] 3. "Starve" the yeast in 5% aqueous ethanol for 4 days prior to substrate addition.[2][5] 4. Experiment with different commercially available baker's yeast strains or screen other yeast species.[1][3] |
| Difficulty in Product Isolation | 1. Emulsion formation during extraction. 2. Large amount of biomass complicating work-up. | 1. Use a filter aid like Celite to remove yeast cells before solvent extraction.[5] 2. Centrifuge the reaction mixture to pellet the yeast cells before decanting the supernatant for extraction.[2] 3. Continuous liquid-liquid extraction can be more efficient for recovering the product.[2][5] |
| Reaction is Too Slow | 1. Insufficient yeast or sugar concentration. 2. Low reaction temperature. 3. Poor mixing/aeration. 4. Mass transfer limitations if using immobilized yeast. | 1. Increase the concentration of yeast and/or sugar. 2. Increase the temperature to the optimal range (e.g., 30-37°C). 3. Ensure adequate stirring or shaking to keep the yeast suspended and facilitate nutrient/substrate uptake.[2] 4. If using immobilized yeast, optimize the bead size to minimize diffusion limitations.[1] |
Data Presentation
Table 1: Effect of Reaction Conditions on Enantiomeric Excess (ee) and Yield
| Yeast Treatment/Condition | Substrate Conc. (g/L) | Time (h) | Yield (%) | ee (%) | Reference |
| Standard Procedure | 15 | 72 | 69 | 85 | [1] |
| Substrate Feeding | Low, maintained | - | - | up to 98 | [1] |
| Vinyl Acetate Inhibition | - | - | - | 98 | [1] |
| "Starved" Yeast (in 5% EtOH) | 5 | 48-72 | 70 | >90 | [2][5] |
| Immobilized in Ca-Alginate | - | - | - | up to 98 | [1] |
Table 2: Comparison of Different Yeast Species for Ethyl Acetoacetate Reduction
| Microorganism | Enantiomer | ee (%) | Conversion (%) | Reference |
| Saccharomyces cerevisiae | (S) | 58 | >85 | [1] |
| Hansenula sp. | (S) | 81 | >85 | [1] |
| Dekera sp. | (S) | 73 | >85 | [1] |
| Aspergillus niger | (R) | 30 | >85 | [1] |
| Kluyveromyces marxianus | (R) | 18 | >85 | [1] |
Experimental Protocols
Protocol 1: High-ee Reduction Using "Starved" Yeast[2][5]
-
Yeast Pre-treatment: Suspend 125 g of baker's yeast in 1 L of a 95:5 water/ethanol solution in a 2 L Erlenmeyer flask.
-
Shake the suspension at 120 rpm and 30°C for 4 days. This "starving" period is crucial for enhancing enantioselectivity.
-
Reaction: After the pre-treatment period, add 5 g of ethyl acetoacetate to the yeast suspension.
-
Continue shaking at 30°C and monitor the reaction progress by GC. The reaction is typically complete in 2-3 days.
-
Work-up:
-
Centrifuge the mixture (e.g., 7000 rpm for 20 min) to pellet the yeast cells.
-
Continuously extract the supernatant with diethyl ether for 4 days.
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by bulb-to-bulb distillation to obtain (S)-(+)-ethyl 3-hydroxybutanoate.
-
Protocol 2: Standard Reduction Procedure[1][5]
-
Yeast Activation: In a 4 L flask, dissolve 300 g of sucrose in 1.6 L of tap water. Add 200 g of baker's yeast and stir the mixture for 1 hour at approximately 30°C.
-
Substrate Addition: Add 20.0 g of ethyl acetoacetate to the fermenting suspension and stir for 24 hours at room temperature.
-
Second Feeding: Prepare a solution of 200 g of sucrose in 1 L of warm (approx. 40°C) tap water and add it to the reaction mixture. One hour later, add another 20.0 g of ethyl acetoacetate.
-
Reaction Continuation: Continue stirring for an additional 50-60 hours at room temperature.
-
Work-up:
-
Add 80 g of Celite to the mixture and filter through a sintered-glass funnel to remove the yeast.
-
Saturate the filtrate with sodium chloride and extract with five 500-mL portions of diethyl ether.
-
Dry the combined ether extracts over MgSO₄, filter, and concentrate using a rotary evaporator.
-
Fractionally distill the residue to obtain the purified product.
-
Visualizations
Caption: Experimental workflow for the yeast-catalyzed reduction of ethyl acetoacetate.
Caption: Biochemical pathway for the reduction of ethyl acetoacetate in yeast.
References
- 1. researchgate.net [researchgate.net]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Yeast Catalysed Reduction of β-Keto Esters (2): Optimisation of the Stereospecific Reduction by Zygosaccharomyces Rouxii | Scilit [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 9. Solved Reduction of a ketone with Baker's Yeast Introduction | Chegg.com [chegg.com]
- 10. chemconnections.org [chemconnections.org]
- 11. atcc.org [atcc.org]
- 12. acgpubs.org [acgpubs.org]
- 13. Effects of pH on Yeast Kinetics: Monastery Ale Strain — Lander University Honors College [landerhonors.com]
Improving the yield of Ethyl 3-hydroxybutyrate synthesis with sodium borohydride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 3-hydroxybutyrate via the reduction of ethyl acetoacetate using sodium borohydride.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound using sodium borohydride?
The synthesis involves the chemoselective reduction of the ketone functional group in ethyl acetoacetate to a secondary alcohol, yielding this compound. Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones over esters under standard conditions.[1][2][3][4]
Q2: What are the typical solvents and temperatures used for this reaction?
Methanol and ethanol are the most common solvents for the sodium borohydride reduction of β-keto esters.[5] The reaction is often initiated at a low temperature, such as 0-5°C, by adding the sodium borohydride portion-wise to control the exothermic reaction. It is then typically allowed to warm to room temperature.[6][7][8]
Q3: Why is my reaction yield lower than expected?
Several factors can contribute to low yields. These include:
-
Incomplete reaction: The reaction time may be insufficient. Extending the reaction time can improve the yield.[5]
-
Suboptimal temperature control: Adding the sodium borohydride too quickly can lead to a rapid temperature increase and potential side reactions. Gradual addition at a controlled low temperature is recommended.[9]
-
Hydrolysis of the ester: Although NaBH₄ is a mild reducing agent, prolonged reaction times or harsh workup conditions could potentially lead to some hydrolysis of the ester group.
-
Loss during workup: Inefficient extraction or purification can lead to significant product loss.
Q4: I am observing the formation of a diol (butane-1,3-diol). What is causing this?
The formation of butane-1,3-diol indicates the reduction of both the ketone and the ester functional groups. This typically occurs when an excess of sodium borohydride is used or under more forcing reaction conditions (e.g., higher temperatures for a prolonged period).[5][10] To avoid this, a stoichiometry of 1:0.5 (β-keto ester:NaBH₄) is recommended.[5]
Q5: My product is showing contamination with mthis compound. Why did this happen?
This is a result of a transesterification reaction. If you use methanol as a solvent for the reduction of ethyl acetoacetate, the sodium borohydride can facilitate the exchange of the ethyl group of the ester with a methyl group from the solvent.[5] To avoid this, it is best to use the same alcohol as the ester moiety (in this case, ethanol).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal temperature control during NaBH₄ addition. 3. Product loss during workup and purification. | 1. Increase the reaction time. Monitoring the reaction by TLC is advised.[9] 2. Add NaBH₄ in small portions at 0-5°C. 3. Ensure efficient extraction with a suitable organic solvent and careful purification. |
| Formation of Diol Byproduct | 1. Excess sodium borohydride. 2. High reaction temperature. | 1. Use a molar ratio of ethyl acetoacetate to NaBH₄ of approximately 1:0.5.[5] 2. Maintain a low to moderate reaction temperature. |
| Transesterification | Use of an alcohol solvent different from the ester's alcohol (e.g., using methanol for ethyl acetoacetate). | Use the corresponding alcohol as the solvent (e.g., ethanol for ethyl acetoacetate).[5] |
| Reaction Not Starting | 1. Inactive sodium borohydride (degraded by moisture). 2. Very low reaction temperature. | 1. Use fresh, dry sodium borohydride. 2. Allow the reaction to slowly warm to room temperature after the initial addition of NaBH₄ at low temperature. |
| Difficult Product Isolation | Formation of emulsions during extraction. | Add a saturated brine solution during the workup to break up emulsions and improve phase separation. |
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate in ethanol (approximately 5-10 volumes).
-
Cool the solution to 0-5°C in an ice bath.
-
-
Reduction:
-
Slowly add sodium borohydride (0.5 molar equivalents) to the cooled solution in small portions over 15-30 minutes, ensuring the temperature does not rise significantly.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 15 minutes, then allow it to warm to room temperature and stir for another 1-3 hours.[6][7][8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, cool the mixture in an ice bath again.
-
Slowly and carefully quench the reaction by adding dilute hydrochloric acid (e.g., 1M HCl) dropwise until the effervescence ceases and the pH is acidic. This step neutralizes the excess borohydride and the borate esters.[7][8]
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.[8][11]
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. Solved The reduction of ethyl acetoacetate with sodium | Chegg.com [chegg.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. chemconnections.org [chemconnections.org]
- 8. chemconnections.org [chemconnections.org]
- 9. CN113292426A - Method for preparing ethyl 3-hydroxy-4-chlorobutyrate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Ethyl (S)-3-hydroxybutyrate synthesis - chemicalbook [chemicalbook.com]
Side reactions in the synthesis of Ethyl 3-hydroxybutyrate and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-hydroxybutyrate. Our aim is to help you identify and prevent common side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent methods for the synthesis of this compound involve the reduction of ethyl acetoacetate. This can be achieved through chemical means, typically using sodium borohydride (NaBH₄) for a racemic product, or through biocatalytic methods, such as using baker's yeast (Saccharomyces cerevisiae) or isolated enzymes (e.g., alcohol dehydrogenases) to produce specific enantiomers.[1][2][3] Enzymatic resolution of racemic this compound is also a common strategy.
Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?
The main side reactions include:
-
Over-reduction: Reduction of both the ketone and ester functionalities of ethyl acetoacetate to yield 1,3-butanediol.
-
Dehydration: Elimination of water from this compound to form ethyl crotonate.
-
Transesterification: Reaction of the ethyl ester with other alcohols present or self-condensation.
-
Hydrolysis: Conversion of the ethyl ester back to 3-hydroxybutyric acid.
Q3: How can I monitor the progress of my reaction and detect side products?
Gas chromatography-mass spectrometry (GC-MS) is an effective technique for monitoring the reaction progress and identifying both the desired product and potential side products.[4] Thin-layer chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's completion.[5]
Troubleshooting Guides
Issue 1: Low Yield and Presence of 1,3-Butanediol (Over-reduction)
Q: My final product is contaminated with a significant amount of 1,3-butanediol, and my overall yield of this compound is low. What is causing this?
A: This is a classic case of over-reduction, where the reducing agent has reduced both the ketone and the ester group of the starting material, ethyl acetoacetate.
Possible Causes and Solutions:
-
Strong Reducing Agent: You might be using a reducing agent that is too powerful, such as lithium aluminum hydride (LiAlH₄).
-
Prevention: Switch to a milder reducing agent like sodium borohydride (NaBH₄), which is more selective for ketones over esters under controlled conditions.[5]
-
-
Reaction Conditions: Even with NaBH₄, harsh conditions can lead to over-reduction.
Quantitative Data on Reducing Agent Selectivity:
| Reducing Agent | Typical Product from Ethyl Acetoacetate | Selectivity for Ketone |
| Sodium Borohydride (NaBH₄) | This compound | High |
| Lithium Aluminum Hydride (LiAlH₄) | 1,3-butanediol | Low (reduces both ketone and ester) |
Experimental Protocol: Selective Reduction of Ethyl Acetoacetate with Sodium Borohydride [5][6]
-
Dissolve ethyl acetoacetate (1 equivalent) in ethanol in a round-bottomed flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1-1.2 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.
-
Monitor the reaction by TLC until the ethyl acetoacetate spot disappears.
-
Quench the reaction by slowly adding water or dilute acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Diagram: Synthesis and Over-reduction Pathway
Caption: Selective vs. over-reduction of ethyl acetoacetate.
Issue 2: Presence of Ethyl Crotonate Impurity (Dehydration)
Q: My NMR and GC-MS analyses show the presence of ethyl crotonate in my final product. How can I avoid this?
A: The presence of ethyl crotonate indicates that your product, this compound, has undergone dehydration. This is a common side reaction, especially under acidic conditions and/or at elevated temperatures.
Possible Causes and Solutions:
-
Acidic Conditions: Acidic work-up or residual acidic catalysts can promote the elimination of water.
-
Prevention:
-
Neutralize the reaction mixture carefully after quenching. A wash with a mild base like sodium bicarbonate solution can be effective.
-
If using an acidic catalyst for another step, ensure it is thoroughly removed or neutralized before any heating.
-
-
-
High Temperatures: Distillation at high temperatures can cause dehydration.
-
Prevention:
-
Purify this compound using vacuum distillation to lower the boiling point. The boiling point is approximately 75-76°C at 12 mmHg.
-
Avoid excessive heating during solvent removal on a rotary evaporator.
-
-
Troubleshooting Flowchart: Dehydration Side Reaction
Caption: Troubleshooting workflow for dehydration side reaction.
Issue 3: Variable Yields and Byproducts in Biocatalytic Reductions
Q: I'm using baker's yeast for an asymmetric synthesis, but my yields are inconsistent, and I sometimes get low enantiomeric excess. How can I optimize this?
A: Biocatalytic reductions are sensitive to various parameters. Inconsistency often arises from variations in yeast activity and reaction conditions.
Possible Causes and Solutions:
-
Yeast Activity: The metabolic state of the yeast greatly influences its reductive capability and stereoselectivity.
-
Optimization:
-
"Starving" the yeast by pre-incubating it in a sugar-free medium can sometimes activate the desired reductase enzymes, leading to higher enantiomeric excess.[7]
-
Ensure consistent sourcing and age of the baker's yeast.
-
-
-
Substrate Concentration: High concentrations of ethyl acetoacetate can be toxic to yeast cells, inhibiting the reaction.
-
Optimization: Add the substrate portion-wise or via a syringe pump to maintain a low, steady concentration in the reaction medium.[8]
-
-
Reaction pH and Temperature: The optimal pH for many yeast-based reductions is near neutral. Temperature affects both yeast viability and enzyme activity.
-
Aerobic vs. Anaerobic Conditions: The presence of oxygen can influence which metabolic pathways are active in the yeast.
-
Optimization: Aerobic conditions are often favored for these reductions as they can help regenerate necessary cofactors (NADH/NADPH).[7]
-
Quantitative Data on Baker's Yeast Reduction of Ethyl Acetoacetate:
| Parameter | Condition | Typical Yield (%) | Enantiomeric Excess (ee %) of (S)-enantiomer |
| Substrate Addition | Batch | ~60-70% | ~85%[10] |
| Substrate Addition | Fed-batch | >70% | >95%[8] |
| Yeast State | Fresh | Variable | Variable |
| Yeast State | "Starved" | ~70% | >94%[7] |
Experimental Protocol: Baker's Yeast Reduction of Ethyl Acetoacetate [7][10]
-
In a flask, suspend baker's yeast and sucrose in warm tap water (around 30-40°C).
-
Stir the mixture for about an hour to activate the yeast.
-
Add ethyl acetoacetate dropwise to the fermenting mixture.
-
Stir the reaction at room temperature for 24-48 hours. It can be beneficial to add a second portion of sucrose and yeast after 24 hours to maintain the reaction rate.
-
Monitor the reaction by GC or TLC.
-
Once the starting material is consumed, add a filter aid (e.g., Celite) and filter the mixture to remove the yeast cells.
-
Saturate the filtrate with sodium chloride and extract with an organic solvent like ethyl ether or ethyl acetate.
-
Dry the combined organic extracts, filter, and remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
Diagram: Key Factors in Biocatalytic Reduction
Caption: Key parameters for optimizing baker's yeast reduction.
Issue 4: Presence of Other Esters (Transesterification)
Q: I am seeing byproducts in my reaction that appear to be different esters of 3-hydroxybutyric acid. What is happening?
A: This is likely due to transesterification, where the ethyl group of your product is exchanged with another alcohol.
Possible Causes and Solutions:
-
Presence of Other Alcohols: If your reaction solvent is an alcohol other than ethanol, or if other alcohols are present as impurities, transesterification can occur, especially with acid or base catalysis.
-
Prevention: Use ethanol as the solvent for the reduction of ethyl acetoacetate if possible. If other solvents are necessary, ensure they are aprotic and free of alcohol impurities.
-
-
Acid or Base Catalysis: Both acids and bases can catalyze transesterification.
-
Prevention: Maintain a neutral pH, especially during workup and purification. Avoid strong acid or base washes if possible, or ensure they are thoroughly removed.
-
-
Enzyme-Catalyzed Transesterification: Some lipases and esterases used for kinetic resolution can also catalyze transesterification.
-
Prevention: Choose an enzyme with high hydrolytic or synthetic activity for the desired reaction but low transesterification activity under your reaction conditions. Consult the enzyme's technical datasheet for optimal conditions.
-
This guide is intended to assist in troubleshooting common issues in the synthesis of this compound. For further assistance, please consult the relevant literature or contact our technical support team.
References
- 1. Solved Reduction of a ketone with Baker's Yeast Introduction | Chegg.com [chegg.com]
- 2. ez.restek.com [ez.restek.com]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. Ethyl (S)-3-hydroxybutyrate synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ethz.ch [ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Ethyl 3-hydroxybutyrate by Fractional Distillation under Reduced Pressure
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of Ethyl 3-hydroxybutyrate via fractional distillation under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: Why is fractional distillation under reduced pressure necessary for purifying this compound?
A1: this compound has a relatively high boiling point at atmospheric pressure, approximately 170-175°C.[1] At these temperatures, the compound can be susceptible to decomposition.[2] Performing the distillation under reduced pressure (vacuum) significantly lowers the boiling point, which minimizes thermal stress on the molecule and prevents degradation, leading to a purer product and higher yield.
Q2: What is the expected boiling point of this compound under vacuum?
A2: The boiling point is dependent on the pressure within the system. For example, at a pressure of 12 mmHg, the boiling point is in the range of 71-73°C.[3][4] It is crucial to monitor both the temperature and the pressure during distillation.
Q3: What are the common impurities found in crude this compound?
A3: Common impurities can include unreacted starting materials such as ethyl acetoacetate, solvents used during synthesis (e.g., ethanol), and byproducts like ethyl trans-crotonate, which can form under certain reaction conditions.[5]
Q4: Can I use boiling stones for vacuum distillation?
A4: No, boiling stones are not effective under vacuum because the trapped air in their pores is rapidly removed, rendering them unable to promote smooth boiling.[6][7] A magnetic stir bar and stir plate must be used to ensure smooth boiling and prevent bumping.[6]
Q5: Is it necessary to grease the glass joints?
A5: Yes, all ground-glass joints must be lightly greased with a suitable vacuum grease to ensure an airtight seal.[6][8] Leaks in the system will prevent you from achieving the desired low pressure and can lead to an inefficient or failed distillation.[7][9]
Data Summary
For successful fractional distillation, it is critical to know the expected boiling point at a given pressure.
| Pressure (mmHg) | Boiling Point (°C) |
| 760 | 170-175 |
| 12 | 71-73 |
Data sourced from multiple references.[1][3][4][10]
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines the standard procedure for the purification of this compound.
1. Pre-Distillation Workup:
-
Ensure the crude this compound is free from any acidic or basic residues by washing with a saturated sodium bicarbonate solution, followed by a brine solution.[11]
-
Dry the crude product over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3][4][11]
-
Filter to remove the drying agent.
-
Remove any low-boiling solvents using a rotary evaporator.[3][4]
2. Apparatus Setup:
-
Safety Check: Inspect all glassware for cracks or defects, as they can implode under vacuum.[6][8]
-
Assembly: Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask (a cow-type adapter with multiple flasks is recommended for collecting different fractions).[7] A Claisen adapter is often included to minimize bumping into the condenser.[7]
-
Place a magnetic stir bar in the distillation flask.
-
Connect the apparatus to a vacuum trap, which is then connected to a vacuum pump. The trap should be cooled, for example with liquid nitrogen, to protect the pump from corrosive vapors.[7]
-
Use thick-walled vacuum tubing to prevent collapse under reduced pressure.[8]
-
Ensure cold water is flowing through the condenser from the bottom inlet to the top outlet.[8]
3. Distillation Process:
-
Begin stirring the crude product in the distillation flask.[7]
-
Slowly and carefully apply the vacuum to the system. You may observe some initial bubbling as residual solvents are removed.[6][7]
-
Once a stable, low pressure is achieved, begin to heat the distillation flask using a heating mantle.[12]
-
Increase the heat gradually. The temperature at the distillation head will rise as the vapor of the first fraction reaches the thermometer.
-
Collect any low-boiling impurities as a forerun in the first receiving flask.
-
As the temperature stabilizes at the boiling point of this compound for the given pressure, switch to a clean receiving flask to collect the pure product.[3][4]
-
Maintain a steady distillation rate. If the distillation is too fast, the separation efficiency of the column will be reduced. If it is too slow, the column may lose heat too quickly. Insulating the distillation column with glass wool or aluminum foil can help maintain temperature.[6][12]
4. Post-Distillation:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool down.[6]
-
Crucially , vent the system to atmospheric pressure before turning off the vacuum pump to prevent oil from the pump from being sucked back into the system.[6]
-
Disassemble the apparatus and characterize the purified fractions.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
Caption: Logic diagram for troubleshooting common distillation issues.
Troubleshooting Common Issues
Q: My solution is bumping violently, even with a stir bar. What should I do?
A:
-
Cause: The heating rate may be too high, or the stirring is not vigorous enough. Liquids tend to boil more violently under reduced pressure.[7]
-
Solution:
-
Reduce the heat from the heating mantle.
-
Ensure the stir bar is coupled with the stir plate and is spinning at a sufficient speed to create a vortex.
-
Make sure a Claisen adapter is being used, which helps prevent bumped liquid from reaching the condenser.[7]
-
Q: I can't get the pressure in my system low enough. What's wrong?
A:
-
Cause: There is a leak in the system.[9]
-
Solution:
-
Check all connections: Ensure all glassware joints are properly seated and sealed with vacuum grease.[6][8]
-
Inspect tubing: Look for cracks or loose connections in the vacuum tubing. Ensure you are using thick-walled tubing designed for vacuum.[8]
-
Isolate the pump: Disconnect the pump from the apparatus and connect it directly to a vacuum gauge to ensure the pump itself is functioning correctly.
-
Systematically check for leaks: If the pump is working, reconnect the apparatus piece by piece to identify the source of the leak.[9] A hissing sound can often indicate the location of a leak.[7]
-
Q: The distillation is very slow, or nothing is distilling over, even though the pot is hot.
A:
-
Cause: Insufficient heat is reaching the liquid, or the fractionating column is too efficient at returning condensate to the pot (flooding).
-
Solution:
-
Increase Heat: Gradually increase the temperature of the heating mantle.[12]
-
Insulate: Wrap the distillation flask (above the liquid level) and the fractionating column with glass wool or aluminum foil to prevent heat loss and ensure vapor can reach the condenser.[6][12]
-
Check Thermometer Placement: Ensure the top of the thermometer bulb is level with the bottom of the sidearm leading to the condenser to get an accurate reading of the vapor temperature.
-
Q: My final product is not pure. What went wrong?
A:
-
Cause: The fractional distillation was not efficient enough to separate the impurities.
-
Solution:
-
Use a more efficient column: A longer fractionating column or one with a more efficient packing material will provide better separation (more theoretical plates).[13]
-
Slow down the distillation: A slower, more controlled distillation rate allows for better equilibrium between the liquid and vapor phases in the column, improving separation.
-
Careful Fraction Collection: Be meticulous when collecting fractions. Ensure you collect a distinct forerun fraction to remove lower-boiling impurities before collecting your main product. Use a cow-type receiving flask to easily switch between fractions without breaking the vacuum.[7]
-
References
- 1. Human Metabolome Database: Showing metabocard for Ethyl (±)-3-hydroxybutyrate (HMDB0040409) [hmdb.ca]
- 2. This compound(5405-41-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. orgsyn.org [orgsyn.org]
- 4. ethz.ch [ethz.ch]
- 5. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Purification [chem.rochester.edu]
- 9. beakerandwrench.com [beakerandwrench.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. benchchem.com [benchchem.com]
- 12. Sciencemadness Discussion Board - Failed fractional vacuum distillation. - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. vernier.com [vernier.com]
Troubleshooting low conversion rates in the biocatalytic reduction of ethyl acetoacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in the biocatalytic reduction of ethyl acetoacetate to ethyl (S)-3-hydroxybutanoate or ethyl (R)-3-hydroxybutanoate.
Troubleshooting Guide
Low conversion rates can stem from various factors related to the enzyme, substrate, cofactors, and reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Question: My conversion rate is significantly lower than expected. Where should I start troubleshooting?
Answer: Start by systematically evaluating the key components of your reaction. We recommend a stepwise approach focusing on enzyme activity, cofactor availability, and reaction conditions. Verify each parameter before moving to the next to efficiently pinpoint the issue.
Logical Troubleshooting Flowchart
Caption: A stepwise guide to troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
Enzyme and Biocatalyst
Q1: How can I be sure my enzyme or whole-cell catalyst is active?
A1: Enzyme activity can be compromised by improper storage, handling, or age. To verify activity, perform a small-scale standard assay with fresh reagents under known optimal conditions. A significant drop in activity compared to the supplier's specifications or previous successful batches indicates a problem with the biocatalyst. For whole cells, ensure proper cultivation and harvesting procedures were followed.
Q2: Could the use of a whole-cell system be the cause of low conversion?
A2: While often robust, whole-cell systems can present challenges such as substrate and product transport limitations across the cell membrane. If you suspect this, consider cell permeabilization techniques (e.g., using organic solvents or detergents in controlled amounts) to improve substrate uptake and product release.
Cofactors and Co-substrates
Q3: My enzyme requires NADPH/NADH. How do I ensure the cofactor is not the limiting factor?
A3: The reduction of ethyl acetoacetate is dependent on a hydride transfer from a nicotinamide cofactor (NADPH or NADH). These cofactors are expensive to use stoichiometrically and must be regenerated.[1][2] If conversion stalls, it is often due to insufficient cofactor regeneration.
-
Whole-Cell Systems: These systems often have endogenous cofactor regeneration pathways. A common strategy is to add a co-substrate like glucose.[3] The cell's metabolism oxidizes the glucose, which in turn reduces NAD(P)+ to NAD(P)H. Ensure an adequate concentration of the co-substrate is present.
-
Isolated Enzyme Systems: A secondary enzyme system is required for cofactor regeneration. A popular choice is the use of glucose dehydrogenase (GDH) with glucose as the co-substrate, or formate dehydrogenase (FDH) with formate.[4][5] Ensure the regeneration enzyme is active and all its required components are present.
Biochemical Pathway: Cofactor Regeneration
Caption: Cofactor regeneration coupled to the main biocatalytic reduction.
Reaction Conditions
Q4: How critical are pH and temperature for the reaction?
A4: pH and temperature are critical parameters that directly influence enzyme activity and stability.[6][7] The optimal pH for many keto reductases is often in the neutral to slightly acidic range (pH 6.0-7.5).[8][9] Deviations can lead to a sharp decrease in activity. Similarly, most enzymes for this reduction have an optimal temperature range, often between 30-40°C.[10][11] Exceeding the optimal temperature can lead to irreversible denaturation of the enzyme.
| Parameter | Typical Optimal Range | Potential Issue if Deviating |
| pH | 6.0 - 7.5 | Drastic loss of enzyme activity |
| Temperature (°C) | 30 - 40 | Enzyme denaturation at high temps; low activity at low temps |
Q5: Could the concentration of ethyl acetoacetate be too high?
A5: Yes, high concentrations of ethyl acetoacetate can lead to substrate inhibition, where the enzyme's active site becomes saturated, paradoxically slowing down the reaction rate.[12][13] If you observe that the initial reaction rate decreases as you increase the substrate concentration beyond a certain point, substrate inhibition is likely occurring. A fed-batch approach, where the substrate is added gradually over time, can mitigate this issue.[14]
Experimental Protocols
Protocol 1: Standard Enzyme Activity Assay
This protocol is to determine the activity of an isolated keto reductase or a whole-cell biocatalyst.
Methodology:
-
Prepare a buffered reaction mixture: In a microcentrifuge tube, prepare a 1 mL reaction mixture containing 100 mM phosphate buffer at the optimal pH (e.g., pH 7.0).
-
Add Cofactor and Substrate: Add NADPH to a final concentration of 0.2 mM and ethyl acetoacetate to a non-inhibitory concentration (e.g., 10 mM).
-
Initiate the Reaction: Add a known amount of your enzyme solution or whole-cell suspension to the reaction mixture.
-
Incubate: Incubate at the optimal temperature (e.g., 35°C) with agitation.
-
Monitor Reaction: At regular intervals (e.g., every 5 minutes for 30 minutes), take a sample and quench the reaction (e.g., by adding an equal volume of ethyl acetate for extraction).
-
Analyze: Analyze the samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product, ethyl 3-hydroxybutanoate.[15]
-
Calculate Activity: One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Protocol 2: Assessing the Cofactor Regeneration System
This protocol is for evaluating the efficiency of a coupled enzyme system (e.g., KRED and GDH) for cofactor regeneration.
Methodology:
-
Set up the reaction: Prepare the reaction as described in Protocol 1, but with a catalytic amount of NADP+ (e.g., 0.05 mM).
-
Add Regeneration System: Add the components of the regeneration system: the co-substrate (e.g., 50 mM glucose) and the regeneration enzyme (e.g., an appropriate amount of GDH).
-
Monitor Cofactor Conversion (Optional): If possible, monitor the concentration of NADPH spectrophotometrically at 340 nm. A stable or increasing concentration of NADPH indicates a functional regeneration system.
-
Monitor Product Formation: Monitor the formation of ethyl 3-hydroxybutanoate over a longer period (e.g., several hours). A sustained rate of product formation indicates efficient cofactor regeneration. A reaction that starts and then quickly stops is a sign of a failing regeneration system.
Experimental Workflow
Caption: General experimental workflow for biocatalytic reduction.
Protocol 3: Screening of Reaction Conditions
This protocol outlines a method to screen for optimal pH and temperature.
Methodology:
-
pH Screening: Set up a series of parallel reactions as described in Protocol 1. Vary the pH of the buffer in each reaction (e.g., in 0.5 pH unit increments from 5.5 to 8.5). Run the reactions for a fixed time and measure the conversion in each.
-
Temperature Screening: Using the optimal pH determined above, set up another series of parallel reactions. This time, vary the incubation temperature (e.g., in 5°C increments from 25°C to 45°C). Again, measure the conversion after a fixed time.
Protocol 4: Substrate Inhibition Study
This protocol is to determine if high substrate concentration is inhibiting the reaction.
Methodology:
-
Set up reactions with varying substrate concentrations: Prepare a series of reactions as described in Protocol 1, but vary the initial concentration of ethyl acetoacetate (e.g., 10 mM, 50 mM, 100 mM, 200 mM, 400 mM).
-
Measure Initial Rates: For each reaction, take samples at early time points (e.g., 1, 2, 5, 10 minutes) to determine the initial reaction rate.
-
Plot Data: Plot the initial reaction rate as a function of the substrate concentration. If the rate increases with concentration and then decreases at higher concentrations, this is indicative of substrate inhibition.
| Substrate Conc. (mM) | Expected Initial Rate Trend (No Inhibition) | Expected Initial Rate Trend (With Inhibition) |
| 10 | Low | Low |
| 50 | Medium | Medium |
| 100 | High | High (Peak) |
| 200 | Higher (approaching Vmax) | Lower |
| 400 | Highest (at or near Vmax) | Significantly Lower |
References
- 1. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water [mdpi.com]
- 4. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 5. Enzymatic C1 reduction using hydrogen in cofactor regeneration [journal.hep.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the pH‐dependent protein stability of 3α‐hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column | SIELC Technologies [sielc.com]
Overcoming substrate inhibition in the enzymatic synthesis of Ethyl 3-hydroxybutyrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enzymatic synthesis of Ethyl 3-hydroxybutyrate, with a focus on overcoming substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition and why is it a concern in the synthesis of this compound?
A1: Substrate inhibition is a common phenomenon in enzyme kinetics where the reaction rate decreases at supra-optimal substrate concentrations. Instead of the reaction rate plateauing at high substrate levels (as described by Michaelis-Menten kinetics), it begins to decline. This is a significant concern in the synthesis of this compound as high concentrations of the substrate, ethyl acetoacetate, can inhibit the activity of the dehydrogenase or lipase enzymes typically used, leading to lower product yields and process inefficiency.
Q2: What are the primary causes of substrate inhibition in this enzymatic reaction?
A2: Substrate inhibition in this context can arise from several factors:
-
Formation of a non-productive enzyme-substrate complex: At high concentrations, two substrate molecules may bind to the enzyme's active site in an incorrect orientation, forming a "dead-end" complex that cannot proceed to product formation.
-
Allosteric binding: The substrate may bind to a secondary, lower-affinity site on the enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency.
-
Product inhibition: The product, this compound, can sometimes be structurally similar enough to the substrate to compete for the active site, especially as it accumulates in the reaction mixture.
Q3: How can I determine if my enzyme is being inhibited by the substrate?
A3: The most direct way to identify substrate inhibition is to perform a substrate titration experiment. By measuring the initial reaction rates at a wide range of substrate concentrations (from well below the expected Michaelis constant, Km, to significantly above the point of saturation), you can plot the reaction velocity against the substrate concentration. If the velocity decreases after reaching a maximum, substrate inhibition is occurring.
Q4: What are the main strategies to overcome substrate inhibition in the synthesis of this compound?
A4: The primary strategies to mitigate substrate inhibition include:
-
Fed-batch systems: This involves the gradual feeding of the substrate into the reactor, maintaining a low, optimal substrate concentration that does not inhibit the enzyme.
-
Enzyme immobilization: Confining the enzyme to a solid support can alter its microenvironment and sometimes reduce substrate inhibition effects. It also facilitates enzyme recovery and reuse.
-
Protein engineering: Site-directed mutagenesis can be used to modify the enzyme's structure to decrease its sensitivity to substrate inhibition.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Substrate Inhibition | Implement a fed-batch strategy to maintain a low and stable substrate concentration. See Experimental Protocol 1. |
| Enzyme Inactivation | - Verify the optimal pH and temperature for your enzyme. High substrate concentrations can sometimes alter the pH of the reaction medium. - Consider enzyme immobilization to enhance stability. See Experimental Protocol 2. |
| Product Degradation | Analyze the product as quickly as possible after the reaction. Ensure that the work-up and purification steps are not causing degradation. |
| Insufficient Cofactor Regeneration (for dehydrogenases) | If using an alcohol dehydrogenase, ensure that the cofactor (e.g., NADH or NADPH) regeneration system is efficient. Consider adding a coupled enzyme system (e.g., glucose dehydrogenase) to regenerate the cofactor. |
| Poor Enzyme Activity | - Confirm the activity of your enzyme stock with a standard assay. - Ensure proper storage of the enzyme and substrate. |
Issue 2: Reaction Rate Decreases Over Time
| Possible Cause | Troubleshooting Step |
| Product Inhibition | - Measure initial reaction rates to minimize the effect of product accumulation on your kinetic analysis. - Consider in-situ product removal techniques if feasible. |
| Enzyme Instability | - Perform a time-course experiment to assess the stability of the enzyme under your reaction conditions. - Immobilize the enzyme to improve its operational stability. |
| pH Shift | Monitor the pH of the reaction mixture throughout the experiment, as the production of 3-hydroxybutyric acid can lower the pH. Use a buffered solution or a pH-stat system. |
Data Presentation
Table 1: Comparison of Batch vs. Fed-Batch Strategies for Poly(3-hydroxybutyrate) (PHB) Production
While specific data for this compound is dispersed, data from the closely related production of PHB (a polymer of 3-hydroxybutyrate) clearly demonstrates the advantages of fed-batch systems in overcoming substrate and product inhibition, leading to significantly higher product concentrations and productivity.
| Fermentation Strategy | Organism | Substrate | Final PHB Concentration (g/L) | Productivity (g/L/h) | Reference |
| Batch | Cupriavidus sp. USMAA2-4 | Oleic acid, 1-pentanol, γ-butyrolactone | - | 0.086 | [1][2] |
| Fed-Batch (DO-stat) | Cupriavidus sp. USMAA2-4 | Oleic acid, 1-pentanol, γ-butyrolactone | - | 0.347 | [1][2] |
| Fed-Batch (pH-stat) | Recombinant E. coli | Glucose | 157 | 3.2 | [3] |
| Fed-Batch | Microbial co-culture | Glucose | 30.3 ± 1.5 | - | [4] |
Note: PHB (Poly(3-hydroxybutyrate)) is a polymer of the acid form of the desired product. The principles of overcoming inhibition are directly applicable.
Table 2: Performance of Immobilized Enzymes in Ester Synthesis
Immobilization can significantly enhance enzyme stability and reusability. The choice of carrier material is crucial.
| Enzyme | Carrier | Substrate | Key Findings | Reference |
| Candida antarctica Lipase B (CALB) | Dendritic Fibrous Nano-Silica (DFNS-C8) | Butyric acid, Ethanol | 96.0% ethyl butyrate conversion; retained 89% activity after 10 cycles. | [5] |
| Extracellular Proteases from Bacillus sp. DL-1 | Kieselguhr | (±)-1-phenylethyl acetate | Activity recovery of 79.86%; preserved 35.8% of activity after 6 uses. | [6] |
| Candida antarctica Lipase B (CALB) | Solid support (unspecified) | Racemic this compound | Enzyme retained activity for over 20 cycles in a batchwise loop reactor. | [7][8] |
Experimental Protocols
Protocol 1: Fed-Batch Enzymatic Synthesis of this compound
Objective: To mitigate substrate inhibition by maintaining a low, constant concentration of ethyl acetoacetate.
Materials:
-
Alcohol dehydrogenase or lipase active towards ethyl acetoacetate.
-
Ethyl acetoacetate (substrate).
-
Ethanol (co-substrate for esterification, if using lipase).
-
NAD(P)H and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) if using an alcohol dehydrogenase.
-
Reaction buffer (e.g., phosphate buffer, pH 7.0).
-
Bioreactor with a feeding pump and pH control.
Procedure:
-
Reactor Setup: Prepare the reaction vessel with the buffer, enzyme, and cofactor regeneration system (if applicable).
-
Initial Substrate Addition: Add a small, non-inhibitory amount of ethyl acetoacetate to start the reaction.
-
Substrate Feed Preparation: Prepare a concentrated stock solution of ethyl acetoacetate.
-
Fed-Batch Operation:
-
Continuously feed the substrate stock solution into the reactor at a predetermined, slow rate using a syringe pump.
-
The feed rate should be adjusted to match the rate of substrate consumption by the enzyme, thus maintaining a low steady-state substrate concentration.
-
Monitor the reaction progress by periodically taking samples and analyzing for product formation and residual substrate concentration using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
pH Control: Maintain the pH of the reaction mixture at the enzyme's optimum using a pH-stat that adds an appropriate acid or base.
-
Reaction Termination and Product Recovery: Once the desired conversion is reached, stop the substrate feed and proceed with product extraction and purification.
Protocol 2: Immobilization of Lipase on a Solid Carrier for this compound Synthesis
Objective: To enhance enzyme stability and facilitate reuse.
Materials:
-
Lipase (e.g., Candida antarctica Lipase B).
-
Immobilization support (e.g., Dendritic Fibrous Nano-Silica, Kieselguhr, or commercial resins).
-
Activation and coupling reagents (if required for covalent attachment, e.g., glutaraldehyde).
-
Binding buffer (e.g., phosphate buffer, pH 7.0).
-
Washing buffer.
Procedure (Adsorption Method):
-
Carrier Preparation: Wash the support material with distilled water and dry it.
-
Enzyme Solution Preparation: Dissolve the lipase in the binding buffer to a desired concentration.
-
Immobilization:
-
Add the prepared carrier to the enzyme solution.
-
Incubate the mixture under gentle agitation (e.g., on a shaker) for a specified period (e.g., 2-4 hours) at a controlled temperature (e.g., 25°C).
-
-
Washing: After incubation, separate the immobilized enzyme from the solution by filtration or centrifugation. Wash the immobilized enzyme several times with the washing buffer to remove any unbound enzyme.
-
Drying: Dry the immobilized enzyme (e.g., by lyophilization or vacuum drying).
-
Activity Assay: Determine the activity of the immobilized enzyme and compare it to the free enzyme to calculate the immobilization efficiency.
-
Use in Synthesis: The immobilized enzyme can now be used in a batch or packed-bed reactor for the synthesis of this compound.
Protocol 3: Site-Directed Mutagenesis of Alcohol Dehydrogenase to Enhance Substrate Tolerance
Objective: To create enzyme variants with reduced substrate inhibition.
Materials:
-
Plasmid DNA containing the gene for the alcohol dehydrogenase.
-
Primers containing the desired mutation.
-
High-fidelity DNA polymerase.
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells for transformation.
-
Growth media and antibiotics.
Procedure:
-
Primer Design: Design primers that are complementary to the template DNA but contain a mismatch at the site of the desired mutation.
-
PCR Mutagenesis: Perform a polymerase chain reaction (PCR) using the plasmid DNA as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the desired mutation.
-
Template Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated DNA, so it will digest the original template plasmid, leaving the newly synthesized, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Screening: Plate the transformed cells on a selective medium (containing an appropriate antibiotic). Screen the resulting colonies for the desired mutation by DNA sequencing.
-
Protein Expression and Characterization: Express the mutant protein and purify it. Characterize the kinetic properties of the mutant enzyme, specifically its Km, Vmax, and its susceptibility to substrate inhibition, and compare them to the wild-type enzyme.
Visualizations
Caption: Troubleshooting workflow for low yield in enzymatic synthesis.
Caption: Experimental workflow for a fed-batch enzymatic reaction.
Caption: Key strategies to overcome substrate inhibition.
References
- 1. A fed-batch strategy to produce high poly(3-hydroxybutyrate-co-3-hydroxyvalerate-co-4-hydroxybutyrate) terpolymer yield with enhanced mechanical properties in bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of poly(3-hydroxybutyrate) by fed-batch culture of filamentation-suppressed recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biokinetics of fed-batch production of poly (3-hydroxybutyrate) using microbial co-culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 8. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for stereoselective reduction of ethyl 4-chloro-3-oxobutanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate (COBE). This crucial chemical transformation yields optically active ethyl 4-chloro-3-hydroxybutanoate (CHBE), a key building block in the synthesis of various pharmaceuticals.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate?
A1: The two main approaches for this transformation are chemical reduction and biocatalytic reduction.
-
Chemical Reduction: A common and effective method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane source to achieve high enantioselectivity.[3][4]
-
Biocatalytic Reduction: This method utilizes enzymes, such as ketoreductases (KREDs) or aldehyde reductases, from various microorganisms (e.g., Sporobolomyces salmonicolor, Burkholderia gladioli, Aureobasidium pullulans) to catalyze the reduction.[2][5][6] Biocatalysis is often preferred for its mild reaction conditions and high stereoselectivity.[1]
Q2: Why is ethyl 4-chloro-3-oxobutanoate unstable in aqueous solutions and how can this be addressed?
A2: Ethyl 4-chloro-3-oxobutanoate can be unstable in aqueous systems, which can lead to lower yields.[5][7] To mitigate this, conducting the reaction in a biphasic system, consisting of an aqueous phase and an organic solvent (e.g., n-butyl acetate, ethyl acetate, or octanol), is highly effective.[2][5][7] The organic phase dissolves the substrate, protecting it from degradation in the aqueous phase where the enzymatic reaction occurs.
Q3: What is cofactor regeneration and why is it important in biocatalytic reductions?
A3: Many ketoreductases require a nicotinamide cofactor, such as NADPH or NADH, to provide the hydride for the reduction of the ketone.[1][7] These cofactors are expensive, making their use in stoichiometric amounts impractical for large-scale synthesis. Cofactor regeneration is a process where a second enzyme and a cheap substrate (e.g., glucose and glucose dehydrogenase, or isopropanol and an alcohol dehydrogenase) are used to continuously regenerate the active form of the cofactor (e.g., NADPH from NADP+).[5][7] This allows for the use of a catalytic amount of the expensive cofactor, making the process more economically viable.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Enzyme Inactivation: The enzyme may be unstable under the reaction conditions (e.g., temperature, pH).[7] | Optimize temperature and pH for the specific enzyme. Consider using a thermostabilized enzyme mutant if available.[7][8] |
| Substrate/Product Inhibition: High concentrations of the substrate (COBE) or product (CHBE) can inhibit or inactivate the enzyme.[5][7] | Implement a fed-batch strategy for substrate addition to maintain a low, non-inhibitory concentration.[2][7] Utilize a biphasic system to extract the product from the aqueous phase, reducing its inhibitory effect.[5][7] | |
| Cofactor Limitation: The cofactor regeneration system may be inefficient or one of the components may have degraded.[7] | Ensure the cofactor regeneration system is functioning optimally. Check the activity of the regeneration enzyme and the concentration of the regeneration substrate. | |
| Poor Substrate Solubility: The substrate may not be readily available to the enzyme in the aqueous phase. | Use a water-miscible co-solvent (e.g., ethanol, DMSO) to improve substrate solubility, or employ a biphasic system.[3] | |
| Low Enantioselectivity (e.e.) | Presence of Multiple Reductases: If using whole microbial cells, there may be multiple enzymes with different stereoselectivities. | Use a purified enzyme or a recombinant strain overexpressing the desired reductase. Heat treatment of cell-free extracts can sometimes selectively deactivate interfering enzymes.[9] |
| Sub-optimal Reaction Conditions: Temperature and pH can sometimes influence the stereochemical outcome of the reaction. | Systematically screen different temperatures and pH values to find the optimal conditions for high enantioselectivity. | |
| Reaction Stalls Prematurely | pH Drop: The oxidation of the co-substrate in the cofactor regeneration system (e.g., glucose to gluconic acid) can cause a decrease in pH, leading to enzyme inactivation.[7] | Monitor and control the pH of the reaction mixture by adding a suitable base (e.g., NaOH or Na2CO3).[2][10] |
| Enzyme Denaturation: In a biphasic system, vigorous stirring can create a large interfacial area, which can lead to enzyme denaturation. | Use gentle stirring (50-100 rpm) to ensure adequate mixing without damaging the enzyme.[7] |
Data Presentation
Table 1: Comparison of Different Biocatalytic Systems for the Reduction of Ethyl 4-Chloro-3-Oxobutanoate
| Biocatalyst | System Type | Substrate Conc. (mM) | Yield (%) | e.e. (%) | Key Conditions |
| Sporobolomyces salmonicolor AKU4429 Aldehyde Reductase | n-Butyl acetate-water diphasic | ~500 (fed-batch) | 95.4 | 86 (R) | pH 6.5, 30°C, NADPH regeneration with glucose dehydrogenase.[5][11][12] |
| Recombinant E. coli with Carbonyl Reductase (CgCR) | Ethyl acetate-deep eutectic solvent-water | 1000 | ≥90 | Not specified (R) | pH 7.0, 30°C, with Ni2+ and glucose.[1] |
| Burkholderia gladioli Carbonyl Reductase (BgADH3) | Aqueous/octanol biphasic | 1200 (fed-batch) | 91.8 | 99.9 (R) | pH 6.5, 30°C, NADPH regeneration with glucose dehydrogenase.[2] |
| Aureobasidium pullulans CGMCC1244 | Dibutylphthalate-buffer biphasic | 3000 | 98.2 | 99.4 (S) | pH 6.5.[6] |
| Cylindrocarpon sclerotigenum IFO 31855 | Aqueous | Not specified | High | >99 (S) | NADPH dependent.[9] |
| Thermostabilized ChKRED20 mutant | Aqueous | 300 g/L (~1824 mM) | 95 | >99.5 (S) | 65°C.[8] |
Experimental Protocols
Protocol 1: General Procedure for Biocatalytic Reduction in a Biphasic System
-
Preparation of Aqueous Phase: Prepare a buffer solution (e.g., 0.1 M potassium phosphate) at the optimal pH for the chosen enzyme.[10] Dissolve the enzyme (or add the whole cells), the cofactor (e.g., NADP+), and the substrate for the cofactor regeneration system (e.g., glucose).
-
Preparation of Organic Phase: Dissolve the substrate, ethyl 4-chloro-3-oxobutanoate, in a suitable water-immiscible organic solvent (e.g., n-butyl acetate, ethyl acetate, octanol).[7]
-
Reaction Setup: Combine the aqueous and organic phases in a reaction vessel. The volume ratio of the two phases should be optimized (e.g., 1:1).[10]
-
Reaction Conditions: Maintain the reaction at the optimal temperature with gentle stirring (e.g., 50-180 rpm).[7][10] Monitor and control the pH of the aqueous phase, especially if an acidic byproduct is formed during cofactor regeneration.[7]
-
Monitoring and Work-up: Monitor the reaction progress by taking samples from the organic phase and analyzing them by GC or HPLC.[3] Once the reaction is complete, separate the organic layer. Extract the aqueous layer with the same organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purification and Analysis: Purify the crude product by column chromatography if necessary. Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC).[3]
Protocol 2: Corey-Bakshi-Shibata (CBS) Chemical Reduction
-
Catalyst Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine) as a solution in toluene.[3] Dilute with anhydrous THF. Cool the solution to 0°C.
-
Borane Complex Formation: Slowly add a borane source, such as borane-dimethyl sulfide complex (BMS), dropwise to the catalyst solution while maintaining the temperature at 0°C. Stir for about 10 minutes.[3]
-
Substrate Addition: In a separate flame-dried flask, dissolve ethyl 4-chloro-3-oxobutanoate in anhydrous THF. Cool this solution to -30°C. Slowly add the substrate solution to the pre-formed catalyst-borane complex via a cannula.[3]
-
Reaction: Maintain the reaction mixture at -30°C and monitor its progress by TLC or HPLC.[3]
-
Quenching: Upon completion, slowly add methanol at -30°C until gas evolution ceases.[3]
-
Work-up: Allow the mixture to warm to room temperature. Remove the solvents under reduced pressure. Add 1 M HCl to hydrolyze the borate esters. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash sequentially with water, saturated NaHCO3 solution, and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.[3]
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.[3]
Visualizations
Caption: Workflow for biocatalytic reduction in a biphasic system.
Caption: Troubleshooting logic for low reaction conversion.
References
- 1. Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water | MDPI [mdpi.com]
- 2. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Immobilized Enzymes for Ethyl 3-Hydroxybutyrate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of Ethyl 3-hydroxybutyrate using immobilized enzymes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses general questions regarding the stability and use of immobilized enzymes for this compound production.
Q1: What are the primary advantages of using immobilized enzymes for producing this compound?
Using immobilized enzymes offers several key benefits over free enzymes in solution. A major advantage is enhanced stability, as immobilization can protect the enzyme from denaturation caused by harsh environmental conditions such as extreme pH and temperature.[1][2] This increased stability allows for the repeated use of the enzyme, making the process more cost-effective. Furthermore, immobilized enzymes are easily separated from the reaction mixture, which simplifies downstream processing and helps ensure a purer product.[1]
Q2: Which enzyme is commonly used for the synthesis of this compound, and what are the typical immobilization methods?
Candida antarctica lipase B (CALB) is a widely used enzyme for the synthesis of chiral intermediates like (S)- and (R)-ethyl-3-hydroxybutyrate due to its high productivity and selectivity.[3][4][5] The most common immobilization techniques for this application are:
-
Entrapment: This method involves physically enclosing the enzyme within a porous matrix, such as calcium alginate beads.[6][7][8] It is a mild technique that generally preserves the enzyme's activity well.
-
Covalent Binding: This technique forms strong, stable chemical bonds between the enzyme and a support material, such as silica.[9][10][11] This method significantly minimizes enzyme leaching, leading to enhanced operational stability.[12]
-
Adsorption: This involves the physical attachment of enzymes onto the surface of a solid support through weak interactions. While simple and cost-effective, it can be prone to enzyme leaching.[13]
Q3: What are the critical factors that influence the operational stability of the immobilized enzyme?
Several factors can significantly impact the stability and performance of your immobilized enzyme system:
-
Choice of Support Material: The properties of the support, such as porosity, hydrophilicity, and the presence of functional groups, play a crucial role in enzyme loading and stability.[14]
-
Immobilization Conditions: Parameters like pH, temperature, and the concentration of cross-linking agents during the immobilization process can influence the enzyme's conformation and, consequently, its activity.[1]
-
Reaction Conditions: The pH, temperature, and solvent composition of the reaction medium directly impact the performance and stability of the immobilized enzyme. For instance, hydrophobic (non-polar) solvents are often preferred for esterification reactions as they are less likely to strip the essential water layer from the enzyme's surface.[2]
Section 2: Troubleshooting Guide
This guide provides a question-and-answer format to troubleshoot specific issues you may encounter during your experiments.
Issue 1: Low or No Activity of the Immobilized Enzyme
Q: I have immobilized my enzyme, but I am observing very low or no production of this compound. What could be the problem?
Possible Causes and Troubleshooting Steps:
-
Inactive Free Enzyme:
-
Troubleshooting: Always measure the activity of the free enzyme before immobilization to confirm it is active.
-
-
Suboptimal Immobilization Conditions:
-
Troubleshooting: Adjust the pH and temperature during the immobilization process to match the enzyme's optimal range. For covalent binding, using a spacer arm can distance the enzyme from the support surface, reducing steric hindrance.[1]
-
-
Mass Transfer Limitations:
-
Enzyme Denaturation during Immobilization:
-
Troubleshooting: The chosen immobilization chemistry might be too harsh. Consider a milder method, such as entrapment, or optimize the conditions for covalent binding (e.g., lower cross-linker concentration).
-
Issue 2: Rapid Loss of Enzyme Activity Over a Few Cycles
Q: My immobilized enzyme works well initially, but its activity drops significantly after only a few reaction cycles. What is causing this instability?
Possible Causes and Troubleshooting Steps:
-
Enzyme Leaching: The enzyme may be detaching from the support material. This is particularly common with adsorption-based methods.[2][16]
-
Troubleshooting:
-
Test for Leaching: Analyze the reaction supernatant for protein content or enzyme activity.[1]
-
Strengthen Attachment: If using adsorption, consider cross-linking the enzyme after adsorption with a reagent like glutaraldehyde.[2][11] For entrapment in calcium alginate, a chitosan coating can improve mechanical strength and reduce leaching.[1]
-
-
-
Enzyme Deactivation: The reaction conditions (e.g., temperature, pH, organic solvents) may be denaturing the enzyme over time.[1]
-
Troubleshooting: Conduct stability studies to identify the optimal pH and temperature range for the immobilized enzyme. Screen different organic solvents to find one that is less detrimental to enzyme stability.[2]
-
-
Mechanical Instability of the Support: The support material itself might be degrading under the reaction conditions.
-
Troubleshooting: Visually inspect the support material after a few cycles. If degradation is observed, consider a more robust support material like silica.
-
Issue 3: Lower Than Expected Product Yield
Q: The overall yield of this compound is consistently lower than what I expect based on the enzyme's activity. What could be limiting the yield?
Possible Causes and Troubleshooting Steps:
-
Mass Transfer Limitations: The diffusion of the substrate to the enzyme or the product away from the enzyme could be the rate-limiting step.[15][17]
-
Troubleshooting:
-
Reduce Particle Size: Smaller support particles have a larger surface area-to-volume ratio, which can reduce internal mass transfer limitations.[15]
-
Increase Agitation: Higher stirring speeds can decrease the thickness of the unstirred liquid layer around the support, reducing external mass transfer limitations.[15]
-
-
-
Product Inhibition: The accumulation of this compound or the by-product in the vicinity of the enzyme may be inhibiting its activity.
-
Troubleshooting: Consider using a continuous flow reactor to remove the product as it is formed.
-
-
Sub-optimal Reaction Equilibrium: The esterification reaction is reversible.
-
Troubleshooting: Remove water from the reaction medium as it is formed, for example, by using molecular sieves. This will shift the equilibrium towards product formation.
-
Section 3: Data Presentation
Table 1: Comparison of Immobilization Methods for Lipases
| Immobilization Method | Support Material | Typical Reusability (Cycles) | Key Advantages | Key Disadvantages |
| Covalent Binding | Silica, Agarose | > 20[3] | Strong enzyme attachment, minimal leaching.[12] | Can sometimes lead to a loss of enzyme activity due to conformational changes.[13] |
| Entrapment | Calcium Alginate, Polyacrylamide | 10 - 50[7][12] | Mild conditions, generally preserves enzyme activity.[6] | Potential for enzyme leaching and mass transfer limitations.[18] |
| Adsorption | Silica, Hydrophobic Resins | 5 - 10[12] | Simple and cost-effective.[13] | Weak enzyme-support interactions can lead to significant leaching.[2][12] |
| Cross-Linking | Glutaraldehyde | Variable | High enzyme loading, no support material needed. | Can lead to enzyme denaturation if not optimized. |
Table 2: Influence of Reaction Conditions on Immobilized CALB Stability
| Parameter | Condition | Effect on Stability | Reference |
| Temperature | Increase from 30°C to 40°C | Optimal activity for immobilized CALB on silica-lignin. | [19] |
| pH | Shift from neutral to slightly alkaline (pH 8) | Increased activity for CALB immobilized on silica-lignin. | [19] |
| Solvent | Hydrophobic (e.g., n-heptane) vs. Hydrophilic | Hydrophobic solvents generally enhance stability. | [2] |
| Buffer | Phosphate vs. HEPES/Tris-HCl | Phosphate buffer showed a negative effect on the stability of CALB immobilized on octyl-agarose. | [20] |
Section 4: Experimental Protocols
Protocol 1: Covalent Immobilization of Lipase on Silica Support
This protocol describes the covalent attachment of a lipase (e.g., CALB) to a silica support activated with glutaraldehyde.
Materials:
-
Silica gel (controlled pore)
-
3-Aminopropyltriethoxysilane (APTES)
-
Glutaraldehyde solution (25% in water)
-
Lipase solution (e.g., Candida antarctica lipase B)
-
Phosphate buffer (pH 7.0 and pH 8.0)
-
Toluene, Acetone, Distilled water
Procedure:
-
Silanization of Silica Support: a. Suspend 10 g of silica gel in 100 mL of toluene. b. Add 5 mL of APTES and reflux the mixture for 4 hours with gentle stirring. c. Cool the mixture, filter the silanized silica, and wash thoroughly with toluene, followed by acetone, and finally with distilled water. d. Dry the aminopropyl-silica support in an oven at 100°C for 2 hours.
-
Activation with Glutaraldehyde: a. Suspend the dried aminopropyl-silica in 100 mL of 2.5% (v/v) glutaraldehyde solution in phosphate buffer (pH 7.0). b. Stir the suspension gently for 2 hours at room temperature. c. Filter the activated support and wash extensively with distilled water to remove excess glutaraldehyde.
-
Enzyme Immobilization: a. Prepare a lipase solution in phosphate buffer (pH 8.0). The optimal enzyme concentration should be determined experimentally. b. Add the activated silica support to the lipase solution. c. Gently stir the mixture at 4°C for 24 hours. d. Filter the immobilized enzyme and wash with phosphate buffer (pH 7.0) to remove any unbound enzyme. e. Store the immobilized enzyme at 4°C until use.
Protocol 2: Entrapment of Lipase in Calcium Alginate Beads
This protocol details the entrapment of a lipase within a calcium alginate gel matrix.[6][7][8]
Materials:
-
Sodium alginate
-
Lipase (e.g., Candida antarctica lipase B)
-
Calcium chloride (CaCl₂)
-
Distilled water
Procedure:
-
Preparation of Sodium Alginate Solution: a. Slowly add 2 g of sodium alginate powder to 100 mL of distilled water while stirring continuously to prepare a 2% (w/v) solution. b. Continue stirring until the sodium alginate is completely dissolved. Let the solution stand for 30 minutes to eliminate air bubbles.[6]
-
Preparation of Enzyme-Alginate Mixture: a. Dissolve the desired amount of lipase in a small volume of distilled water. b. Add the enzyme solution to the sodium alginate solution and mix gently but thoroughly.
-
Formation of Calcium Alginate Beads: a. Prepare a 0.2 M CaCl₂ solution in a beaker. b. Use a syringe with a needle to drop the enzyme-alginate mixture into the CaCl₂ solution from a height of about 20 cm.[6] Beads will form upon contact with the calcium chloride. c. Stir the CaCl₂ solution gently during this process. d. Allow the beads to harden in the CaCl₂ solution for at least 30-60 minutes.
-
Washing and Storage: a. Decant the CaCl₂ solution and wash the beads several times with distilled water. b. Store the immobilized enzyme beads in a buffer solution at 4°C.
Section 5: Visualizations
Diagram 1: General Workflow for Enzyme Immobilization
Caption: A simplified workflow for preparing immobilized enzymes.
Diagram 2: Troubleshooting Logic for Low Enzyme Activity
Caption: A logical flow for diagnosing the cause of low immobilized enzyme activity.
Diagram 3: Factors Affecting Immobilized Enzyme Stability
Caption: Key factors influencing the stability of immobilized enzymes.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme Entrapment in Alginate Gel [user.eng.umd.edu]
- 7. ijpsonline.com [ijpsonline.com]
- 8. scribd.com [scribd.com]
- 9. Covalent coupling method for lipase immobilization on controlled pore silica in the presence of nonenzymatic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immobilization of lipase on silica nanoparticles by adsorption followed by glutaraldehyde cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Longevity & Reusability of Immobilised Enzymes [biolaxienzymes.com]
- 14. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Advances and Challenges in the Development of Immobilized Enzymes for Batch and Flow Biocatalyzed Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
Minimizing by-product formation during the synthesis of Ethyl 3-hydroxybutyrate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of Ethyl 3-hydroxybutyrate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| EHB-S01 | Low yield of this compound | Incomplete reaction; sub-optimal reaction temperature; insufficient reducing agent; poor quality of reagents or catalyst. | - Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature based on the chosen method (see experimental protocols). - Use a fresh, appropriate excess of the reducing agent. - Ensure all reagents and solvents are pure and dry. |
| EHB-S02 | Presence of a significant amount of unreacted Ethyl Acetoacetate | Insufficient reaction time; deactivation of the catalyst or reducing agent. | - Extend the reaction time and continue monitoring. - For enzymatic reactions, ensure the pH and temperature are optimal for enzyme activity. - For chemical reductions, add the reducing agent in portions to maintain its activity. |
| EHB-S03 | Formation of Ethyl Crotonate | Dehydration of this compound, often catalyzed by acidic or basic conditions, or high temperatures during reaction or workup. | - Maintain a neutral pH during the reaction and workup. - Avoid excessive temperatures during distillation. Purify using vacuum distillation at a lower temperature. - Use milder reaction conditions. |
| EHB-S04 | Low enantiomeric excess (e.e.) in stereoselective synthesis | For baker's yeast reductions, the presence of multiple reductases with different stereoselectivities. For chemical asymmetric reductions, an ineffective chiral catalyst or ligand. | - In baker's yeast reductions, factors like "starving" the yeast or adding specific inhibitors can improve e.e.[1][2] - Ensure the chiral catalyst or ligand is of high purity and used under the recommended conditions. |
| EHB-S05 | Formation of polymeric by-products | Transesterification or self-condensation of this compound, which can be promoted by prolonged reaction times at elevated temperatures or the presence of catalytic impurities.[2] | - Store this compound at low temperatures. - Minimize reaction time and use the lowest effective temperature. - Purify the product soon after synthesis. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the reduction of ethyl acetoacetate. Common approaches include:
-
Chemical Reduction: Utilizing reducing agents like sodium borohydride (NaBH₄), which is selective for the ketone group over the ester.
-
Biocatalytic Reduction: Employing baker's yeast (Saccharomyces cerevisiae) or isolated enzymes such as carbonyl reductases or alcohol dehydrogenases for stereoselective synthesis.[3][4]
Q2: What are the primary by-products to watch for during the synthesis of this compound?
A2: The primary by-products of concern are:
-
Ethyl Acetoacetate: Unreacted starting material due to incomplete conversion.
-
Ethyl Crotonate: Formed via dehydration of the 3-hydroxy group.
-
Undesired Enantiomer: In stereoselective syntheses, the formation of the wrong stereoisomer reduces the enantiomeric excess.
-
Polymeric Materials: Resulting from intermolecular transesterification, especially during storage or upon heating.[2]
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are effective methods. For TLC, a stain like vanillin can be used to visualize both the starting material and the product. GC provides a quantitative measure of the conversion and can also be used to detect volatile by-products.[2]
Q4: What is the mechanism of ethyl crotonate formation?
A4: Ethyl crotonate is formed through an elimination (dehydration) reaction of this compound. This reaction is catalyzed by either acid or base. Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). Subsequent elimination of water and a proton from the alpha-carbon results in the formation of the double bond.
Q5: How can I improve the enantioselectivity of the baker's yeast reduction?
A5: The enantioselectivity of baker's yeast reduction can be influenced by several factors. "Starving" the yeast by pre-incubation in a buffer without a sugar source can activate enzymes that favor the formation of the (S)-enantiomer.[2] Additionally, maintaining a low substrate concentration through slow, continuous feeding can also enhance the enantiomeric excess.[1] The presence of certain additives can also selectively inhibit competing enzymes.[1]
Quantitative Data Summary
Table 1: Comparison of Different Conditions for Baker's Yeast Reduction of Ethyl Acetoacetate
| Condition | Substrate Concentration | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| Standard Batch | 0.154 M | Room Temp | 50-60 | 59-76 | 85 (S) | [2] |
| "Starved" Yeast | 38 mM | 30 | 48-72 | 70 | 94 (S) | [2] |
| Substrate Feeding | Low, continuous | Not specified | Not specified | High | up to 98 (S) | [1] |
Table 2: Chemical Reduction of Ethyl Acetoacetate with Sodium Borohydride
| Solvent | Temperature (°C) | Reaction Time | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| Ethanol | 0 to Room Temp | 30 min | ~90 (crude) | 0 (racemic) | Based on general procedures |
Experimental Protocols
Protocol 1: Stereoselective Reduction of Ethyl Acetoacetate using Baker's Yeast
This protocol is adapted from Organic Syntheses.[2]
-
Preparation of Yeast Suspension: In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, add 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast in this order with stirring.
-
Initial Fermentation: Stir the mixture for 1 hour at approximately 30°C.
-
Substrate Addition (First Portion): Add 20.0 g (0.154 mol) of ethyl acetoacetate to the fermenting suspension.
-
Reaction: Stir the mixture for 24 hours at room temperature.
-
Nutrient and Substrate Addition (Second Portion): Add a warm (approx. 40°C) solution of 200 g of sucrose in 1 L of tap water, followed 1 hour later by an additional 20.0 g (0.154 mol) of ethyl acetoacetate.
-
Continued Reaction: Continue stirring for 50-60 hours at room temperature. Monitor the reaction for the disappearance of ethyl acetoacetate by GC.
-
Workup: Add 80 g of Celite and filter the mixture through a sintered-glass funnel. Wash the filtrate with 200 mL of water, saturate with sodium chloride, and extract with five 500-mL portions of diethyl ether.
-
Purification: Dry the combined ether extracts over magnesium sulfate, filter, and concentrate using a rotary evaporator. The residue is then fractionally distilled under reduced pressure to yield (S)-(+)-ethyl 3-hydroxybutanoate.
Protocol 2: Reduction of Ethyl Acetoacetate using Sodium Borohydride
-
Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) in ethanol. Cool the flask in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1-1.2 equivalents) in small portions to the stirred solution.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Monitor the reaction by TLC.
-
Quenching: Carefully add water to quench the excess sodium borohydride.
-
Extraction: Extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
References
Developing a scalable and cost-effective synthesis of enantiopure Ethyl 3-hydroxybutyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scalable and cost-effective synthesis of enantiopure Ethyl 3-hydroxybutyrate (EHB). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable methods for producing enantiopure this compound?
A1: The three main scalable and cost-effective methods for synthesizing enantiopure EHB are:
-
Enzymatic Reduction of Ethyl Acetoacetate (EAA): This method often employs whole-cell biocatalysts like Baker's yeast (Saccharomyces cerevisiae) or isolated carbonyl reductases and alcohol dehydrogenases.[1][2][3] It is considered a cost-effective and environmentally friendly approach.
-
Asymmetric Hydrogenation of Ethyl Acetoacetate (EAA): This chemical method utilizes chiral catalysts, most notably Ruthenium-BINAP complexes, to achieve high enantioselectivity.[4][5]
-
Microbial Fermentation: This involves the production of poly(R)-3-hydroxybutyrate (PHB), a biopolymer, by microorganisms such as Alcaligenes eutrophus or recombinant E. coli.[4][6] The polymer is then depolymerized to yield (R)-EHB.[4]
Q2: Which enantiomer of this compound is typically produced by baker's yeast reduction?
A2: The enzymatic reduction of ethyl acetoacetate using baker's yeast predominantly yields the (S)-enantiomer, (S)-Ethyl 3-hydroxybutyrate.[2][4][7]
Q3: Is it possible to produce the (R)-enantiomer using a biocatalytic method?
A3: Yes, the (R)-enantiomer can be produced biocatalytically. One common method is the depolymerization of poly-(R)-3-hydroxybutyrate (PHB), a storage product from microorganisms like Alcaligenes eutrophus.[4] Additionally, specific microbial strains and enzymes can be selected or engineered to selectively produce the (R)-enantiomer from ethyl acetoacetate. For instance, Geotrichum candidum has been shown to produce the (R)-enantiomer.[2]
Q4: What are the key advantages of using enzymatic reduction over chemical synthesis?
A4: Enzymatic reduction offers several advantages, including high enantioselectivity, mild reaction conditions (ambient temperature and pressure), and the use of environmentally benign catalysts (enzymes or whole cells).[3][8][9] This often leads to a greener and more cost-effective process, especially when using readily available biocatalysts like baker's yeast.[2]
Troubleshooting Guides
Enzymatic Reduction of Ethyl Acetoacetate
Problem 1: Low yield of this compound.
-
Possible Cause 1: Substrate Inhibition. High concentrations of ethyl acetoacetate can be toxic to yeast cells or inhibitory to the reductase enzymes.
-
Possible Cause 2: Inadequate Cofactor Regeneration. The reductase enzymes require a cofactor (typically NADPH or NADH), which must be continuously regenerated by the cell's metabolism.
-
Possible Cause 3: Poor Mass Transfer. Inadequate mixing can lead to poor contact between the substrate and the yeast cells.
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture.
-
Problem 2: Low enantiomeric excess (ee).
-
Possible Cause 1: Presence of competing enzymes. Baker's yeast contains multiple reductase enzymes, some of which may produce the undesired enantiomer.[3]
-
Solution 1: "Starve" or "age" the yeast by pre-incubating it in a buffer or water for a period before adding the substrate. This can help to deactivate some of the competing enzymes.[4][7]
-
Solution 2: Maintain a very low substrate concentration through slow, continuous feeding, as the enzymes producing the desired (S)-enantiomer often have a higher affinity (lower Km) for the substrate.[2]
-
Solution 3: Screen different strains of yeast or other microorganisms, as they will have different enzyme profiles.
-
-
Possible Cause 2: Sub-optimal reaction conditions. Temperature and pH can influence enzyme activity and selectivity.
-
Solution: Optimize the reaction temperature (typically around 30°C) and pH of the medium.
-
Problem 3: Difficulty in product isolation.
-
Possible Cause: Emulsion formation during extraction.
Asymmetric Hydrogenation
Problem 1: Low conversion of ethyl acetoacetate.
-
Possible Cause 1: Catalyst deactivation. The catalyst may be sensitive to impurities in the substrate or solvent.
-
Solution: Use high-purity, degassed solvents and substrate. Ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.
-
-
Possible Cause 2: Insufficient hydrogen pressure or reaction time.
-
Solution: Increase the hydrogen pressure and/or extend the reaction time. Monitor the reaction progress by techniques like GC or TLC.
-
Problem 2: Low enantioselectivity.
-
Possible Cause 1: Inappropriate solvent. The solvent can significantly influence the enantioselectivity of the reaction.
-
Solution: Screen a variety of solvents. For Ru-BINAP catalysts, polar solvents like methanol or ethanol are often effective. Room-temperature ionic liquids have also been explored as a medium.
-
-
Possible Cause 2: Incorrect catalyst or ligand. The choice of chiral ligand is crucial for achieving high enantioselectivity.
-
Solution: Experiment with different chiral ligands or modified versions of existing ligands to find the optimal one for your specific substrate and conditions.
-
Microbial Fermentation and Depolymerization
Problem 1: Low yield of PHB in fermentation.
-
Possible Cause 1: Nutrient limitation. A lack of essential nutrients can limit cell growth and PHB accumulation.
-
Solution: Optimize the fermentation medium to ensure all necessary nutrients are present in sufficient quantities. A fed-batch strategy is often employed to maintain optimal nutrient levels.[6]
-
-
Possible Cause 2: Sub-optimal fermentation conditions. pH, temperature, and aeration are critical parameters.
-
Solution: Carefully control the pH, temperature, and dissolved oxygen levels throughout the fermentation process.
-
Problem 2: Incomplete depolymerization of PHB.
-
Possible Cause: Harsh depolymerization conditions leading to product degradation.
-
Solution: Optimize the depolymerization conditions (e.g., temperature, catalyst concentration) to ensure complete conversion of PHB to (R)-EHB without significant side reactions.
-
Data Presentation
Table 1: Comparison of Synthesis Methods for Enantiopure this compound
| Parameter | Enzymatic Reduction (Baker's Yeast) | Asymmetric Hydrogenation (Ru-BINAP) | Microbial Fermentation & Depolymerization |
| Starting Material | Ethyl Acetoacetate | Ethyl Acetoacetate | Glucose, Whey, or other carbon sources |
| Typical Yield | 59-96%[1][7] | >99% | High cell and polymer density achievable[6] |
| Enantiomeric Excess (ee) | 85% to >99%[2][7][10] | >97%[5] | >99% (for R-EHB)[4] |
| Key Reagents | Yeast, Sucrose/Glucose | Chiral Ru-catalyst, H₂ gas | Microbial strain, Fermentation media |
| Reaction Conditions | ~30°C, atmospheric pressure | 40-50°C, 40 bar H₂[5] | Controlled fermentation conditions (pH, temp, aeration) |
| Primary Product | (S)-EHB | (R)- or (S)-EHB (depends on catalyst) | (R)-EHB |
| Cost-Effectiveness | High (due to cheap biocatalyst)[2] | Moderate to High (catalyst cost) | Potentially high (can use waste streams)[6] |
| Scalability | Readily scalable[1][10] | Scalable | Highly scalable |
Experimental Protocols
Protocol 1: Enzymatic Reduction of Ethyl Acetoacetate using Baker's Yeast
This protocol is adapted from the procedure described by Seebach et al.[7]
-
Yeast Suspension Preparation: In a suitable reaction vessel, suspend 250 g of commercial baker's yeast in 1 L of tap water.
-
Initial Fermentation: Add 200 g of sucrose to the yeast suspension and stir at approximately 30°C for 1 hour to activate the yeast. Carbon dioxide evolution should be observed.
-
Substrate Addition (Fed-Batch):
-
Add 20.0 g of ethyl acetoacetate to the fermenting suspension.
-
After 1 hour, add another solution of 200 g of sucrose in 1 L of warm (approx. 40°C) water.
-
One hour later, add a second 20.0 g portion of ethyl acetoacetate.
-
-
Reaction: Continue stirring the mixture at room temperature for 50-60 hours.
-
Monitoring: Monitor the disappearance of the starting material by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, add 80 g of Celite to the mixture and filter through a sintered-glass funnel to remove the yeast cells.
-
Wash the filter cake with 200 mL of water.
-
Saturate the filtrate with sodium chloride.
-
Extract the aqueous phase with five 500-mL portions of ethyl ether.
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain (S)-Ethyl 3-hydroxybutyrate.
-
Protocol 2: Asymmetric Hydrogenation of Ethyl Acetoacetate
This is a general procedure based on principles of asymmetric hydrogenation.[5]
-
Catalyst Preparation: In a glovebox under an inert atmosphere, charge a high-pressure reactor with the chiral Ruthenium-BINAP catalyst and the chosen solvent (e.g., degassed methanol).
-
Substrate Addition: Add ethyl acetoacetate to the reactor. The substrate-to-catalyst ratio can be high, for example, 1000:1.
-
Hydrogenation: Seal the reactor, remove it from the glovebox, and connect it to a hydrogen source. Pressurize the reactor with hydrogen gas (e.g., 40 bar) and heat to the desired temperature (e.g., 50°C).
-
Reaction: Stir the reaction mixture for the required time (e.g., 20 hours).
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Open the reactor and transfer the reaction mixture.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or chromatography. The enantiomeric excess should be determined using chiral GC or HPLC.
-
Visualizations
Caption: Workflow for the enzymatic reduction of ethyl acetoacetate.
Caption: Workflow for asymmetric hydrogenation of ethyl acetoacetate.
Caption: Workflow for microbial production of (R)-EHB.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Production of Poly(3-Hydroxybutyrate) by Fed-Batch Culture of Recombinant Escherichia coli with a Highly Concentrated Whey Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ethz.ch [ethz.ch]
- 8. Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Large-scale preparation of (S)-ethyl 3-hydroxybutanoate with a high enantiomeric excess through baker's yeast-mediated … [ouci.dntb.gov.ua]
- 11. Ethyl S-4-Chloro-3-Hydroxybutyrate: Bioreduction Synthesis & Production Enhancement_Chemicalbook [chemicalbook.com]
- 12. scispace.com [scispace.com]
Technical Support Center: Large-Scale Production of (S)- and (R)-Ethyl-3-Hydroxybutyrate
Welcome to the technical support center for the large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful and scalable synthesis of these critical chiral intermediates.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Enantiomeric Excess (e.e.) in Microbial Reduction
Question: My baker's yeast reduction of ethyl acetoacetate is resulting in low enantiomeric excess for the desired (S)-ethyl-3-hydroxybutyrate. What are the potential causes and how can I improve the stereoselectivity?
Answer: Low enantiomeric excess in baker's yeast reductions is a common issue and can be attributed to several factors. Baker's yeast contains multiple oxidoreductases, some of which produce the desired (S)-enantiomer while others produce the undesired (R)-enantiomer. The balance of these enzymatic activities is crucial for high stereoselectivity.
Possible Causes and Solutions:
-
High Substrate Concentration: The reductases that yield the undesired (R)-product often have a lower affinity (higher Km) for ethyl acetoacetate.[1] High concentrations of the substrate can lead to an increased rate of the (R)-product formation, thus lowering the overall e.e.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and aeration can influence the activity and selectivity of the yeast enzymes.
-
Co-substrate and Energy Source: The choice of co-substrate to regenerate the necessary cofactors (like NADPH) can impact the metabolic state of the yeast and, consequently, the stereoselectivity.
-
Inactivation of Biocatalyst: Prolonged reaction times, especially at high product concentrations, can lead to the inactivation of the yeast, which can affect the reduction rate and enantioselectivity.[1][2]
-
Solution: Consider cell immobilization techniques, such as using calcium alginate, which can improve the stability and reusability of the yeast.[1][2] However, be aware that at larger particle sizes and higher cell concentrations, diffusion limitations of oxygen can occur, potentially reducing the enantiomeric excess.[1][2]
-
Issue 2: Poor Yield in Enzymatic Resolution
Question: I am attempting a two-step enzymatic resolution of racemic ethyl-3-hydroxybutyrate using a lipase, but my overall process yield is low. What could be the reasons?
Answer: Low yields in enzymatic resolution can stem from incomplete reactions, side reactions, or product loss during separation.
Possible Causes and Solutions:
-
Suboptimal Enzyme Activity: The efficiency of the lipase is dependent on reaction conditions.
-
Solution: Optimize parameters such as temperature, molar ratio of reactants, and enzyme loading. For the acetylation of racemic HEB with vinyl acetate using Candida antarctica lipase B (CALB), an equimolar ratio of reactants and a temperature of 45°C have been shown to be effective.[6]
-
-
Enzyme Attrition in Stirred Reactors: In large-scale production, the mechanical stress in a stirred-tank reactor can lead to the breakdown of immobilized enzyme particles, reducing their activity and reusability.[6][7][8][9]
-
Inefficient Product Separation: The separation of the desired enantiomer from the remaining substrate and byproducts can be challenging.
-
Byproduct Formation: Undesired side reactions can consume reactants and complicate purification.
-
Solution: Ensure the use of appropriate reaction conditions to minimize byproduct formation. For example, in the acetylation step, using an equimolar amount of vinyl acetate to HEB was found to be optimal to avoid byproducts.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for large-scale production of enantiomerically pure (S)- and (R)-ethyl-3-hydroxybutyrate?
A1: The main strategies include:
-
Microbial Reduction: Asymmetric reduction of ethyl acetoacetate using whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae) is a cost-effective method, particularly for the (S)-enantiomer.[1][2]
-
Enzymatic Resolution: This involves the kinetic resolution of racemic ethyl-3-hydroxybutyrate using enzymes, most commonly lipases such as Candida antarctica lipase B (CALB).[6][7][9][10] This method can produce both (R)- and (S)-enantiomers with high optical purity.[6][7][9]
-
Chemical Synthesis: Asymmetric hydrogenation of ethyl acetoacetate using chiral catalysts like Ru-BINAP is another approach.[11] Additionally, stereoinversion methods can be used to convert one enantiomer into the other.[11]
Q2: How can I improve the stability and reusability of the enzyme in a large-scale enzymatic resolution process?
A2: Immobilization of the enzyme is key. Candida antarctica lipase B (CALB) is often used in an immobilized form (e.g., Novozym 435). To enhance its longevity on a large scale:
-
Avoid Stirred Reactors: As mentioned, these can cause physical damage to the enzyme particles.[6][7][8][9]
-
Use a Loop Reactor: This configuration protects the immobilized enzyme from mechanical stress.[6][7][8][9]
-
Proper Washing and Storage: Between cycles, washing the enzyme with a suitable solvent (like vinyl acetate) and storing it at a low temperature (e.g., 4°C) can help maintain its activity over multiple batches.[6] One study showed that the enzyme retained its activity for at least 20 cycles under such conditions.[6]
Q3: Are there any solvent-free options for the production of ethyl-3-hydroxybutyrate?
A3: Yes, solvent-free reaction conditions are highly desirable for large-scale production as they increase process throughput and are more environmentally friendly. An efficient two-step enzymatic resolution process has been developed that operates without the addition of solvents.[6][7][8][9] The first step involves the solvent-free acetylation of racemic HEB with vinyl acetate.[6][7][8][9]
Q4: How does the structure of the ester affect the enantioselectivity of the lipase in enzymatic resolution?
A4: The alkyl chain length and steric bulk of the ester group can significantly influence the enantioselectivity of the lipase. For Candida antarctica lipase B (CALB), extending the alkyl chain from ethyl to octyl has been shown to decrease the enantiomeric excess.[6][8][9] Conversely, using bulkier groups like benzyl or t-butyl can improve the enantioselectivity.[6][8][9]
Data Presentation
Table 1: Comparison of Production Methods for (S)-Ethyl-3-Hydroxybutyrate
| Method | Biocatalyst/Catalyst | Substrate | Key Process Feature | Yield | Enantiomeric Excess (e.e.) | Reference |
| Microbial Reduction | Baker's Yeast | Ethyl Acetoacetate | Fed-batch with sucrose | 69% | 85% | [2] |
| Microbial Reduction | Baker's Yeast | Ethyl Acetoacetate | Fed-batch with ethanol | - | >99% | |
| Microbial Reduction | Baker's Yeast (immobilized in calcium alginate) | Ethyl Acetoacetate | Aerobic conditions with glucose | - | ≥98% | [1] |
| Enzymatic Resolution | Candida antarctica lipase B (CALB) | Racemic Ethyl-3-hydroxybutyrate | Solvent-free acetylation | 73% (total process) | >96% | [6][8] |
Table 2: Influence of Ester Structure on Enantioselectivity of CALB
| Ester | Enantiomeric Excess (e.e.) of (S)-HEB |
| Ethyl-3-hydroxybutyrate | >96% |
| Hexyl-3-hydroxybutyrate | Lower than ethyl ester |
| Octyl-3-hydroxybutyrate | Lower than ethyl ester |
| Benzyl-3-hydroxybutyrate | Improved |
| t-Butyl-3-hydroxybutyrate | Improved |
Experimental Protocols
Protocol 1: Large-Scale Enzymatic Resolution of Racemic Ethyl-3-Hydroxybutyrate
This protocol is based on the two-step process using immobilized Candida antarctica lipase B (CALB).[6][7][8]
Step 1: Production of (S)-Ethyl-3-hydroxybutyrate via Acetylation
-
Reactor Setup: A batchwise loop reactor system is used, where the immobilized CALB is packed into a column.
-
Reactants: Equimolar amounts of racemic ethyl-3-hydroxybutyrate (HEB) and vinyl acetate are used without any solvent.
-
Reaction Conditions: The reactants are circulated through the enzyme bed at 45°C.
-
Monitoring: The reaction is monitored by gas chromatography (GC) until approximately 60% conversion is achieved. This typically results in an enantiomeric excess of >96% for the remaining (S)-HEB.
-
Separation: The reaction mixture is subjected to fractional distillation to separate the unreacted (S)-HEB from ethyl-3-acetoxybutyrate (AEB).
Step 2: Production of (R)-Ethyl-3-hydroxybutyrate via Alcoholysis
-
Reactants: The (R)-enriched ethyl-3-acetoxybutyrate (AEB) from Step 1 is mixed with ethanol.
-
Reaction Conditions: The mixture is circulated through the same CALB-packed column at 45°C.
-
Reaction: The lipase catalyzes the alcoholysis of (R)-AEB to produce optically pure (R)-HEB.
-
Separation: The resulting (R)-HEB is purified by fractional distillation.
Protocol 2: Baker's Yeast Reduction of Ethyl Acetoacetate for (S)-Ethyl-3-hydroxybutyrate
This protocol is a generalized procedure based on common lab-scale and large-scale methods.[1][2][3][5]
-
Yeast Preparation (Optional "Starving" Method): A suspension of baker's yeast (e.g., 125 g) in a 95:5 water/ethanol solution (e.g., 1 L) is shaken aerobically at 30°C for 4 days.[3][5] This can enhance the activity of the (S)-selective enzymes.[3][5]
-
Reactor Setup: For large-scale production, a bubble-column reactor or a stirred bioreactor with good aeration is suitable.
-
Reaction Medium: A suspension of baker's yeast is prepared in water with an energy source (e.g., sucrose or glucose).
-
Fed-Batch Addition: Ethyl acetoacetate is added slowly and continuously to the fermenting yeast suspension to maintain a low substrate concentration.
-
Reaction Conditions: The reaction is typically carried out at room temperature to 35°C with continuous stirring or aeration for 24-72 hours.
-
Work-up:
-
The yeast cells are removed by centrifugation or filtration (Celite can be used as a filter aid).
-
The aqueous filtrate is saturated with sodium chloride.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are dried over a drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by rotary evaporation.
-
-
Purification: The crude product is purified by distillation under reduced pressure.
Visualizations
Caption: Workflow for the two-step enzymatic resolution of racemic ethyl-3-hydroxybutyrate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ethz.ch [ethz.ch]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. cris.technion.ac.il [cris.technion.ac.il]
- 9. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Efficient Asymmetric Synthesis of Ethyl (R)-3-Hydroxybutyrate using Recombinant Escherichia coli
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of ethyl (R)-3-hydroxybutyrate using recombinant Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the asymmetric synthesis of ethyl (R)-3-hydroxybutyrate using recombinant E. coli?
A1: The synthesis relies on the enzymatic reduction of a prochiral ketone, typically ethyl acetoacetate (EAA), by a carbonyl reductase or aldehyde reductase expressed in a recombinant E. coli host. The key to the process is the high stereoselectivity of the enzyme, which preferentially produces the (R)-enantiomer of ethyl 3-hydroxybutyrate. To ensure a continuous supply of the necessary cofactor (NADH or NADPH) for the reductase, a cofactor regeneration system, often involving the co-expression of glucose dehydrogenase (GDH), is employed. GDH oxidizes glucose to gluconic acid, concomitantly reducing NAD(P)+ to NAD(P)H.
Q2: Which enzymes are commonly used for this biotransformation?
A2: Several reductases have been successfully used. A common choice is an NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor.[1][2] Another option is an NADH-dependent reductase, such as ClCR from Clavispora lusitaniae. The selection of the enzyme will influence the cofactor requirement and potentially the stereoselectivity of the reaction.
Q3: Why is a cofactor regeneration system necessary?
A3: The reductase enzymes require a hydride donor, typically NADPH or NADH, to reduce the ketone substrate. These cofactors are expensive to add stoichiometrically to the reaction. A cofactor regeneration system, such as the co-expression of glucose dehydrogenase (GDH) with the addition of glucose, provides a continuous supply of the reduced cofactor, making the process economically viable. The turnover number of the cofactor can be very high, for instance, a turnover number of NADP+ to CHBE formed was calculated to be 13,500 mol/mol in one study.[1][2]
Q4: What are the advantages of using a whole-cell biocatalyst like recombinant E. coli over purified enzymes?
A4: Using whole recombinant E. coli cells simplifies the process by eliminating the need for enzyme purification. The cellular environment can also protect the enzymes, and the cofactor regeneration can be handled internally by the cell's metabolism. This approach is often more cost-effective and practical for large-scale synthesis.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low product yield | 1. Substrate inhibition: High concentrations of ethyl acetoacetate (EAA) can be toxic to E. coli cells and inhibit enzyme activity. 2. Insufficient cofactor regeneration: The rate of cofactor regeneration may be limiting the overall reaction rate. 3. Poor enzyme expression or activity: The reductase or GDH may not be expressed at sufficient levels or may have low specific activity. 4. Mass transfer limitations: In two-phase systems, the transfer of substrate and product between the aqueous and organic phases may be slow. | 1. Implement a substrate feeding strategy to maintain a low, non-inhibitory concentration of EAA. Consider using a two-phase system with an organic solvent to partition the substrate and product, reducing aqueous phase toxicity. The use of ionic liquids as cosolvents has also been shown to improve substrate loading and yield.[3][4] 2. Ensure an adequate supply of glucose for the GDH-based regeneration system. Optimize the ratio of glucose to substrate. For NADPH-dependent reductases, consider metabolic engineering strategies to increase the intracellular NADPH pool, such as overexpressing glucose-6-phosphate dehydrogenase (zwf).[5][6][7] 3. Verify protein expression using SDS-PAGE. Optimize induction conditions (e.g., IPTG concentration, induction temperature, and time). If activity is low, consider codon optimization of the expressed genes. 4. Increase agitation speed to improve mixing between phases. The addition of biocompatible deep eutectic solvents (DESs) can also enhance mass transfer.[8][9] |
| Low enantiomeric excess (ee) | 1. Presence of endogenous E. coli reductases: The host E. coli may express its own reductases that produce the undesired (S)-enantiomer. 2. Suboptimal reaction conditions: pH and temperature can affect the stereoselectivity of the enzyme. | 1. Use an E. coli host strain with known low background reductase activity. Consider knocking out specific endogenous reductase genes. 2. Optimize the reaction pH and temperature. The optimal temperature for the bioreduction is often around 30°C.[8] |
| Formation of byproducts | 1. Acetate formation: E. coli can produce acetate as a byproduct of glucose metabolism, especially under high glucose concentrations, which can inhibit cell growth and productivity. 2. Formation of other reduction products: Non-specific reduction of other cellular metabolites. | 1. Control the glucose feeding rate to avoid excess glucose accumulation. Using a fed-batch strategy can help.[5][10] Employing E. coli strains engineered to have lower acetate production, such as BL21, can significantly reduce acetate formation.[11] 2. Analyze the reaction mixture by GC or HPLC to identify byproducts. If significant, consider metabolic engineering of the host strain to eliminate competing pathways. |
| Cell lysis during reaction | 1. Toxicity of organic solvent: The organic solvent used in a two-phase system can be detrimental to cell membrane integrity. 2. High substrate/product concentration: Accumulation of substrate or product to toxic levels. | 1. Choose a biocompatible organic solvent. Test different solvents for their effect on cell viability. 2. Implement a continuous product removal strategy or use a two-phase system to extract the product from the aqueous phase. |
Quantitative Data Summary
Table 1: Comparison of different reaction systems for asymmetric reduction.
| Enzyme System | Substrate | Substrate Conc. (mM) | Product | Yield (%) | Enantiomeric Excess (ee %) | Reaction System | Reference |
| Aldehyde Reductase (AR) & GDH | Ethyl 4-chloro-3-oxobutanoate (COBE) | ~1710 | Ethyl (R)-4-chloro-3-hydroxybutanoate | 94.1 | 91.7 (R) | Organic solvent-water two-phase | [1][2] |
| Carbonyl Reductase (S1) & GDH | Ethyl 4-chloro-3-oxobutanoate (COBE) | ~3020 | Ethyl (S)-4-chloro-3-hydroxybutanoate | 85 | >99 (S) | Organic solvent-water two-phase | [12] |
| NADH-dependent Reductase (ClCR) | Ethyl 4-chloro-3-oxobutanoate (COBE) | 1000 | Ethyl (S)-4-chloro-3-hydroxybutanoate | 96.4 | >99 (S) | Toluene-water biphasic system | [13] |
| Carbonyl Reductase (CgCR) & GDH | Ethyl 4-chloro-3-oxobutanoate (COBE) | 1000 | Ethyl (R)-4-chloro-3-hydroxybutanoate | ≥90 | Not specified | Ethyl acetate-betaine/lactic acid-water | [8][9] |
| Recombinant E. coli | Ethyl acetoacetate (EAA) | 2500 (325 g/L) | Ethyl (R)-3-hydroxybutyrate | Not specified | Not specified | Choline chloride/glutathione-buffer | [3][4] |
Table 2: Fed-batch cultivation results for (R)-3-hydroxybutyrate production.
| Strategy | Final Concentration (g/L) | Productivity (g/L/h) | Yield (g/g CDW) | Reference |
| Nitrogen-limited fed-batch with zwf overexpression | 12.7 | 0.42 | Not specified | [5][6][7] |
| Phosphate-limited fed-batch | Not specified | 1.5 | Not specified | [10] |
Experimental Protocols
Protocol 1: Whole-Cell Bioreduction in a Two-Phase System
This protocol is a general guideline for the asymmetric reduction of ethyl acetoacetate (EAA) using recombinant E. coli co-expressing a reductase and glucose dehydrogenase (GDH).
1. Strain Cultivation and Induction:
-
Inoculate a single colony of recombinant E. coli into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Transfer the overnight culture to a larger volume of fresh medium and grow at 37°C to an OD600 of 0.4-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to cultivate at a lower temperature (e.g., 20-30°C) for several hours (4-16 hours).
-
Harvest the cells by centrifugation and wash with buffer (e.g., 100 mM phosphate buffer, pH 7.0).
2. Bioreduction Reaction:
-
Prepare a two-phase reaction system in a sealed vessel. The aqueous phase consists of the washed recombinant cells suspended in buffer, glucose (for cofactor regeneration), and NAD(P)+. The organic phase consists of a suitable solvent (e.g., n-butyl acetate) containing the substrate, ethyl acetoacetate.
-
A typical ratio of aqueous to organic phase is 1:1 (v/v).
-
The reaction is initiated by adding the substrate-containing organic phase to the aqueous cell suspension.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with vigorous shaking to ensure proper mixing of the two phases.
3. Monitoring and Analysis:
-
At regular intervals, take samples from the organic phase.
-
Analyze the samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the concentration of the substrate and product, as well as the enantiomeric excess of the product.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for the asymmetric synthesis of ethyl (R)-3-hydroxybutyrate.
Caption: Cofactor regeneration system coupled to the asymmetric reduction of ethyl acetoacetate.
References
- 1. Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by Escherichia coli transformant cells coexpressing the aldehyde reductase and glucose dehydrogenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by Escherichia coli transformant cells coexpressing the aldehyde reductase and glucose dehydrogenase genes - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient asymmetric synthesis of ethyl (R)-3-hydroxybutyrate by recombinant Escherichia coli cells under high substrate loading using eco-friendly ionic liquids as cosolvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increasing the production of (R)-3-hydroxybutyrate in recombinant Escherichia coli by improved cofactor supply - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increasing the production of (R)-3-hydroxybutyrate in recombinant Escherichia coli by improved cofactor supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Regulating the production of (R)-3-hydroxybutyrate in Escherichia coli by N or P limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of engineered Escherichia coli AF1000 and BL21 strains for (R)-3-hydroxybutyrate production in fed-batch cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing the carbonyl reductase and glucose dehydrogenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate with an NADH-dependent reductase (ClCR) discovered by genome data mining using a modified colorimetric screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 3-hydroxybutyrate: Chemical vs. Enzymatic Routes
For researchers, scientists, and drug development professionals, the choice of synthetic route for a chiral molecule like Ethyl 3-hydroxybutyrate is critical, impacting yield, purity, and stereoselectivity. This guide provides a detailed comparison of traditional chemical methods versus biocatalytic enzymatic approaches, supported by experimental data and protocols.
This compound is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereochemistry is crucial for its biological activity, making enantiomerically pure forms highly sought after. This comparison focuses on two primary chemical methods—the Reformatsky reaction and sodium borohydride reduction—and two prominent enzymatic methods—whole-cell reduction by baker's yeast and enzymatic kinetic resolution using Candida antarctica lipase B.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance indicators for the different synthetic approaches to this compound.
| Parameter | Chemical Synthesis: Reformatsky Reaction | Chemical Synthesis: Sodium Borohydride Reduction | Enzymatic Synthesis: Baker's Yeast (S. cerevisiae) Reduction | Enzymatic Synthesis: Kinetic Resolution (Candida antarctica Lipase B) |
| Starting Material | Ethyl bromoacetate, Acetaldehyde | Ethyl acetoacetate | Ethyl acetoacetate | Racemic this compound |
| Typical Yield | ~50-60% | High (often >90%) | 59-76%[1][2] | ~73% (total for both enantiomers)[3] |
| Enantiomeric Excess (ee) | 0% (racemic) | 0% (racemic) | 85-94% for (S)-enantiomer[1][2] | >96% for both (R)- and (S)-enantiomers[3] |
| Key Reagents/Catalyst | Zinc, Iodine (activator) | Sodium borohydride | Saccharomyces cerevisiae (baker's yeast) | Immobilized Candida antarctica lipase B (CALB)[3] |
| Reaction Conditions | Anhydrous organic solvent, reflux | Alcoholic solvent, 0°C to room temperature[4][5] | Aqueous, with sucrose, room temperature[1][6] | Solvent-free or organic solvent, 45°C[3] |
| Primary Product(s) | Racemic this compound | Racemic this compound | (S)-Ethyl 3-hydroxybutyrate | (R)-Ethyl 3-hydroxybutyrate and (S)-Ethyl 3-acetoxybutyrate (or vice-versa) |
| Advantages | Forms C-C bond | Simple, fast, high yield | High enantioselectivity, mild conditions, low cost | Excellent enantioselectivity for both enantiomers, reusable enzyme[3] |
| Disadvantages | Stoichiometric use of zinc, anhydrous conditions | Produces a racemic mixture, use of hydride reagent | Lower yields than some chemical methods, requires separation from biomass | Requires resolution of a racemic mixture, potentially longer reaction times |
Experimental Protocols
Chemical Synthesis Methodologies
1. Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester.
-
Materials: Zinc dust, iodine, ethyl bromoacetate, acetaldehyde, anhydrous diethyl ether, 1M HCl.
-
Procedure:
-
Activate zinc dust (1.2 equivalents) by stirring with a catalytic amount of iodine in anhydrous diethyl ether under an inert atmosphere until the iodine color disappears.
-
Add a solution of ethyl bromoacetate (1 equivalent) and acetaldehyde (1 equivalent) in anhydrous diethyl ether dropwise to the activated zinc suspension.
-
Maintain the reaction mixture at reflux for 2-3 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of 1M HCl.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield racemic this compound.
-
2. Sodium Borohydride Reduction of Ethyl Acetoacetate
This method employs a common reducing agent to convert the ketone group of ethyl acetoacetate into a hydroxyl group.
-
Materials: Ethyl acetoacetate, sodium borohydride, ethanol, deionized water, diethyl ether, magnesium sulfate.
-
Procedure:
-
Dissolve ethyl acetoacetate (1 equivalent) in ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the careful addition of deionized water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to give racemic this compound.
-
Enzymatic Synthesis Methodologies
1. Asymmetric Reduction using Baker's Yeast (Saccharomyces cerevisiae)
This whole-cell biocatalytic method utilizes the enzymes within baker's yeast to asymmetrically reduce the ketone of ethyl acetoacetate.
-
Materials: Baker's yeast, sucrose, tap water, ethyl acetoacetate, celite, diethyl ether, sodium chloride, magnesium sulfate.
-
Procedure:
-
In a large flask, suspend baker's yeast (e.g., 200 g) in a solution of sucrose (e.g., 300 g) in warm tap water (e.g., 1.6 L) and stir for 1 hour at approximately 30°C to initiate fermentation.[1]
-
Add ethyl acetoacetate (e.g., 20 g) to the fermenting mixture and continue stirring at room temperature for 24 hours.[1]
-
Add a second portion of sucrose (e.g., 200 g in 1 L of warm water) followed by another portion of ethyl acetoacetate (e.g., 20 g) and continue stirring for an additional 48-60 hours.[1]
-
Monitor the reaction by gas chromatography. Upon completion, add celite to the mixture and filter to remove the yeast cells.
-
Saturate the filtrate with sodium chloride and extract with diethyl ether (5x).
-
Dry the combined organic extracts over magnesium sulfate, filter, and concentrate.
-
Purify by fractional distillation to obtain (S)-Ethyl 3-hydroxybutyrate.[1]
-
2. Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CALB)
This method resolves a racemic mixture of this compound by the enantioselective acylation of one enantiomer.
-
Materials: Racemic this compound, immobilized Candida antarctica lipase B (CALB), vinyl acetate, ethanol.
-
Procedure for Production of (S)-Ethyl 3-hydroxybutyrate and (R)-Ethyl 3-acetoxybutyrate:
-
In a suitable reactor, combine racemic this compound and vinyl acetate (as the acyl donor) in a solvent-free system.
-
Add immobilized CALB to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 45°C) and monitor the conversion.[3]
-
The lipase will selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted.
-
Once the desired conversion (typically around 50%) is reached, filter off the immobilized enzyme.
-
Separate the (S)-Ethyl 3-hydroxybutyrate from the (R)-Ethyl 3-acetoxybutyrate by distillation.
-
-
Procedure for Production of (R)-Ethyl 3-hydroxybutyrate:
-
The (R)-Ethyl 3-acetoxybutyrate obtained from the previous step can be subjected to alcoholysis.
-
Dissolve the (R)-Ethyl 3-acetoxybutyrate in ethanol and add the same immobilized CALB.
-
The enzyme will catalyze the removal of the acetyl group, yielding (R)-Ethyl 3-hydroxybutyrate.[3]
-
Separate the product from the reaction mixture by distillation.
-
Mandatory Visualizations
Caption: Chemical synthesis routes to racemic this compound.
Caption: Enzymatic synthesis routes to enantiomerically enriched this compound.
References
Validating a GC-MS Method for Ethyl 3-hydroxybutyrate Analysis in Serum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Ethyl 3-hydroxybutyrate in serum against alternative analytical techniques. The information presented is curated from established methodologies for similar analytes, offering a robust framework for researchers to develop and validate their own assays.
Performance Comparison: GC-MS vs. Alternative Methods
The selection of an analytical method is critical for obtaining reliable and reproducible data. While GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds like this compound, other methods may offer advantages in specific contexts.
| Feature | GC-MS Method (Proposed) | Enzymatic Assay | LC-MS/MS Method |
| Principle | Separation by gas chromatography and detection by mass spectrometry. | Enzymatic conversion of the analyte, leading to a colorimetric or fluorometric signal. | Separation by liquid chromatography and detection by tandem mass spectrometry. |
| Specificity | High, based on retention time and mass fragmentation pattern. | Moderate to high, depends on enzyme specificity for the target analyte. | Very high, based on retention time and specific precursor-product ion transitions. |
| Sensitivity | High (Expected LOD: ~0.5-2 mg/L) | Moderate (Typically in the µM to mM range).[1] | Very high (Can achieve ng/mL to pg/mL levels).[2] |
| Sample Throughput | Moderate, due to chromatographic run times. | High, suitable for plate-based formats. | High, with the use of UHPLC systems. |
| Instrumentation Cost | High | Low to moderate | Very high |
| Sample Preparation | Multi-step: extraction and derivatization required. | Minimal, often direct sample analysis after deproteinization. | Can vary from simple protein precipitation to more complex extractions. |
| Matrix Effects | Can be significant, often mitigated by sample cleanup and internal standards. | Can be present, requires careful validation. | Can be significant (ion suppression/enhancement), addressed by internal standards and chromatographic separation. |
Proposed GC-MS Method: Validation Parameters
The following table summarizes the expected validation parameters for the proposed GC-MS method, based on data from validated assays for structurally similar compounds like β-hydroxybutyrate (BHB) and γ-hydroxybutyrate (GHB).[3][4]
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Intra-day Precision (%CV) | < 15% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | Within ± 10% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~0.5 - 2 mg/L |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | ~1 - 7 mg/L[3][4] |
| Recovery (%) | Consistent and reproducible | 80 - 110% |
Experimental Protocols
Proposed GC-MS Method for this compound
This protocol is adapted from validated methods for similar hydroxybutyrate compounds and requires optimization and validation for this compound.[3][4][5]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of serum, add an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Acidify the sample with 100 µL of 0.025 M sulfuric acid.[4]
-
Add 5 mL of ethyl acetate as the extraction solvent.
-
Vortex mix for 1 minute and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization
-
To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[4]
-
Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.[4]
-
Cool to room temperature before injection into the GC-MS.
3. GC-MS Conditions
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 60°C for 2 minutes, ramp to 180°C at 20°C/min, then ramp to 250°C at 50°C/min and hold for 1 minute.[4]
-
MS Transfer Line Temperature: 250°C.[4]
-
Ion Source Temperature: 200°C.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound-TMS derivative and the internal standard.
Alternative Method: Enzymatic Assay for β-Hydroxybutyrate
This is a general protocol for a commercially available enzymatic kit and is not specific for this compound.
1. Principle
β-hydroxybutyrate is oxidized to acetoacetate by β-hydroxybutyrate dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically or fluorometrically.[1]
2. Procedure
-
Deproteinize serum samples by adding perchloric acid or by using a spin filter.
-
Neutralize the sample.
-
Add the sample to a reaction mixture containing β-hydroxybutyrate dehydrogenase and NAD+.
-
Incubate at a specified temperature (e.g., 37°C) for a set time.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Quantify the concentration using a standard curve.
Visualizing the Workflow and Method Comparison
To better illustrate the processes, the following diagrams are provided.
Caption: Experimental workflow for the proposed GC-MS analysis of this compound in serum.
Caption: Logical comparison of analytical methods for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Enantiomeric Excess Determination of Ethyl 3-Hydroxybutyrate: A Chiral HPLC Focus
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the purity, efficacy, and safety of chiral molecules. This guide provides a comprehensive comparison of methods for determining the enantiomeric excess of Ethyl 3-hydroxybutyrate, a valuable chiral building block, with a primary focus on the widely utilized High-Performance Liquid Chromatography (HPLC) technique.
This document delves into a detailed experimental protocol for chiral HPLC, presents comparative data with alternative methods, and offers insights into the strengths and limitations of each approach.
Chiral High-Performance Liquid Chromatography (HPLC): A Detailed Protocol
Chiral HPLC stands as a cornerstone technique for the separation and quantification of enantiomers due to its high resolution, accuracy, and reproducibility. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
A well-established method for the enantiomeric separation of this compound utilizes a polysaccharide-based chiral stationary phase, such as cellulose tris(3,5-dimethylphenylcarbamate), which is commercially available under brand names like Chiralcel OD and Lux Cellulose-1.
Experimental Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Column: Chiralcel OD (250 mm x 4.6 mm, 10 µm) or equivalent (e.g., Lux Cellulose-1).
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Sample of this compound (dissolved in mobile phase)
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | A gradient of Hexane and Isopropanol |
| Gradient Program | Hexane:Isopropanol 98:2 (for the first 4 minutes), then a linear gradient to Hexane:Isopropanol 85:15 (over the next 14 minutes), followed by a return to Hexane:Isopropanol 98:2 (for the final 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare the mobile phases by accurately mixing the required volumes of hexane and isopropanol. Degas the solvents before use.
-
Equilibrate the chiral column with the initial mobile phase (Hexane:Isopropanol 98:2) for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a known concentration of the this compound sample in the initial mobile phase.
-
Inject the sample onto the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to the (R) and (S)-enantiomers based on their retention times.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers with the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Expected Results
Under the specified conditions, baseline separation of the (R) and (S)-enantiomers of this compound is expected. A study utilizing a Chiralcel OD column reported the following retention times:
| Enantiomer | Retention Time (min) |
| (R)-Ethyl 3-hydroxybutyrate | 12.6 |
| (S)-Ethyl 3-hydroxybutyrate | 14.9 |
Note: Retention times can vary slightly depending on the specific column, system, and laboratory conditions.
Comparison with Alternative Methods
While chiral HPLC is a powerful tool, other techniques are also employed for determining the enantiomeric excess of this compound. The choice of method often depends on factors such as available instrumentation, sample matrix, and the required level of sensitivity.
| Method | Principle | Advantages | Disadvantages |
| Direct Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution and accuracy, direct analysis without derivatization. | Can require specialized and expensive chiral columns, method development can be time-consuming. |
| Indirect Chiral HPLC | Derivatization of the enantiomers with a chiral reagent to form diastereomers, which are then separated on a standard achiral HPLC column. A common derivatizing agent is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[1] | Utilizes standard, less expensive achiral columns. | Requires a derivatization step which can be time-consuming and may introduce errors, the chiral derivatizing agent must be enantiomerically pure. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. A β-cyclodextrin-based column has been used for the analysis of this compound in wine.[2] | High sensitivity and resolution for volatile compounds. | The analyte must be volatile or be made volatile through derivatization, which can add complexity to the sample preparation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating agents or chiral lanthanide shift reagents to induce chemical shift differences between the enantiomers in the NMR spectrum. | Provides structural information in addition to enantiomeric excess, can be non-destructive. | Generally lower sensitivity and accuracy compared to chromatographic methods, may require higher sample concentrations. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for determining enantiomeric excess and the logical relationship between the key components of the chiral HPLC method.
References
A Comparative Study of Yeast Strains for the Enantioselective Reduction of Ethyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Biocatalyst
The asymmetric reduction of ethyl acetoacetate to produce optically pure (S)-ethyl 3-hydroxybutanoate is a critical step in the synthesis of many pharmaceuticals and fine chemicals. Yeast-mediated biotransformation offers a green and efficient alternative to traditional chemical methods. This guide provides a comparative analysis of various yeast strains for this reaction, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection of the most suitable biocatalyst for your research and development needs.
Performance Comparison of Yeast Strains
The efficiency of the bioconversion of ethyl acetoacetate is primarily evaluated based on the chemical yield and the enantiomeric excess (e.e.) of the desired (S)-ethyl 3-hydroxybutanoate. While Saccharomyces cerevisiae (baker's yeast) is the most commonly used, other yeast genera have demonstrated comparable or even superior performance. The following table summarizes the performance of different yeast strains based on reported experimental data.
| Yeast Strain | Product Enantiomer | Enantiomeric Excess (e.e.) (%) | Conversion/Yield (%) | Reference |
| Saccharomyces cerevisiae | (S) | 58 - >98 | ~69 - 85 | [1] |
| Hansenula sp. | (S) | 81 | >85 | [1] |
| Dekkera sp. | (S) | 73 | >85 | [1] |
| Kluyveromyces marxianus | (R) | 18 | >85 | [1] |
| Aspergillus niger | (R) | 30 | >85 | [1] |
| Recombinant Pichia pastoris | (S) | 95 | 91 |
Note: The performance of yeast strains can be highly dependent on the specific strain, reaction conditions (e.g., pH, temperature, substrate concentration, aeration), and the physiological state of the cells.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving desired outcomes in biotransformation. Below are methodologies for key yeast strains.
Protocol 1: Reduction of Ethyl Acetoacetate using Saccharomyces cerevisiae (Baker's Yeast)
This protocol is adapted from a standard procedure for the laboratory-scale synthesis of (S)-ethyl 3-hydroxybutanoate.[2]
Materials:
-
Saccharomyces cerevisiae (commercial baker's yeast)
-
Sucrose
-
Ethyl acetoacetate
-
Tap water
-
Diatomaceous earth (Celite)
-
Sodium chloride
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, dissolve 300 g of sucrose in 1.6 L of tap water.
-
Add 200 g of baker's yeast to the sucrose solution and stir the mixture for 1 hour at approximately 30°C to initiate fermentation.
-
Add 20.0 g (0.154 mol) of ethyl acetoacetate to the fermenting suspension and continue stirring at room temperature for 24 hours.
-
Prepare a solution of 200 g of sucrose in 1 L of warm (ca. 40°C) tap water and add it to the reaction mixture.
-
One hour later, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.
-
Continue stirring for another 50-60 hours at room temperature. Monitor the reaction progress by gas chromatography.
-
Upon completion, add 80 g of Celite to the mixture and filter through a sintered-glass funnel.
-
Wash the filter cake with 200 mL of water.
-
Saturate the filtrate with sodium chloride and extract with five 500-mL portions of diethyl ether.
-
Combine the ether extracts, dry over magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain (S)-ethyl 3-hydroxybutanoate.
Protocol 2: Reduction of Ethyl 4-chloro-acetoacetate using Recombinant Pichia pastoris
This protocol outlines the use of a recombinant yeast strain for enhanced stereoselectivity.
Materials:
-
Recombinant Pichia pastoris strain
-
Complex growth media (e.g., YPD)
-
Methanol (for induction)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Glucose
-
Ethyl 4-chloro-acetoacetate
-
n-Butyl acetate
-
NADP+
Procedure:
-
Cultivate the recombinant Pichia pastoris cells in a suitable complex medium.
-
Induce the expression of the recombinant proteins by adding methanol.
-
Harvest the cells by centrifugation and resuspend them in the reaction buffer containing glucose.
-
The bioreduction is performed in a two-phase system. Add n-butyl acetate as the organic solvent to the cell suspension.
-
Continuously feed the substrate, ethyl 4-chloro-acetoacetate, dissolved in n-butyl acetate, into the reaction vessel over a period of 15 hours.
-
Maintain the pH of the reaction at 7.0 by the addition of 5 M NaOH.
-
After 6 hours of reaction, add NADP+ to a final concentration of 0.1 mmol/L.
-
Incubate the reaction mixture at 30°C with magnetic stirring for 24 hours.
-
Monitor the conversion and enantiomeric excess of the product, (S)-4-chloro-3-hydroxybutanoate, using appropriate analytical techniques such as gas chromatography.
Visualizing the Process: Experimental Workflow and Biochemical Pathway
Understanding the overall process and the underlying biochemical mechanism is essential for troubleshooting and optimization.
Caption: Experimental workflow for yeast-mediated reduction.
The core of the biotransformation is the enzymatic reduction of the keto group of ethyl acetoacetate. This reaction is catalyzed by one or more alcohol dehydrogenases (ADHs) or carbonyl reductases within the yeast cell. These enzymes utilize a nicotinamide cofactor, typically NADPH or NADH, as the hydride donor.
Caption: Biochemical pathway of ethyl acetoacetate reduction.
Conclusion
The choice of yeast strain for the reduction of ethyl acetoacetate has a significant impact on both the yield and the enantiomeric purity of the resulting (S)-ethyl 3-hydroxybutanoate. While Saccharomyces cerevisiae is a readily available and well-studied option, other strains such as Hansenula sp. may offer higher enantioselectivity for the (S)-enantiomer. For the production of the (R)-enantiomer, strains like Kluyveromyces marxianus and Aspergillus niger show potential, although with lower enantiomeric excess in the reported data. Furthermore, the use of recombinant strains, such as the Pichia pastoris example, demonstrates a powerful approach to achieving high enantioselectivity and yield. Researchers and drug development professionals should consider these factors and the provided protocols as a starting point for developing optimized and scalable biotransformation processes.
References
A Comparative Guide to Ketone Esters for Inducing Nutritional Ketosis: Ethyl 3-Hydroxybutyrate in Context
For Researchers, Scientists, and Drug Development Professionals
The induction of nutritional ketosis through exogenous ketone supplements is a rapidly advancing field of research with therapeutic potential across a spectrum of metabolic and neurological disorders. Among the various formulations, ketone esters (KEs) are recognized for their ability to rapidly and effectively elevate blood ketone levels. This guide provides a comparative analysis of ethyl 3-hydroxybutyrate against other more prominently studied ketone esters, namely the ketone monoester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate and the acetoacetate diester (1,3-butanediol acetoacetate diester). The comparison is based on available experimental data on their efficacy in inducing ketosis, their metabolic pathways, and their effects on key physiological parameters.
Executive Summary
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate stands out as the most effective and well-tolerated ketone ester for inducing robust and sustained nutritional ketosis. In contrast, 1,3-butanediol acetoacetate diester is less efficient at raising blood β-hydroxybutyrate (BHB) levels and is more commonly associated with gastrointestinal side effects.
Crucially, there is a significant lack of human clinical data on the efficacy of this compound for inducing nutritional ketosis. While a preclinical study in mice suggests it can increase serum 3-hydroxybutyrate (3-HB) levels, its pharmacokinetic profile and tolerability following oral administration in humans remain uncharacterized in the scientific literature.[1][2][3] Therefore, its inclusion in this guide serves primarily to highlight a gap in the current research landscape.
Comparative Performance of Ketone Esters
The following table summarizes the quantitative data from studies on different ketone esters. It is important to note the absence of comparable human data for this compound.
| Parameter | (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate | 1,3-Butanediol Acetoacetate Diester | This compound |
| Peak Blood β-Hydroxybutyrate (BHB) Concentration | 3.30 mM (at 714 mg/kg body weight) | ~1 mM | Data not available in humans. (Increased serum 3-HB in mice at 300 mg/kg, i.p.)[1][2] |
| Peak Blood Acetoacetate (AcAc) Concentration | 1.19 mM (at 714 mg/kg body weight) | Data not consistently reported, but elevates serum AcAc. | Data not available in humans. |
| Time to Peak Ketone Levels | 1–2 hours | ~30 minutes | Data not available in humans. |
| Duration of Ketosis | Sustained elevation for several hours; half-life of BHB is 0.8–3.1 hours. | Up to 8 hours in rats. | Data not available in humans. |
| Effect on Blood Glucose | Can lead to a decrease in blood glucose levels. | Can lead to a decrease in blood glucose levels. | Data not available in humans. |
| Common Side Effects | Generally well-tolerated; some gastrointestinal effects at high doses with large volumes of milk-based drinks. | Higher incidence of gastrointestinal discomfort. | Data not available in humans. |
Metabolic and Signaling Pathways
Upon ingestion, ketone esters are hydrolyzed in the gut and liver, releasing ketone bodies and their precursors into circulation. The metabolic fate and subsequent signaling cascades are critical to their physiological effects.
Metabolic Fate of Ketone Esters
The following diagram illustrates the metabolic pathways of the different ketone esters after oral administration.
Caption: Metabolic pathways of different ketone esters following ingestion.
Key Signaling Pathways Modulated by Ketone Bodies
Ketone bodies, particularly BHB, are not just energy substrates but also act as signaling molecules, influencing cellular processes through various mechanisms, including the inhibition of histone deacetylases (HDACs) and modulation of the mTORC1 pathway.
Caption: Key signaling pathways modulated by β-hydroxybutyrate (BHB).
Experimental Protocols
The methodologies employed in clinical trials are crucial for interpreting the resulting data. Below are generalized protocols based on published studies for the administration of ketone esters to human subjects.
General Protocol for Ketone Ester Administration and Blood Analysis
This workflow outlines a typical experimental design for assessing the pharmacokinetic and pharmacodynamic effects of ketone ester supplementation.
Caption: A generalized experimental workflow for human ketone ester studies.
Detailed Methodologies:
-
Subject Preparation: Participants typically undergo an overnight fast (8-12 hours) to establish baseline metabolic conditions. They are also often instructed to avoid strenuous exercise and alcohol for a set period before the trial.
-
Dosing: Ketone esters are administered orally, often mixed in a beverage to improve palatability. Doses are typically calculated based on the subject's body weight (e.g., 140, 357, or 714 mg/kg).
-
Blood Sampling: Venous or capillary blood samples are collected at baseline (pre-ingestion) and at multiple time points post-ingestion (e.g., 15, 30, 60, 90, 120, 180, 240 minutes) to capture the pharmacokinetic profile.
-
Analytical Methods: Blood samples are analyzed for concentrations of β-hydroxybutyrate, acetoacetate, and glucose. This is often done using enzymatic assays with spectrophotometric or electrochemical detection. Point-of-care meters are also frequently used for rapid measurement of BHB and glucose.
Conclusion
For researchers and professionals in drug development, the choice of ketone ester for inducing nutritional ketosis is critical. Based on current evidence, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is the most potent and well-studied option, reliably elevating blood ketone levels with good tolerability. The acetoacetate diester is a less effective alternative with a higher likelihood of gastrointestinal side effects.
This compound remains an understudied compound in the context of oral administration for nutritional ketosis in humans. While preclinical data hint at its potential to raise ketone levels, the absence of human pharmacokinetic and safety data makes it a subject for future investigation rather than a current viable alternative to more established ketone esters. Further research is warranted to elucidate the efficacy, safety, and metabolic effects of this compound in humans to determine its potential role in therapeutic ketosis.
References
- 1. Exploring the Therapeutic Potential of this compound in Alleviating Skeletal Muscle Wasting in Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exploring the Therapeutic Potential of this compound in Alleviating Skeletal Muscle Wasting in Cancer Cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Alcohol Dehydrogenases for the Synthesis of Chiral Alcohols
For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral alcohols is a critical step in the development of novel therapeutics and fine chemicals. Alcohol dehydrogenases (ADHs) have emerged as powerful biocatalysts for this purpose, offering high enantioselectivity and operating under mild reaction conditions. This guide provides an objective comparison of the performance of several commonly used ADHs, supported by experimental data, to aid in the selection of the most suitable enzyme for a specific synthetic challenge.
Performance Comparison of Selected Alcohol Dehydrogenases
The following table summarizes the key performance indicators for a selection of well-characterized alcohol dehydrogenases. The data presented is a synthesis of reported values from various studies and serves as a comparative guide. Actual performance may vary depending on specific substrate and reaction conditions.
| Enzyme (Source) | Stereoselectivity | Typical Substrates | Enantiomeric Excess (e.e.) | Conversion | Optimal pH (Reduction) | Optimal Temperature (°C) | Cofactor |
| ADH from Saccharomyces cerevisiae (YADH) | (S)-specific (Prelog) | Small aliphatic and aromatic ketones | >99% for some substrates | Variable | 7.0 - 8.8 | 25 - 30 | NAD(P)H |
| ADH from Rhodococcus ruber (ADH-A) | (S)-specific (Prelog) | Aromatic and bulky ketones | >99% | High | 6.5 | 30 - 50 | NADH |
| ADH from Lactobacillus kefir (LkADH) | (R)-specific (anti-Prelog) | Aromatic ketones, β-ketoesters | >99% | High | ~7.0 | 30 | NADPH |
| ADH from Thermoanaerobium brockii (TbADH) | (S)-specific (Prelog) for larger substrates, (R)-specific for smaller substrates | Aliphatic ketones | Variable, can be low | High | Not specified | 37 | NADPH |
| ADH from Candida magnoliae (ADHA) | (S)-specific (anti-Prelog) | α- and β-ketoesters | Excellent | High | Not specified | Not specified | NADPH |
Experimental Protocols
General Experimental Workflow for ADH-Catalyzed Reduction of a Prochiral Ketone
This protocol provides a general procedure for the enzymatic reduction of a model substrate, acetophenone, to the corresponding chiral alcohol, 1-phenylethanol.
Caption: General experimental workflow for the synthesis of chiral alcohols using an alcohol dehydrogenase.
Detailed Methodology:
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5). To this, add the cofactor (e.g., NAD(P)H to a final concentration of 1 mM).
-
Substrate Addition: Dissolve the prochiral ketone (e.g., acetophenone) in a minimal amount of a co-solvent (e.g., DMSO or isopropanol) if necessary, and add it to the reaction mixture to the desired final concentration (e.g., 10 mM).
-
Enzyme Addition: Initiate the reaction by adding the alcohol dehydrogenase to a final concentration of approximately 1 mg/mL.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific ADH (e.g., 30°C) with constant stirring. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by techniques such as TLC or GC.
-
Reaction Quenching and Extraction: Once the reaction has reached the desired conversion, quench it by adding an organic solvent such as ethyl acetate. Extract the product into the organic layer.
-
Drying and Concentration: Separate the organic layer and dry it over an anhydrous salt like sodium sulfate. Concentrate the organic extract under reduced pressure.
-
Analysis: Determine the enantiomeric excess (e.e.) and conversion of the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase.
Cofactor Regeneration System
For preparative-scale synthesis, the stoichiometric use of expensive NAD(P)H is not economically viable. An in-situ cofactor regeneration system is crucial. A common approach is the "substrate-coupled" regeneration, where a sacrificial alcohol (e.g., isopropanol) is added in large excess. The same ADH oxidizes the sacrificial alcohol to a ketone (e.g., acetone), regenerating the NAD(P)H consumed in the primary reaction.
Mechanism of ADH-Catalyzed Ketone Reduction
The catalytic cycle of an alcohol dehydrogenase involves the transfer of a hydride ion from the cofactor NAD(P)H to the carbonyl carbon of the substrate. The stereochemical outcome of the reaction is determined by the specific binding orientation of the substrate in the enzyme's active site.
Caption: Simplified catalytic cycle of an alcohol dehydrogenase in the reduction of a prochiral ketone.
Concluding Remarks
The choice of an alcohol dehydrogenase for the synthesis of a specific chiral alcohol depends on several factors, including the desired stereoisomer ((R) or (S)), the structure of the substrate, and the required process conditions. While enzymes like YADH and ADH-A are excellent for producing (S)-alcohols, LkADH provides access to the corresponding (R)-enantiomers with high selectivity.[1] Thermostable enzymes such as TbADH offer advantages in terms of operational stability, although their enantioselectivity can be substrate-dependent.[2] This guide provides a starting point for researchers to navigate the selection process and design efficient biocatalytic routes to valuable chiral building blocks. Further optimization of reaction conditions and the implementation of efficient cofactor regeneration systems are key to developing scalable and sustainable synthetic processes.
References
Performance of Various Lipases in the Kinetic Resolution of Ethyl 3-Hydroxybutyrate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of enantiomerically pure compounds is a critical challenge. The kinetic resolution of racemic mixtures using lipases offers a powerful and green alternative to traditional chemical methods. This guide provides an objective comparison of the performance of different lipases in the kinetic resolution of ethyl 3-hydroxybutyrate, a key chiral building block for various pharmaceuticals. The information presented is supported by experimental data from peer-reviewed studies to aid in the selection of the most suitable biocatalyst for your specific needs.
The enantiomers of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules.[1] Lipase-catalyzed kinetic resolution is a widely employed method for the separation of these enantiomers, typically through transesterification or hydrolysis reactions. This process relies on the differential reaction rate of the enzyme towards the two enantiomers of the racemic substrate, resulting in the enrichment of one enantiomer in the product and the other in the unreacted substrate.
Comparative Performance of Lipases
The selection of the lipase is a crucial factor influencing the efficiency and enantioselectivity of the kinetic resolution. The following table summarizes the performance of various lipases in the kinetic resolution of this compound based on reported experimental data.
| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Candida antarctica lipase B (CALB) | Vinyl acetate | Solvent-free | 35 | 2 | 60 | >96 (S)-ester | [1] |
| Candida antarctica lipase B (CALB) | Vinyl acetate | Solvent-free | 35 | >2 | >70 | >99 (S)-ester | [1] |
| Pseudomonas cepacia lipase (PCL) | - | - | - | - | - | High | [2] |
| Lipase from Burkholderia sp. | Butanol | Hexane | - | - | Low | Low | [1] |
| Lipase from Candida rugosa | Butanol | Hexane | - | - | Low | Low | [1] |
| Lipase from Pseudomonas sp. | Butanol | Hexane | - | - | Low | Low | [1] |
| Lipase from Humicola sp. | Butanol | Hexane | - | - | Low | Low | [1] |
Note: A direct comparison is challenging due to variations in experimental conditions across different studies. The data for lipases other than CALB in the context of this compound resolution is limited in the reviewed literature, with some studies indicating low enantioselectivity under the tested conditions.[1] Pseudomonas cepacia lipase is noted for its high stability in organic solvents and potential for biotechnological purposes.[3]
Experimental Workflow and Methodologies
The general workflow for the lipase-catalyzed kinetic resolution of this compound involves the reaction of the racemic substrate with an acyl donor in the presence of the lipase, followed by separation and analysis of the products.
Figure 1. General experimental workflow for the kinetic resolution of this compound.
Key Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
1. Kinetic Resolution using Candida antarctica lipase B (CALB) [1]
-
Materials:
-
Racemic this compound (HEB)
-
Vinyl acetate (VA)
-
Immobilized Candida antarctica lipase B (CALB)
-
-
Procedure:
-
In a reaction vessel, combine equimolar amounts of racemic HEB and vinyl acetate.
-
The reaction is conducted without the addition of a solvent.
-
Add 50 mg of CALB to the mixture (for a 5 mmol scale reaction).
-
Incubate the reaction mixture at 35°C with stirring.
-
Monitor the reaction progress by taking samples at regular intervals.
-
Extract the samples with ethyl acetate for analysis.
-
Analyze the samples by gas chromatography (GC) to determine conversion and enantiomeric excess.
-
2. General Screening of Lipases in Transesterification [1]
-
Materials:
-
Racemic this compound (HEB)
-
Butanol
-
Hexane (solvent)
-
Various lipases (e.g., from Burkholderia sp., Candida rugosa, Pseudomonas sp., Humicola sp.)
-
-
Procedure:
-
Prepare a solution of racemic HEB and butanol in hexane.
-
Add the lipase to be screened to the reaction mixture.
-
Incubate the reaction under controlled temperature and agitation.
-
Monitor the reaction for the formation of the transesterified product.
-
Analyze the product mixture to determine conversion and enantioselectivity.
-
Signaling Pathways and Logical Relationships
The kinetic resolution process is based on the difference in the reaction rates of the two enantiomers with the lipase. This can be visualized as a logical relationship where the racemic substrate is converted into two different product streams.
Figure 2. Logical diagram of the kinetic resolution process favoring the (S)-enantiomer.
Conclusion
Based on the available data, Candida antarctica lipase B (CALB) demonstrates excellent performance in the kinetic resolution of this compound, achieving high conversion rates and exceptional enantiomeric excess, particularly under solvent-free conditions. While other lipases such as Pseudomonas cepacia lipase show promise, more extensive comparative studies under standardized conditions are needed to fully evaluate their potential. For researchers aiming to produce enantiomerically pure this compound, CALB represents a robust and highly effective biocatalyst. The provided experimental protocols and workflows offer a solid foundation for developing and optimizing this important biotransformation.
References
- 1. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for the Quantification of Ethyl 3-hydroxybutyrate
For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like Ethyl 3-hydroxybutyrate is crucial for various applications, from metabolic studies to quality control in pharmaceutical production. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques commonly employed for this purpose. This guide provides an objective comparison of these methods, supported by established experimental protocols and performance data for similar analytes, to aid in method selection and cross-validation.
At a Glance: Performance Comparison
The choice between HPLC and GC-MS for this compound quantification depends on factors such as required sensitivity, sample matrix complexity, and throughput needs. Below is a summary of typical performance characteristics for each method.
| Performance Parameter | HPLC-UV/RID | GC-MS (with Derivatization) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.2-0.5 µg/mL | ~0.005-0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.8-1.5 µg/mL | ~0.02-0.5 µg/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 98-102% | 90-110% |
| Sample Preparation | Simple dissolution and filtration | Extraction and chemical derivatization |
| Analysis Time | 10-20 minutes | 15-30 minutes |
| Selectivity | Good | Excellent (with MS detection) |
| Thermal Stability Req. | Not required | Required |
Experimental Workflows
The following diagram illustrates the typical experimental workflows for the quantification of this compound using both HPLC and GC-MS, highlighting the key difference in sample preparation.
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS analysis are provided below. These protocols are based on established methods for this compound and similar short-chain fatty acid esters.
High-Performance Liquid Chromatography (HPLC) with UV or Refractive Index Detection
This method is suitable for the direct analysis of this compound without the need for derivatization.
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Refractive Index Detector (RID).
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% phosphoric acid. For MS compatibility, formic acid can be used instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or Refractive Index Detection.
-
Injection Volume: 20 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.
-
Sample Solution: Depending on the matrix, dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar nature of the hydroxyl group, a derivatization step is typically required to improve the volatility and chromatographic performance of this compound for GC-MS analysis. Silylation is a common approach.
1. Instrumentation:
-
GC system equipped with a split/splitless injector, a capillary column, and a mass selective detector.
2. Derivatization:
-
To a dried extract of the sample, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (TMS) derivative of this compound.
3. Chromatographic Conditions:
-
Column: A low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250°C) at a rate of 10-15°C/min, and hold for a few minutes.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound.
5. Sample Preparation:
-
Standard Solution: Prepare calibration standards of this compound and perform the same extraction and derivatization procedure as for the samples.
-
Sample Solution: Perform a liquid-liquid extraction of this compound from the sample matrix using a suitable solvent like ethyl acetate. Evaporate the solvent to dryness before proceeding with derivatization.
Method Validation Parameters
The following table summarizes key validation parameters and their typical acceptance criteria for both HPLC and GC-MS methods in a regulated environment.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of the analyte in blank samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the defined concentration range. |
| Accuracy | Percent recovery within 85-115% of the nominal concentration (80-120% at LOQ). |
| Precision | Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% at LOQ). |
| Limit of Detection (LOD) | Signal-to-noise ratio of approximately 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of approximately 10:1, with acceptable precision and accuracy. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters. |
Conclusion
Both HPLC and GC-MS are suitable techniques for the quantification of this compound, each with distinct advantages. HPLC offers a simpler and more direct analysis with minimal sample preparation, making it ideal for routine quality control and analysis of less complex matrices. On the other hand, GC-MS provides superior sensitivity and selectivity, which is advantageous for trace-level quantification in complex biological or environmental samples. The requirement for derivatization in GC-MS adds a step to the sample preparation but significantly enhances its performance for this analyte. The choice of method should be guided by the specific analytical requirements of the study, and a cross-validation should be performed if data from both techniques are to be compared or used interchangeably.
References
A Comparative Analysis of the Metabolic Effects of (R)-Ethyl 3-hydroxybutyrate and Sodium Beta-hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
The exogenous ketone supplements (R)-Ethyl 3-hydroxybutyrate and sodium beta-hydroxybutyrate are gaining significant attention for their potential therapeutic applications in a variety of metabolic and neurological disorders. Both compounds aim to elevate blood levels of the ketone body beta-hydroxybutyrate (BHB), thereby inducing a state of ketosis without the need for a stringent ketogenic diet. However, their distinct chemical structures as a ketone ester and a ketone salt, respectively, lead to notable differences in their pharmacokinetic profiles and metabolic consequences. This guide provides an objective comparison of their metabolic effects, supported by experimental data, to aid researchers and drug development professionals in selecting the appropriate compound for their studies.
Pharmacokinetic and Metabolic Effects: A Tabular Comparison
The following tables summarize the key quantitative data from studies investigating the metabolic effects of ketone esters, such as (R)-Ethyl 3-hydroxybutyrate, and ketone salts, like sodium beta-hydroxybutyrate. It is important to note that direct head-to-head trials are limited, and data is often derived from studies using similar, but not identical, compounds.
Table 1: Pharmacokinetic Profile
| Parameter | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (Ketone Ester) | Sodium/Calcium DL-β-Hydroxybutyrate Salt |
| Peak Blood D-βHB Concentration (Cmax) | 2.8 - 3.3 mM (at 357-714 mg/kg)[1][2] | 0.6 - 1.0 mM (at 282-500 mg/kg)[3] |
| Time to Peak Concentration (Tmax) | 1 - 2.5 hours[1][2][4] | 2 - 3 hours[3] |
| Elimination Half-life (t1/2) of βHB | 0.8 - 3.1 hours[1][2] | Not explicitly stated, but levels return to baseline within 3-4 hours[5] |
Table 2: Effects on Blood Glucose and Insulin
| Parameter | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (Ketone Ester) | Sodium/Calcium DL-β-Hydroxybutyrate Salt |
| Effect on Blood Glucose | Significant decrease; approximately 50% reduction in rats fed a diet with 30% of calories from the ketone ester.[6] | Modest decrease.[7] |
| Effect on Insulin | Decreased insulin levels in rats[6], though some studies in humans show an acute increase.[8] | May cause a transient increase in insulin.[9] |
Table 3: Other Metabolic Effects
| Parameter | (R)-Ethyl 3-hydroxybutyrate (and similar esters) | Sodium Beta-hydroxybutyrate |
| Acid-Base Balance | Can cause a mild, transient acidosis.[3] | Can lead to a mild alkalosis due to the salt load.[3] |
| Gastrointestinal Tolerability | Generally well-tolerated, though some gastrointestinal effects reported at high doses.[1][2] | Can cause gastrointestinal distress, particularly at higher doses.[3] |
| Sodium Load | No associated sodium load. | Significant sodium load, which can be a concern for certain populations.[10] |
Signaling Pathways
Beta-hydroxybutyrate is not merely an energy substrate but also a signaling molecule that can modulate cellular processes through various pathways. The primary mechanisms include the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs).
Figure 1: Signaling pathways of beta-hydroxybutyrate (BHB).
Experimental Workflows
The following diagrams illustrate typical experimental workflows for assessing the metabolic effects of these compounds.
Figure 2: Workflow for a pharmacokinetic study.
Figure 3: Workflow for an in vitro HDAC inhibition assay.
Detailed Experimental Protocols
1. Animal Study: Oral Gavage for Pharmacokinetic Analysis
-
Subjects: Male VM/Dk mice.[11]
-
Acclimatization: Animals are group-housed and acclimatized to standard room conditions (12/12-h light/dark cycle, 20°C, and 50% humidity) for one week with ad libitum access to chow and water.[12]
-
Fasting: For fasted-state experiments, food is restricted for 2 hours prior to gavage.[11]
-
Compound Administration: (R)-Ethyl 3-hydroxybutyrate or sodium beta-hydroxybutyrate is administered via oral gavage at a specified dose (e.g., 2.5, 5.0, or 7.5 mg/g body weight).[11] A control group receives a water gavage.
-
Blood Sampling: Blood samples are collected at baseline and at regular intervals post-gavage (e.g., 30, 60, 120, 240 minutes) via tail snip or other appropriate methods.
-
Analysis: Blood glucose and β-hydroxybutyrate levels are measured using a handheld meter.[11]
2. Human Study: Blood Ketone and Glucose Measurement
-
Participants: Healthy adult volunteers.
-
Protocol: Participants arrive at the laboratory in an overnight-fasted state. After a baseline blood sample is collected, they consume the ketone supplement (e.g., (R)-Ethyl 3-hydroxybutyrate or sodium beta-hydroxybutyrate) dissolved in water.[8]
-
Blood Sampling: Blood samples are collected via finger prick at baseline and at 15, 30, 60, 90, 120, 180, and 240 minutes after ingestion.[13]
-
Measurement: Blood β-hydroxybutyrate and glucose levels are measured using a validated handheld monitor.[13]
3. In Vitro Assay: Histone Deacetylase (HDAC) Inhibition
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured in DMEM with 4.5 g/L glucose and 10% FCS.[14]
-
Treatment: Cells are treated with sodium (R)-β-hydroxybutyrate at various concentrations for 18 hours.[14]
-
Histone Extraction: Histones are extracted from the cells using an acid extraction method.[14]
-
Immunoblotting: Extracted histones are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for acetylated histones (e.g., anti-H3K9Ac) and total histones (as a loading control).[14]
-
Analysis: The intensity of the bands corresponding to acetylated histones is quantified and normalized to the total histone levels to determine the effect of β-hydroxybutyrate on histone acetylation.[14]
4. In Vitro Assay: G-Protein Coupled Receptor (GPCR) Activation
-
Cell Culture and Transfection: HEK293T cells are cultured and transfected with a BRET (Bioluminescence Resonance Energy Transfer)-based ONE-GO biosensor for a specific G-protein subunit (e.g., Gi).[15]
-
Assay Preparation: Cells are harvested and resuspended in a BRET buffer.[15]
-
Ligand Addition: β-hydroxybutyrate is added to the cell suspension.
-
BRET Measurement: BRET measurements are performed immediately after ligand addition to monitor G-protein activation in real-time.[15]
-
Data Analysis: The change in BRET signal over time is analyzed to determine the kinetics and potency of β-hydroxybutyrate in activating the specific GPCR pathway.
Conclusion
(R)-Ethyl 3-hydroxybutyrate and sodium beta-hydroxybutyrate both effectively increase blood BHB levels, but their metabolic effects differ significantly. Ketone esters like (R)-Ethyl 3-hydroxybutyrate lead to a more rapid and pronounced elevation in blood ketones and a greater impact on lowering blood glucose, without the added sodium load.[1][6][7] In contrast, ketone salts such as sodium beta-hydroxybutyrate result in a slower and more moderate increase in blood ketones and can impose a significant mineral load, potentially affecting acid-base balance.[3] The choice between these compounds will depend on the specific research question, the desired pharmacokinetic profile, and the physiological context of the study. Researchers should carefully consider these differences when designing experiments and interpreting results.
References
- 1. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a Sodium and Calcium DL-β-Hydroxybutyrate Salt in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Population Pharmacokinetics of d-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ketone ester effects on metabolism and transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Ketones and Insulin: A Paradoxical Interplay With Implications for Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gigasnutrition.com [gigasnutrition.com]
- 11. Oral Administration of a Novel, Synthetic Ketogenic Compound Elevates Blood β-Hydroxybutyrate Levels in Mice in Both Fasted and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ketone Supplements and Alcohol‐Related Responses in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Assessing the Purity of Synthesized Ethyl 3-hydroxybutyrate using NMR and Elemental Analysis
For researchers, scientists, and drug development professionals, the synthesis of a target molecule is only half the battle; verifying its purity is a critical, non-negotiable step. The presence of unreacted starting materials, byproducts, or solvents can compromise subsequent experimental results and the efficacy or safety of a potential therapeutic agent. Ethyl 3-hydroxybutyrate, a key chiral building block in the synthesis of pharmaceuticals and biodegradable polymers, is no exception.
This guide provides an objective comparison of two fundamental analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis—for the purity assessment of synthesized this compound. We include detailed experimental protocols and comparative data to support informed decisions in the laboratory.
Comparing the Core Techniques: NMR vs. Elemental Analysis
While both methods aim to determine purity, they provide different and complementary insights into the composition of a synthesized sample.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei within a magnetic field to reveal the chemical environment of atoms. | Provides detailed structural information, identification of functional groups, and the relative ratio of different compounds in a mixture. | - High structural resolution. - Can identify and quantify specific organic impurities (e.g., residual solvents, starting materials). - Non-destructive.[1] | - May not detect impurities that lack NMR-active nuclei or have overlapping signals. - Requires deuterated solvents. - Less effective for detecting inorganic impurities. |
| Elemental Analysis (CHNS/O) | Involves the complete combustion of a sample and quantification of the resulting gaseous products (CO₂, H₂O, N₂, SO₂). | Determines the weight percentage of Carbon, Hydrogen, Nitrogen, and Sulfur. Oxygen is typically determined by difference. | - Provides the fundamental elemental composition of the sample. - Highly accurate for confirming the empirical formula of a pure substance. - Can indicate the presence of inorganic impurities or unexpected elements. | - Provides no structural information. - Cannot distinguish between isomers. - Insensitive to impurities with an elemental composition similar to the target compound. |
Experimental Protocols
A robust assessment requires meticulous execution of both the synthesis and the subsequent analyses.
Synthesis: Reduction of Ethyl Acetoacetate
A common and effective method for synthesizing this compound is the chemical reduction of ethyl acetoacetate.
Materials:
-
Ethyl acetoacetate
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve ethyl acetoacetate in the chosen alcohol (methanol/ethanol) and cool the solution to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until analysis (e.g., by TLC) shows complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Purify the crude oil via silica gel column chromatography or distillation to obtain pure this compound.[2]
Purity Analysis by NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
Data Acquisition (400 MHz Spectrometer):
-
¹H NMR: Acquire the spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum.
Data Analysis:
-
Compare the obtained chemical shifts (δ) in ppm with established literature values for this compound.[3][4]
-
Integrate the peaks in the ¹H NMR spectrum to confirm the correct proton ratios.
-
Scrutinize the spectra for any extraneous peaks, which may indicate impurities like residual ethyl acetoacetate, solvents (ethanol, diethyl ether), or byproducts.
Purity Analysis by Elemental Analysis
Sample Preparation:
-
Ensure the sample is thoroughly dried to remove any residual solvent, as this will significantly affect the results.
-
Accurately weigh 1-3 mg of the purified this compound into a tin or silver capsule.
Instrumentation:
-
Use a calibrated CHNS/O elemental analyzer.
Data Analysis:
-
The instrument will provide the weight percentages of C and H.
-
Compare the experimental percentages to the theoretical values calculated from the molecular formula of this compound, C₆H₁₂O₃.[5][6]
-
A deviation of more than ±0.4% from the theoretical value often suggests the presence of impurities.
Data Presentation: Interpreting the Results
The following table presents hypothetical data for crude and purified samples to illustrate how each technique reveals purity.
| Analysis | Crude Product | Purified Product | Theoretical Value (C₆H₁₂O₃) |
| ¹H NMR (CDCl₃) | δ 4.1-4.2 (m), 2.35-2.48 (m), 1.25 (t), 1.20 (d). Impurity peaks present at δ 3.4 (s) and 2.2 (s) corresponding to ethyl acetoacetate. | δ 4.1-4.2 (m, 3H), 2.35-2.48 (m, 2H), 1.25 (t, J=6.9 Hz, 3H), 1.20 (d, J=6.4 Hz, 3H)[4]. No significant impurity peaks observed. | C: 54.53% |
| Elemental Analysis (C%) | 56.81% | 54.59% | H: 9.15% |
| Elemental Analysis (H%) | 9.01% | 9.18% | O: 36.32% |
Interpretation: The ¹H NMR of the crude product clearly identifies the starting material as an impurity. The elemental analysis of the crude product shows a higher carbon percentage than theoretical, consistent with the presence of ethyl acetoacetate (C₆H₁₀O₃, 58.05% C), which has a higher relative carbon content. The purified product, in contrast, shows clean NMR spectra and elemental analysis values that are in excellent agreement (within ±0.4%) with the theoretical composition.
Alternative Purity Assessment Methods
For chiral molecules like this compound, assessing enantiomeric purity is often as important as assessing chemical purity.
-
Chiral Chromatography (HPLC/GC): This is the most reliable method for determining enantiomeric excess (% ee).[7][8] By using a chiral stationary phase, the two enantiomers of this compound can be separated and quantified.
-
Polarimetry: A traditional method that measures the rotation of plane-polarized light by a chiral sample. While fast, it is generally less accurate than chromatographic methods for determining enantiomeric purity.[7]
Visualizing the Assessment Workflow
The logical flow from synthesis to final purity confirmation can be visualized as follows.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. rsc.org [rsc.org]
- 4. Ethyl (S)-3-hydroxybutyrate synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound = 98 5405-41-4 [sigmaaldrich.com]
- 7. skpharmteco.com [skpharmteco.com]
- 8. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
A Comparative Guide to Chiral Catalysts for the Asymmetric Synthesis of Ethyl 3-Hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of ethyl 3-hydroxybutyrate is a critical step in the production of various pharmaceuticals and fine chemicals. This guide provides a comprehensive comparison of different chiral catalysts—biocatalytic and chemical—used for the asymmetric reduction of ethyl acetoacetate to produce this valuable chiral building block. The performance of each catalyst is evaluated based on key metrics such as enantiomeric excess (e.e.), chemical yield, and reaction conditions, supported by detailed experimental protocols.
Performance Benchmark of Chiral Catalysts
The selection of an appropriate chiral catalyst is paramount for achieving high efficiency and stereoselectivity. Below is a summary of the performance of commonly employed catalysts in the asymmetric synthesis of this compound.
| Catalyst Type | Catalyst/Reagent | Enantiomeric Excess (e.e.) (%) | Yield (%) | Key Reaction Conditions |
| Biocatalyst | Baker's Yeast (Saccharomyces cerevisiae) | 85 - >98 | 59 - 100 | Aqueous medium, sucrose as co-substrate, room temperature, aerobic/anaerobic.[1][2] |
| Biocatalyst | Alcohol Dehydrogenase (ADH) | >99 | >99 (conversion) | Aqueous buffer, often requires a cofactor regeneration system (e.g., using a secondary alcohol like 2-propanol).[3][4] |
| Chemical Catalyst | Noyori Catalyst (e.g., Ru-BINAP) | >99 | 96 | Methanol solvent, H₂ pressure (4 - 100 atm), elevated temperature (23 - 100 °C).[5] |
| Chemical Catalyst | Corey-Bakshi-Shibata (CBS) Catalyst | >95 | High (not specified for this substrate) | Anhydrous aprotic solvent (e.g., THF), borane reagent (e.g., BH₃·SMe₂), low temperature.[6][7][8] |
Experimental Workflow Overview
The general experimental workflow for the asymmetric synthesis of this compound involves the preparation of the catalyst system, the reduction reaction, and subsequent purification and analysis of the product. The specific conditions vary depending on the chosen catalyst.
Catalyst Performance Metrics
The efficiency of a chiral catalyst is assessed based on several key performance indicators. Understanding the relationship between these metrics is crucial for catalyst selection and process optimization.
Detailed Experimental Protocols
Baker's Yeast (Saccharomyces cerevisiae) Mediated Reduction
This biocatalytic method is valued for its low cost and environmentally friendly nature.[1][2][9]
Materials:
-
Baker's yeast
-
Sucrose
-
Ethyl acetoacetate
-
Tap water
-
Diatomaceous earth (Celite)
-
Ethyl ether
-
Anhydrous magnesium sulfate
-
Sodium chloride
Procedure:
-
In a flask equipped with a mechanical stirrer, dissolve 300 g of sucrose in 1.6 L of tap water.
-
Add 200 g of baker's yeast to the sucrose solution and stir for 1 hour at approximately 30°C.
-
Add 20.0 g (0.154 mol) of freshly distilled ethyl acetoacetate to the fermenting mixture and continue stirring at room temperature for 24 hours.
-
Prepare a solution of 200 g of sucrose in 1 L of warm (ca. 40°C) tap water and add it to the reaction mixture.
-
One hour later, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.
-
Continue stirring for another 50-60 hours at room temperature. Monitor the reaction progress by gas chromatography.
-
Once the reaction is complete, add 80 g of Celite and filter the mixture through a sintered-glass funnel.
-
Wash the filter cake with 200 mL of water.
-
Saturate the filtrate with sodium chloride and extract with five 500-mL portions of ethyl ether.
-
Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain (S)-(+)-ethyl 3-hydroxybutyrate.
Alcohol Dehydrogenase (ADH) Catalyzed Reduction
This method offers high enantioselectivity and yield under mild conditions, often employing a cofactor regeneration system.[3][4]
Materials:
-
Alcohol dehydrogenase (e.g., from Stenotrophomonas maltophilia, SmADH2) expressed in E. coli cells
-
Ethyl acetoacetate
-
2-Propanol (for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a suspension of E. coli cells expressing the desired alcohol dehydrogenase in a phosphate buffer.
-
In a reaction vessel, combine the cell suspension with ethyl acetoacetate and 2-propanol. The concentration of reactants will depend on the specific activity of the enzyme preparation.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.
-
Monitor the reaction progress by chiral gas chromatography or HPLC.
-
Upon completion, saturate the reaction mixture with sodium chloride and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
If necessary, purify the product by column chromatography or distillation.
Noyori Asymmetric Hydrogenation (Ru-BINAP Catalyst)
This robust chemical catalysis method provides excellent enantioselectivity and high yields for a variety of substrates.[5][10]
Materials:
-
RuCl₂[(R)-BINAP] or a suitable precursor
-
Ethyl acetoacetate
-
Methanol (anhydrous)
-
Hydrogen gas
Procedure:
-
In a high-pressure reactor, charge a solution of ethyl acetoacetate in anhydrous methanol.
-
Add the Ru-BINAP catalyst (the catalyst loading is typically low, e.g., 0.05 mol%).
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 100 atm).
-
Heat the reaction mixture to the specified temperature (e.g., 100°C) and stir for the required duration (e.g., 36 hours).
-
After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The crude product can be purified by distillation or chromatography to yield the desired enantiomer of this compound.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a versatile method for the enantioselective reduction of a wide range of ketones using a chiral oxazaborolidine catalyst.[6][7][8][11]
Materials:
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Ethyl acetoacetate
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the CBS catalyst (e.g., 0.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at room temperature, add the borane-dimethyl sulfide complex (e.g., 1.0 equivalent).
-
Cool the mixture to a low temperature (e.g., -20°C).
-
Slowly add a solution of ethyl acetoacetate (1.0 equivalent) in anhydrous THF to the catalyst-borane mixture.
-
Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature, then add 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral alcohol.
References
- 1. ethz.ch [ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
- 9. drnerz.com [drnerz.com]
- 10. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of the Therapeutic Potential of Ethyl 3-hydroxybutyrate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Ethyl 3-hydroxybutyrate (EHB) and its derivatives. These compounds are gaining interest as exogenous ketone precursors, offering a metabolic advantage in various pathological conditions. This document summarizes key performance data, details experimental methodologies for their evaluation, and illustrates the underlying signaling pathways.
Introduction
This compound and its derivatives, such as ketone esters, are compounds that can elevate blood and tissue levels of the ketone body D-β-hydroxybutyrate (3-HB).[1][2] This elevation of 3-HB is the primary mechanism behind their therapeutic effects, as 3-HB can serve as an alternative energy source for the brain and other tissues, particularly when glucose metabolism is impaired.[3][4] Beyond its role in energy metabolism, 3-HB also functions as a signaling molecule with anti-inflammatory, neuroprotective, and anti-catabolic properties.[5][6] This guide compares the efficacy of EHB and a common ketone ester derivative, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, in preclinical models of cancer cachexia and neurodegenerative conditions.
Quantitative Data Presentation
The following tables summarize the quantitative data on the therapeutic performance of this compound and a representative ketone ester derivative.
Table 1: Pharmacokinetic Profile of this compound and Ketone Ester
| Compound | Administration Route & Dose | Peak Plasma 3-HB Concentration | Time to Peak | Reference |
| This compound (EHB) | Intraperitoneal, 300 mg/kg (mice) | ~5.5-fold increase from baseline | 5 minutes | [1] |
| (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (Ketone Ester) | Oral, 714 mg/kg (human) | 3.30 mM | 1-2 hours | [2] |
Table 2: Therapeutic Efficacy in Preclinical Models
| Compound | Model | Key Efficacy Readout | Result | Reference |
| This compound (EHB) | Cancer Cachexia (CT26 xenograft mice) | Skeletal muscle atrophy | Ameliorated cachexia-related symptoms and skeletal muscle atrophy. | [1] |
| This compound (EHB) | Cancer Cachexia (CT26 xenograft mice) | Tumor weight | Significantly reduced tumor weights. | [1] |
| (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (Ketone Ester) | Traumatic Brain Injury (CCI rats) | Lesion Volume | Reduced lesion volume from 47 ± 11 mm³ (control) to 10 ± 3 mm³. | [3] |
| (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (Ketone Ester) | Traumatic Brain Injury (CCI rats) | Neuroinflammation (Iba1+ stained area) | Significantly decreased in the cortex and hippocampus. | [3] |
| (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (Ketone Ester) | Traumatic Brain Injury (CCI rats) | Neurobehavioral Severity Scale-Revised (NSS-R) | Total score reduced from 4.4 ± 0.5 (control) to 1.2 ± 0.4. | [3] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound and its derivatives are mediated by the downstream actions of 3-hydroxybutyrate. The following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating these compounds.
Metabolic pathway of this compound and its derivatives.
Signaling pathways modulated by 3-Hydroxybutyrate.
Experimental workflow for evaluating EHB and its derivatives.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This protocol is adapted from studies evaluating therapies in mouse models of cancer cachexia.[7][8]
-
Cell Culture and Tumor Inoculation:
-
CT26 colon carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
For tumor induction, 1 x 10^6 CT26 cells in 100 µL of PBS are injected subcutaneously into the right flank of BALB/c mice.
-
-
Treatment Protocol:
-
When tumors become palpable, mice are randomly assigned to treatment groups (e.g., vehicle control, this compound).
-
This compound (e.g., 300 mg/kg) or vehicle is administered daily via intraperitoneal injection.[8]
-
-
Efficacy Assessment:
-
Body weight, tumor volume, and food intake are monitored regularly.
-
At the end of the study, mice are euthanized, and tissues (gastrocnemius muscle, epididymal fat pads, and tumor) are dissected and weighed.
-
Muscle fiber cross-sectional area is determined by H&E staining of gastrocnemius muscle sections.
-
Serum levels of inflammatory cytokines (e.g., IL-6, TNF-α) are measured by ELISA.
-
This in vitro assay is used to assess the direct effects of compounds on muscle cell size.[9][10]
-
Cell Culture and Differentiation:
-
C2C12 myoblasts are cultured in DMEM with 10% FBS.
-
To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum when cells reach ~80-90% confluency. The differentiation medium is changed every 48 hours for 4-5 days.
-
-
Atrophy Induction and Treatment:
-
Assessment of Myotube Atrophy:
-
Myotube diameter is measured using microscopy and image analysis software.
-
Protein expression of muscle atrophy markers (e.g., MuRF-1, Atrogin-1) is quantified by Western blotting.
-
This protocol is based on studies evaluating neuroprotective agents in a controlled cortical impact (CCI) model of TBI.[3][11]
-
Surgical Procedure:
-
Sprague Dawley rats are anesthetized, and a craniotomy is performed over the right parietal cortex.
-
A controlled cortical impact is delivered to the exposed brain using a pneumatic impactor. Sham-operated animals undergo the same surgical procedure without the impact.
-
-
Treatment Protocol:
-
Assessment of Neuroprotection:
-
Behavioral Testing: Motor and sensory deficits are assessed using tests such as the Neurobehavioral Severity Scale-Revised (NSS-R).[3][12]
-
Histological Analysis: At the end of the study, brains are collected for histological analysis. Lesion volume is quantified from stained brain sections.
-
Immunohistochemistry: Neuroinflammation is assessed by staining for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).[3]
-
Conclusion
This compound and its derivatives represent a promising therapeutic strategy for a range of conditions characterized by metabolic dysregulation, inflammation, and cellular stress. Both EHB and ketone esters effectively raise systemic levels of 3-hydroxybutyrate, which in turn exerts beneficial effects in preclinical models of cancer cachexia and traumatic brain injury. The available data suggest that these compounds can ameliorate muscle wasting, reduce tumor growth, and provide neuroprotection.
Direct comparative studies between EHB and its various derivatives are limited, making it difficult to definitively conclude on the superiority of one compound over another. The choice of compound for a specific therapeutic application may depend on factors such as the desired pharmacokinetic profile, route of administration, and formulation considerations. Further research, including head-to-head comparative trials, is warranted to fully elucidate the relative therapeutic potential of this compound and its derivatives and to translate these promising preclinical findings into clinical applications.
References
- 1. Exploring the Therapeutic Potential of this compound in Alleviating Skeletal Muscle Wasting in Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for establishing and evaluating a cancer cachexia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for establishing and evaluating a cancer cachexia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. The ketone ester, 3-hydroxybutyl-3-hydroxybutyrate, attenuates neurobehavioral deficits and improves neuropathology following controlled cortical impact in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 3-Hydroxybutyrate: A Comprehensive Guide for Laboratory Professionals
Baltimore, MD – For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a paramount concern. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 3-Hydroxybutyrate, ensuring compliance with safety regulations and minimizing environmental impact.
This compound is a flammable liquid and requires careful handling to prevent fire and exposure.[1] Adherence to the procedural steps outlined below is critical for maintaining a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Vapors from this compound can be irritating to the eyes and respiratory system.[2][3]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against splashes.[4][5] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, are recommended. Inspect gloves for integrity before use.[4][6] |
| Body Protection | A standard laboratory coat is necessary to protect against skin contact. For larger quantities, a chemical-resistant apron may be appropriate.[6] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[2] In case of insufficient ventilation or potential for aerosol generation, a NIOSH-approved respirator should be used. |
Always handle this compound away from heat, sparks, open flames, and other ignition sources.[7][8] Ensure that a fire extinguisher rated for flammable liquids (e.g., CO2, dry chemical, or foam) is readily accessible.[7]
Step-by-Step Disposal Protocol
The proper disposal method for this compound depends on the quantity of waste. Under no circumstances should this chemical be disposed of down the drain.[2]
Small Quantities (<50 mL)
For minor spills or residual amounts of this compound, the following steps should be taken:
-
Absorb the Liquid: Use an inert absorbent material such as vermiculite, sand, or cat litter to soak up the chemical.[2] For very small amounts, absorbent paper can be used.[9]
-
Containment: Place the absorbent material into a suitable, labeled, and sealable container for chemical waste.[7]
-
Ventilation: If absorbent paper is used, it can be allowed to evaporate in a chemical fume hood before being placed in a sealed waste container.[2]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[7][10]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong bases.[7]
Large Quantities (>50 mL)
For larger volumes of this compound waste, a more robust procedure is required:
-
Waste Segregation: Designate a specific, chemically resistant container for the collection of this compound waste. Do not mix with other waste streams.[11] Suitable containers include high-density polyethylene (HDPE) or glass bottles with secure, leak-proof lids.
-
Labeling: The container must be immediately labeled as "Hazardous Waste" and include "this compound," the approximate concentration, and the date of accumulation.[7][10][12]
-
Collection: Carefully transfer the waste into the labeled container, avoiding splashes and ensuring adequate ventilation. Do not overfill the container; leave at least 10% headspace for expansion.[12]
-
Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[7] This area should be away from heat and ignition sources and in secondary containment to prevent spills.[11]
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if there is a significant release of vapors.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it operational.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[8]
-
Contain the Spill: Use a spill kit with appropriate absorbent materials (e.g., vermiculite, sand) to contain the spill.[3]
-
Absorb and Collect: Absorb the spilled liquid and place the contaminated materials into a sealed container for hazardous waste.[3]
-
Decontaminate: Clean the spill area with soap and water.[9]
-
Dispose: Dispose of all contaminated materials as hazardous waste following the procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 2. chemtalk.com.au [chemtalk.com.au]
- 3. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 4. int-enviroguard.com [int-enviroguard.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ccny.cuny.edu [ccny.cuny.edu]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 10. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling Ethyl 3-Hydroxybutyrate
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety and logistical information for Ethyl 3-Hydroxybutyrate, focusing on personal protective equipment, operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that may cause skin and eye irritation.[1][2] Inhalation of vapors or mists may cause respiratory tract irritation.[1][2] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.
Summary of Personal Protective Equipment (PPE) Recommendations:
| PPE Type | Specification | Rationale |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3][4][5] | To prevent eye contact which can cause serious irritation.[1][2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3][5] Specific materials recommended for full contact are butyl-rubber (minimum layer thickness: 0.7 mm) and for splash contact, Chloroprene.[6] | To prevent skin irritation and absorption.[1][2] |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation.[3] However, if exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[4] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[5] | To prevent respiratory tract irritation from vapors or mists.[1][2] |
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[3][4][6] No smoking in the handling area.[4][6]
-
Container Handling: Keep the container tightly closed when not in use.[5] Ground and bond container and receiving equipment to prevent static discharges.[4]
-
Personal Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.[2]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[3][5]
Spill Management Protocol:
-
Isolate and Ventilate: In case of a small spill, isolate the area. For a large spill, consider an initial downwind evacuation.[7] Ensure adequate ventilation.
-
Remove Ignition Sources: Remove all sources of ignition from the spill area.[4]
-
Containment: Use an inert absorbent material like sand, silica gel, or universal binder to soak up the spill.[3]
-
Collection: Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[4]
-
Decontamination: Wash the spill site with soap and water after material pickup is complete.[7]
Disposal Protocol:
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.
-
Containerization: Dispose of contents and container to an approved waste disposal plant.[3][6] Keep in suitable, closed containers for disposal.[3]
-
Contaminated PPE: Seal any contaminated clothing or absorbent paper in a vapor-tight plastic bag for eventual disposal.[7][8]
Emergency Procedures
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek medical attention if irritation persists.[1] |
| Skin Contact | Take off immediately all contaminated clothing.[6] Wash skin with plenty of soap and water.[1] Seek medical attention if irritation occurs.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] If breathing is difficult, seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Make the victim drink water (two glasses at most).[6] Call a poison center or doctor if you feel unwell.[1] |
Chemical and Physical Properties
| Property | Value |
| Physical State | Liquid[3] |
| Color | Colorless[3] |
| Odor | Odorless[3] |
| Flash Point | 77 °C (170.6 °F)[1] |
| Boiling Point | 75 - 76 °C @ 12 mmHg |
| Incompatible Materials | Strong oxidizing agents, Strong bases[3] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2)[3] |
Workflow for Handling this compound
Caption: A logical workflow for the safe handling and disposal of this compound.
References
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. This compound(5405-41-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
